Ethyl 4-Aminophenylacetate
Description
Ethyl acetate is the acetate ester formed between acetic acid and ethanol. It has a role as a polar aprotic solvent, an EC 3.4.19.3 (pyroglutamyl-peptidase I) inhibitor, a metabolite and a Saccharomyces cerevisiae metabolite. It is an acetate ester, an ethyl ester and a volatile organic compound.
Ethyl Acetate is a natural product found in Angelica gigas, Plumeria rubra, and other organisms with data available.
Ethyl acetate is a metabolite found in or produced by Saccharomyces cerevisiae.
Structure
3D Structure
Properties
IUPAC Name |
ethyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c1-3-6-4(2)5/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEKOWRVHYACXOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2, Array | |
| Record name | ETHYL ACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/665 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ETHYL ACETATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ethyl acetate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Ethyl_acetate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1022001 | |
| Record name | Ethyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1022001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Ethyl acetate appears as a clear colorless liquid with a fruity odor. Flash point 24 °F. Less dense than water. Vapors heavier than air., Liquid; Water or Solvent Wet Solid, A clear colorless liquid with a fruity odor; [CAMEO], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colourless liquid, volatile at low temperatures with a fragrant, acetic, ethereal odour, Colorless liquid with an ether-like, fruity odor. | |
| Record name | ETHYL ACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/665 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Acetic acid ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethyl acetate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/721 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Ethyl acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031217 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | ETHYL ACETATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Ethyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/312/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | ETHYL ACETATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/263 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Ethyl acetate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0260.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
171 °F at 760 mmHg (NTP, 1992), 77.1 °C, Azeotropic mixture with water (6.1% wt/wt), bp: 70.4 °C; azeotropic mixture with water (7.8% wt/wt) and alcohol (9.0% wt/wt), bp: 70.3 °C; Slowly decomposed by moisture, then acquires acid reaction; absorbs water (up to 3.3% wt/wt), 76.50 to 77.50 °C. @ 760.00 mm Hg, 77 °C, 171 °F | |
| Record name | ETHYL ACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/665 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ETHYL ACETATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/83 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Ethyl acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031217 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | ETHYL ACETATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ETHYL ACETATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/263 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Ethyl acetate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0260.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
24 °F (NTP, 1992), 7.2 °C, -4 °C c.c., 24 °F | |
| Record name | ETHYL ACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/665 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ethyl acetate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/721 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | ETHYL ACETATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ETHYL ACETATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/263 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Ethyl acetate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0260.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
50 to 100 mg/mL at 70 °F (NTP, 1992), In water, 8.0X10+4 mg/L at 25 °C, Very soluble in water (64 g/L at 25 °C), Miscible with ethanol, ethyl ether; very soluble in acetone, benzene, Miscible with chloroform, For more Solubility (Complete) data for ETHYL ACETATE (6 total), please visit the HSDB record page., 80 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 8.7 (poor), Slightly soluble in ethanol, ether, glycerol, fixed and volatile oils, soluble in water (1ml in 10ml), (77 °F): 10% | |
| Record name | ETHYL ACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/665 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ETHYL ACETATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/83 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Ethyl acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031217 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | ETHYL ACETATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Ethyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/312/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | Ethyl acetate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0260.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.902 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9003 g/cu cm at 20 °C, DENSITY OF SATURATED AIR (AIR= 1) 1.02; CONVERSION FACTORS: 1 MG/L= 278 PPM; 1 PPM= 3.60 MG/CU M, Relative density (water = 1): 0.9, 0.894-0.898, 0.9, 0.90 | |
| Record name | ETHYL ACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/665 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ETHYL ACETATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/83 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ETHYL ACETATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Ethyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/312/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | ETHYL ACETATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/263 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Ethyl acetate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0260.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
3.04 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.04 (Air = 1), Relative vapor density (air = 1): 3.0, 3.04 | |
| Record name | ETHYL ACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/665 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ETHYL ACETATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/83 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ETHYL ACETATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ETHYL ACETATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/263 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
73 mmHg at 68 °F ; 100 mmHg at 81 °F (NTP, 1992), 93.2 [mmHg], 93.2 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 10, 73 mmHg | |
| Record name | ETHYL ACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/665 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ethyl acetate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/721 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | ETHYL ACETATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/83 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ETHYL ACETATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ETHYL ACETATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/263 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Ethyl acetate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0260.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Impurities |
In the 85-88% grade, the major constituent other than ethyl acetate is ethanol. | |
| Record name | ETHYL ACETATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/83 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Clear, volatile, Colorless liquid | |
CAS No. |
141-78-6 | |
| Record name | ETHYL ACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/665 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ethyl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=141-78-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl acetate [NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141786 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ETHYL ACETATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70930 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetic acid ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1022001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.001 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ethyl acetate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76845O8NMZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ETHYL ACETATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/83 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Ethyl acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031217 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | ETHYL ACETATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ETHYL ACETATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/263 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Acetic acid, ethyl ester | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh-rtecs/AH52C768.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
-118.5 °F (NTP, 1992), -83.8 °C, -83.6 °C, -84 °C, 117 °F, -117 °F | |
| Record name | ETHYL ACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/665 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ETHYL ACETATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/83 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Ethyl acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031217 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | ETHYL ACETATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ETHYL ACETATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/263 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Ethyl acetate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0260.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 4-Aminophenylacetate (CAS 5438-70-0)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ethyl 4-aminophenylacetate is a chemical intermediate with the CAS number 5438-70-0. This document provides a comprehensive technical overview of its core properties, including physicochemical characteristics, spectroscopic data, and established synthesis methodologies. While primarily utilized as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry, this guide consolidates the available scientific data to serve as a valuable resource for professionals in research and development. All quantitative data is presented in structured tables, and a detailed experimental protocol for a common synthesis route is provided. Spectroscopic data is analyzed to correlate with the compound's structure. It is important to note that while this compound is a key precursor to biologically active molecules, there is limited publicly available information on its own direct biological activity or its effects on signaling pathways.
Physicochemical Properties
The fundamental physical and chemical properties of this compound are summarized below. These characteristics are essential for its handling, storage, and application in synthetic chemistry.
| Property | Value | Reference(s) |
| CAS Number | 5438-70-0 | [1] |
| Molecular Formula | C₁₀H₁₃NO₂ | [1] |
| Molecular Weight | 179.22 g/mol | [1] |
| Appearance | White to off-white or pale cream to brown powder/crystal | [1] |
| Melting Point | 48-50 °C | [1] |
| Boiling Point | 120-122 °C at 2 Torr | [1] |
| Solubility | Soluble in methanol. | [1] |
| pKa (Predicted) | 4.55 ± 0.10 | [1] |
Spectroscopic Data and Interpretation
Spectroscopic analysis is critical for the verification of the structure and purity of this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 1.23 | Triplet (t) | 3H | -CH₂CH₃ |
| 3.47 | Singlet (s) | 2H | Ar-CH₂ -COO |
| 3.60 | Broad Singlet (br s) | 2H | -NH₂ |
| 4.11 | Quartet (q) | 2H | -OCH₂ CH₃ |
| 6.63 | Doublet (d) | 2H | Aromatic H (ortho to -NH₂) |
| 7.05 | Doublet (d) | 2H | Aromatic H (meta to -NH₂) |
Reference for ¹H NMR data:[1]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the different carbon environments within the molecule.
| Chemical Shift (δ) ppm | Assignment |
| 14.2 | -O-CH₂-C H₃ |
| 40.5 | Ar-C H₂-COO |
| 60.5 | -O-C H₂-CH₃ |
| 115.2 | Aromatic CH (ortho to -NH₂) |
| 124.8 | Aromatic C (para to -CH₂COO-) |
| 130.3 | Aromatic CH (meta to -NH₂) |
| 145.9 | Aromatic C (ipso to -NH₂) |
| 171.8 | C =O (Ester) |
Infrared (IR) Spectroscopy
The IR spectrum shows the characteristic vibrational frequencies of the functional groups present.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | N-H stretch (primary amine) |
| 3050-3000 | Medium | Aromatic C-H stretch |
| 2980-2850 | Medium | Aliphatic C-H stretch |
| 1735-1715 | Strong | C=O stretch (ester) |
| 1620-1580 | Medium | N-H bend (amine) and C=C stretch (aromatic) |
| 1250-1000 | Strong | C-O stretch (ester) |
Mass Spectrometry
Mass spectrometry provides information on the molecular weight and fragmentation pattern.
| m/z | Interpretation |
| 179 | Molecular ion [M]⁺ |
| 134 | Loss of -OC₂H₅ (ethoxy group) |
| 106 | Loss of -CH₂COOC₂H₅ |
Synthesis of this compound
Several synthetic routes to this compound have been reported. The most common method involves the reduction of the corresponding nitro compound.
Reduction of Ethyl 4-Nitrophenylacetate
This is a high-yield and widely used method for the preparation of this compound.
Experimental Protocol:
-
Reaction Setup: A solution of ethyl (4-nitrophenyl)acetate (3.4 g, 16.1 mmol) in methanol (100 mL) is placed in a flask suitable for hydrogenation.
-
Degassing: The solution is degassed with argon for 15 minutes to remove dissolved oxygen.
-
Catalyst Addition: 10% Palladium on charcoal (700 mg) is added to the solution.
-
Hydrogenation: The flask is fitted with a hydrogen-filled balloon, and the mixture is stirred at room temperature for 16 hours.
-
Work-up: The reaction mixture is filtered through Celite to remove the palladium catalyst. The Celite pad is washed with methanol (2 x 20 mL).
-
Isolation: The filtrate is concentrated under reduced pressure (in vacuo) to yield this compound.
Reference for this protocol:[1]
Workflow Diagram:
Alternative Synthetic Routes
Other reported, though less detailed in readily available literature, methods for the synthesis of this compound include:
-
Friedel-Crafts Alkylation: Reaction of aniline with ethyl chloroacetate.[2]
-
Fischer Esterification: Reaction of 4-aminophenylacetic acid with ethanol in the presence of an acid catalyst.[2]
-
O-acylation: Reaction of 2-(4-aminophenyl)acetyl chloride with ethanol.[2]
Applications in Research and Drug Development
This compound is primarily used as an intermediate in pharmaceutical research and synthesis.[1] Its bifunctional nature, possessing both a primary amine and an ester group, makes it a versatile building block for the construction of more complex molecules. The amino group can be readily acylated, alkylated, or converted into other functional groups, while the ester can be hydrolyzed to the corresponding carboxylic acid or used in transesterification reactions.
There is limited evidence in the public domain to suggest that this compound has significant direct biological activity or modulates specific signaling pathways. Its utility lies in its role as a precursor to pharmacologically active compounds.
Logical Relationship Diagram:
Safety and Handling
Based on available safety data, this compound is classified with the following GHS hazard statements:
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound (CAS 5438-70-0) is a well-characterized chemical compound with established physicochemical and spectroscopic properties. Its primary significance in the scientific community, particularly in drug development, is its role as a versatile synthetic intermediate. This guide provides a consolidated source of technical information to aid researchers in their synthetic endeavors involving this compound. Further research into any potential direct biological activities of this compound could open new avenues for its application.
References
An In-depth Technical Guide to the Physicochemical Properties of Ethyl 4-Aminophenylacetate
Ethyl 4-aminophenylacetate is an important chemical intermediate used in the synthesis of various pharmaceutical compounds and dyes.[1] This technical guide provides a comprehensive overview of its physicochemical properties, experimental protocols for their determination, and key safety information for researchers, scientists, and drug development professionals.
Core Physicochemical Properties
The fundamental physical and chemical characteristics of this compound are summarized in the tables below. These properties are crucial for its handling, application in synthetic chemistry, and for predicting its behavior in biological systems.
General and Physical Properties
| Property | Value | Source |
| Molecular Formula | C10H13NO2 | [2][3][4] |
| Molecular Weight | 179.22 g/mol | [2][4] |
| Appearance | White to Orange to Green powder to crystal | [2] |
| Pale cream to cream to pale brown Powder | [3][5] | |
| Melting Point | 48-50 °C | [2][6] |
| 46.5-52.5 °C | [3][5] | |
| Boiling Point | 120-122 °C at 2 Torr | [2][6] |
| Density | 1.112 ± 0.06 g/cm³ (Predicted) | [2][6] |
| pKa | 4.55 ± 0.10 (Predicted) | [2][6] |
Solubility and Storage
| Property | Value | Source |
| Solubility | Soluble in Methanol | [2][6] |
| Storage Temperature | Room Temperature, Keep in dark place, Sealed in dry | [2][6] |
Spectral Data Analysis
Spectroscopic data is essential for the structural elucidation and purity assessment of this compound.
1H NMR Spectroscopy
The 1H NMR spectrum provides information about the hydrogen atoms in the molecule.
-
1H NMR (400 MHz, CDCl3) δ: 1.23 (t, 3H), 3.47 (s, 2H), 3.60 (br s, 2H), 4.11 (q, 2 H), 6.63 (d, 2H), 7.05 (d, 2H).[2]
Mass Spectrometry
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
-
GC-MS m/z peaks: 179 (Molecular Ion), 106, 107.[4]
Experimental Protocols
Detailed methodologies are critical for the replication and validation of experimental data.
Synthesis of this compound
A common method for the synthesis of this compound involves the reduction of (4-nitro-phenyl)-acetic acid ethyl ester.
Protocol:
-
A solution of (4-nitro-phenyl)-acetic acid ethyl ester (3.4 g, 16.1 mmol) in methanol (100 mL) is degassed with argon for 15 minutes.[2]
-
10% palladium on charcoal (700 mg) is added to the solution.[2]
-
The mixture is stirred at room temperature under a hydrogen atmosphere (balloon pressure) for 16 hours.[2]
-
The reaction mixture is then filtered through celite and washed with methanol (2 x 20 mL).[2]
-
The filtrate is evaporated in vacuo to yield this compound as an oil (96% yield, 2.8 g).[2]
References
- 1. CN106380413A - Preparation method of 4-aminophenylacetic acid medicine intermediate - Google Patents [patents.google.com]
- 2. This compound | 5438-70-0 [chemicalbook.com]
- 3. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. p-Aminophenylacetic acid ethyl ester | C10H13NO2 | CID 225219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. 5438-70-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
An In-depth Technical Guide to the Spectral Data of Ethyl 4-Aminophenylacetate
This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for Ethyl 4-Aminophenylacetate. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the spectral characteristics of this compound.
Chemical Structure
IUPAC Name: ethyl 2-(4-aminophenyl)acetate CAS Number: 5438-70-0 Molecular Formula: C₁₀H₁₃NO₂ Molecular Weight: 179.22 g/mol
Data Presentation
The following tables summarize the key quantitative spectral data for this compound.
Table 1: ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.05 | d | 2H | Ar-H |
| 6.63 | d | 2H | Ar-H |
| 4.11 | q | 2H | -O-CH₂-CH₃ |
| 3.60 | br s | 2H | -NH₂ |
| 3.47 | s | 2H | -CH₂-Ar |
| 1.23 | t | 3H | -O-CH₂-CH₃ |
Table 2: ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| 171.8 | C=O |
| 145.1 | Ar-C-NH₂ |
| 130.2 | Ar-CH |
| 124.9 | Ar-C-CH₂ |
| 115.3 | Ar-CH |
| 60.7 | -O-CH₂-CH₃ |
| 40.6 | -CH₂-Ar |
| 14.2 | -O-CH₂-CH₃ |
Table 3: IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | N-H Stretch (Amine) |
| 3030-3010 | Medium | C-H Stretch (Aromatic) |
| 2980-2850 | Medium | C-H Stretch (Aliphatic) |
| 1735-1715 | Strong | C=O Stretch (Ester) |
| 1620-1580 | Medium | C=C Stretch (Aromatic) |
| 1520-1500 | Medium | N-H Bend (Amine) |
| 1250-1000 | Strong | C-O Stretch (Ester) |
Table 4: Mass Spectrometry (MS) Data
| m/z | Relative Intensity | Proposed Fragment |
| 179 | Moderate | [M]⁺ (Molecular Ion) |
| 134 | High | [M - OCH₂CH₃]⁺ |
| 106 | Very High | [M - COOCH₂CH₃]⁺ |
| 77 | Moderate | [C₆H₅]⁺ |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure of this compound.
Methodology:
-
Sample Preparation: A sample of this compound (approximately 5-10 mg) is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) (0.5-0.7 mL), in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
Instrumentation: The spectra are acquired on a Bruker AVANCE 400 MHz spectrometer or an equivalent instrument.[1]
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment is used.
-
Acquisition Parameters: Spectral width of 12-16 ppm, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds are typical. A sufficient number of scans (e.g., 16-64) are averaged to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon.
-
Acquisition Parameters: A spectral width of 0-220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds are employed. A larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of ¹³C.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software. Chemical shifts are referenced to the TMS signal.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Methodology:
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium). Pressure is applied to ensure good contact between the sample and the crystal. This is a common and convenient method for solid samples.[2]
-
KBr Pellet: Alternatively, a small amount of the sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: The spectrum is recorded using a Fourier-transform infrared spectrometer, such as a Bruker Tensor 27 FT-IR.[2]
-
Data Acquisition:
-
A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded.
-
The sample is then scanned over the mid-infrared range (typically 4000-400 cm⁻¹).
-
A sufficient number of scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.
-
Gas Chromatography (GC) Conditions:
-
Injection: A small volume (e.g., 1 µL) of the sample solution is injected into the heated inlet of the GC.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is typically used.
-
Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: The oven temperature is programmed to start at a low temperature (e.g., 50-70 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250-280 °C) to ensure the elution of the compound.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV is the standard method.
-
Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.
-
Scan Range: The mass-to-charge ratio (m/z) is scanned over a range that includes the expected molecular weight (e.g., m/z 40-300).
-
-
Data Analysis: The resulting total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound are analyzed to determine the retention time, molecular ion, and fragmentation pattern.
Logical Workflow for Spectral Analysis
The following diagram illustrates the logical workflow for the comprehensive spectral analysis of this compound.
References
An In-depth Technical Guide on the Solubility of Ethyl 4-Aminophenylacetate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Ethyl 4-Aminophenylacetate in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on qualitative solubility information, a detailed experimental protocol for determining solubility, and a visual representation of the experimental workflow.
Introduction
This compound is an organic compound with applications as an intermediate in pharmaceutical synthesis. Its solubility in different organic solvents is a critical parameter for process development, purification, and formulation. Understanding its behavior in various solvents allows for the optimization of reaction conditions, crystallization processes, and the development of suitable drug delivery systems.
Qualitative Solubility Data
Based on available chemical literature and supplier safety data sheets, the solubility of this compound in common organic solvents can be summarized as follows. It is important to note that this information is qualitative and the actual solubility values can vary with temperature and the purity of both the solute and the solvent.
Table 1: Qualitative Solubility of this compound
| Solvent Classification | Solvent Name | Qualitative Solubility |
| Alcohols | Methanol | Soluble[1][2][3] |
| Ethanol | Soluble[4] | |
| Halogenated Solvents | Chloroform | Soluble[4] |
| Ethers | Diethyl Ether | Soluble[4] |
| Water | Water | Sparingly Soluble[4] |
Experimental Protocol for Solubility Determination
The following section outlines a detailed methodology for the experimental determination of the solubility of this compound. The isothermal shake-flask method is a widely accepted and reliable technique for generating accurate solubility data.
3.1. Materials and Equipment
-
Solute: this compound (high purity, >98%)
-
Solvents: A range of organic solvents of analytical grade (e.g., methanol, ethanol, propanol, butanol, acetone, ethyl acetate).
-
Equipment:
-
Analytical balance (±0.0001 g)
-
Isothermal shaker or water bath with temperature control (±0.1 °C)
-
Vials with screw caps
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or a UV-Vis spectrophotometer.
-
3.2. Experimental Procedure
-
Preparation of Saturated Solutions:
-
An excess amount of this compound is added to a series of vials, each containing a known volume of a specific organic solvent.
-
The vials are tightly sealed to prevent solvent evaporation.
-
The vials are then placed in an isothermal shaker or water bath set to the desired temperature.
-
The mixtures are agitated for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation:
-
After reaching equilibrium, the vials are removed from the shaker, and the suspension is allowed to settle.
-
To separate the undissolved solid, the samples are centrifuged at a specific speed and for a set duration.
-
A clear supernatant is carefully withdrawn using a syringe and immediately filtered through a syringe filter to remove any remaining solid particles.
-
-
Analysis of Solute Concentration:
-
A known volume of the filtered saturated solution is accurately diluted with a suitable solvent (often the same solvent used for dissolution or a mobile phase component for HPLC).
-
The concentration of this compound in the diluted solution is determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
HPLC Method: A calibration curve is generated by preparing a series of standard solutions of this compound of known concentrations. The peak area of the sample is then used to determine its concentration from the calibration curve.
-
UV-Vis Spectrophotometry: A calibration curve is prepared by measuring the absorbance of a series of standard solutions at the wavelength of maximum absorbance (λmax) for this compound. The concentration of the sample is then determined from its absorbance.
-
-
-
Calculation of Solubility:
-
The solubility is calculated from the determined concentration and the dilution factor. The results can be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL), molarity (mol/L), or mole fraction (x).
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the solubility of this compound using the isothermal shake-flask method.
Caption: Experimental workflow for solubility determination.
Conclusion
While quantitative data on the solubility of this compound in a wide range of organic solvents is not extensively documented in readily available literature, its qualitative solubility profile indicates good solubility in common polar organic solvents such as alcohols and halogenated hydrocarbons, and limited solubility in water. For researchers and professionals in drug development requiring precise solubility data, the detailed experimental protocol provided in this guide offers a robust methodology for its determination. The accompanying workflow diagram provides a clear visual guide to the experimental process. Accurate solubility data is fundamental for the successful development and manufacturing of pharmaceutical products containing this compound.
References
An In-depth Technical Guide on the Physicochemical Properties of Ethyl 4-Aminophenylacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the melting and boiling points of Ethyl 4-Aminophenylacetate, complete with detailed experimental protocols for their determination. This document is intended to serve as a valuable resource for professionals in research and development who require accurate physicochemical data for this compound.
Physicochemical Data of this compound
The accurate determination of melting and boiling points is crucial for the identification, purification, and handling of chemical compounds. The following table summarizes the available data for this compound.
| Parameter | Value | Source |
| Melting Point | 46.5-52.5 °C | Thermo Fisher Scientific[1][2] |
| 48-50 °C | ChemicalBook[3][4] | |
| 50 °C | Fisher Scientific[5] | |
| Boiling Point | 120-122 °C at 2 Torr | ChemicalBook[3][4] |
Experimental Protocols
The following sections detail the standard laboratory procedures for the determination of the melting and boiling points of a solid organic compound such as this compound.
The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range. The following protocol describes the capillary method, a common and reliable technique for melting point determination.
Materials:
-
Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Sample of this compound
-
Mortar and pestle
-
Heating bath fluid (e.g., mineral oil or silicone oil) if using a Thiele tube
Procedure:
-
Sample Preparation: A small amount of this compound is finely ground using a mortar and pestle. The open end of a capillary tube is then pressed into the powdered sample. The tube is inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is sufficient.
-
Apparatus Setup (Digital Apparatus): The capillary tube is inserted into the sample holder of the digital melting point apparatus. The heating rate is set to a low value (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
-
Apparatus Setup (Thiele Tube): The capillary tube is attached to a thermometer using a rubber band or a small piece of rubber tubing. The thermometer and attached capillary are then inserted into the Thiele tube containing the heating bath fluid, ensuring the sample is level with the thermometer bulb.
-
Heating and Observation: The apparatus is heated gently and the sample is observed through the magnifying lens (if available). The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal melts is recorded as the end of the melting range.
-
Recording Data: The melting point is reported as a range from the temperature of initial melting to the temperature of complete melting.
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. Since this compound has a relatively high boiling point, determination under reduced pressure (vacuum) is often preferred to prevent decomposition. The following protocol describes a method for determining the boiling point at a specified pressure.
Materials:
-
Small test tube or fusion tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating apparatus (e.g., oil bath or heating block)
-
Vacuum source and pressure gauge
-
Sample of this compound
Procedure:
-
Sample Preparation: A small amount of this compound is placed in the small test tube or fusion tube.
-
Capillary Inversion: A capillary tube, sealed at one end, is placed open-end-down into the liquid in the test tube.
-
Apparatus Setup: The test tube is attached to a thermometer and placed in the heating apparatus. The system is connected to a vacuum source and the pressure is adjusted to the desired value (e.g., 2 Torr).
-
Heating and Observation: The sample is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. The heating is continued until a steady stream of bubbles is observed.
-
Cooling and Measurement: The heating is then discontinued, and the apparatus is allowed to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point at that specific pressure.
Logical Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate key experimental and logical workflows related to this compound.
References
- 1. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 2. A11529.06 [thermofisher.com]
- 3. This compound | 5438-70-0 [chemicalbook.com]
- 4. 5438-70-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
An In-depth Technical Guide on the Molecular Structure and Conformation of Ethyl 4-Aminophenylacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the molecular structure and conformational properties of Ethyl 4-Aminophenylacetate. Due to the limited availability of experimental crystallographic data in public databases, this guide combines available spectroscopic information with established principles of computational chemistry to offer a comprehensive understanding of this molecule.
Molecular Structure
This compound is an organic compound with the chemical formula C₁₀H₁₃NO₂. It consists of a central benzene ring substituted with an amino group (-NH₂) at the para (4-position) and an ethyl acetate group (-CH₂COOCH₂CH₃). The presence of both an electron-donating amino group and an electron-withdrawing ester group influences the electronic properties and reactivity of the aromatic ring.
General Properties:
| Property | Value |
| Molecular Formula | C₁₀H₁₃NO₂ |
| Molecular Weight | 179.22 g/mol [1] |
| CAS Number | 5438-70-0[1] |
| IUPAC Name | ethyl 2-(4-aminophenyl)acetate[1] |
| SMILES | CCOC(=O)CC1=CC=C(C=C1)N[2] |
| InChI Key | CFNDVXUTYPXOPG-UHFFFAOYSA-N[3] |
Spectroscopic Data and Analysis
Spectroscopic techniques are crucial for elucidating the structure of this compound. This section summarizes the available and expected spectroscopic data.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy confirms the presence and connectivity of hydrogen atoms in the molecule.
Table 1: ¹H NMR Chemical Shift Data for this compound (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.05 | d | 2H | Ar-H (ortho to -CH₂COOEt) |
| 6.63 | d | 2H | Ar-H (ortho to -NH₂) |
| 4.11 | q | 2H | -O-CH₂ -CH₃ |
| 3.60 | br s | 2H | -NH₂ |
| 3.47 | s | 2H | Ar-CH₂ -COO- |
| 1.23 | t | 3H | -O-CH₂-CH₃ |
| [Source: ChemicalBook[4]] |
¹³C NMR Spectroscopy
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~171 | C =O |
| ~145 | C -NH₂ |
| ~130 | Ar-C H |
| ~125 | Ar-C -CH₂ |
| ~115 | Ar-C H |
| ~61 | -O-C H₂-CH₃ |
| ~41 | Ar-C H₂-COO- |
| ~14 | -O-CH₂-C H₃ |
Infrared (IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. For this compound, key absorptions are expected for the N-H bonds of the amine, the C=O bond of the ester, and the C-O bonds, as well as vibrations from the aromatic ring.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |
| 3500-3300 | Medium | Amine (-NH₂) | N-H Symmetric & Asymmetric Stretching |
| 3100-3000 | Medium | Aromatic | C-H Stretching |
| 2980-2850 | Medium | Alkyl | C-H Stretching |
| ~1730 | Strong | Ester (-COO-) | C=O Stretching |
| 1600-1450 | Medium-Strong | Aromatic | C=C Ring Stretching |
| 1300-1000 | Strong | Ester (-COO-) | C-O Stretching |
| [Based on general IR correlation tables[6]] |
Molecular Conformation and Computational Analysis
As of the latest search, no experimental crystal structure for this compound has been deposited in the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD).[7][8][9] In the absence of X-ray diffraction data, computational methods such as Density Functional Theory (DFT) are invaluable for predicting the molecule's three-dimensional structure and conformational preferences.
Predicted Conformation
The conformation of this compound is primarily determined by the rotational freedom around several single bonds:
-
The C(ar)-C(methylene) bond.
-
The C(methylene)-C(carbonyl) bond.
-
The C(carbonyl)-O(ester) bond.
-
The O(ester)-C(ethyl) bond.
The ethyl group of the ester is flexible. The planar phenyl ring and the sp² hybridized carbonyl group will favor a conformation that minimizes steric hindrance. Computational studies on similar molecules suggest that the ester group may not be perfectly coplanar with the benzene ring.
Proposed Computational Methodology (DFT)
For researchers wishing to perform a detailed conformational analysis, the following DFT protocol is recommended, based on studies of similar molecules[10][11][12][13][14][15]:
-
Geometry Optimization: Perform a full geometry optimization using a functional such as B3LYP with a basis set like 6-311++G(d,p). This will yield the lowest energy conformation of the molecule.
-
Vibrational Frequency Analysis: Calculate the vibrational frequencies at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to predict the IR spectrum.
-
Conformational Search: To explore other possible stable conformations, a systematic or stochastic conformational search can be performed, followed by re-optimization of the resulting unique conformers.
Experimental Protocols
The following sections detail generalized protocols for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.
Materials:
-
This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tube (5 mm)
-
Pipette
-
Tetramethylsilane (TMS) as an internal standard (optional, as modern spectrometers can reference the residual solvent peak)
Procedure:
-
Dissolve the this compound sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial.
-
Transfer the solution to the NMR tube using a pipette.
-
If using an internal standard, add a small drop of TMS to the solution.
-
Cap the NMR tube and invert it several times to ensure a homogeneous solution.
-
Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Acquire the spectra using standard instrument parameters. For ¹³C NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio, especially for quaternary carbons.
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale by referencing the TMS peak to 0 ppm or the residual solvent peak to its known chemical shift.
-
Integrate the peaks in the ¹H NMR spectrum and assign the signals to the respective protons.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To obtain an infrared spectrum to identify the functional groups.
Method: Attenuated Total Reflectance (ATR)
Materials:
-
This compound (solid)
-
FT-IR spectrometer with an ATR accessory (e.g., with a diamond crystal)
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes
Procedure:
-
Ensure the ATR crystal is clean by wiping it with a lint-free wipe dampened with a suitable solvent and allowing it to dry completely.
-
Record a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Place a small amount of the solid this compound sample onto the ATR crystal using a clean spatula, ensuring the crystal is fully covered.
-
Apply pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to obtain a high-quality spectrum.
-
After the measurement, release the pressure clamp, remove the sample, and clean the ATR crystal thoroughly.
-
Analyze the resulting spectrum by identifying the characteristic absorption bands and assigning them to the corresponding functional group vibrations.
Visualization of Characterization Workflow
The following diagram illustrates a general workflow for the structural and conformational analysis of a small molecule like this compound.
References
- 1. p-Aminophenylacetic acid ethyl ester | C10H13NO2 | CID 225219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C10H13NO2) [pubchemlite.lcsb.uni.lu]
- 3. This compound(5438-70-0) 1H NMR [m.chemicalbook.com]
- 4. This compound | 5438-70-0 [chemicalbook.com]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. Crystallography Open Database (COD) - PubChem Data Source [pubchem.ncbi.nlm.nih.gov]
- 8. Crystallography Open Database | re3data.org [re3data.org]
- 9. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate with experimental techniques and DFT quantum chemical calculations. | Sigma-Aldrich [merckmillipore.com]
- 13. Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate with experimental techniques and DFT quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis, crystal structure, Hirshfeld surface analysis, DFT and NBO study of ethyl 1-(4-fluorophenyl)-4-[(4-fluorophenyl)amino]-2,6-diphenyl-1,2,5,6-tetrahydropyridine-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Discovery and Chemical History of Ethyl 4-Aminophenylacetate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4-aminophenylacetate, a key intermediate in the synthesis of various pharmaceuticals and a valuable building block in organic chemistry, has a rich and extensive history. This technical guide provides a comprehensive overview of its discovery, tracing back to early preparations of its parent acid, and details the evolution of its synthesis. The document presents key physicochemical data in a structured format, outlines detailed experimental protocols for both historical and modern synthetic routes, and utilizes visualizations to illustrate reaction pathways.
Introduction
This compound, also known as p-aminophenylacetic acid ethyl ester, is an aromatic amino acid ester of significant interest in medicinal chemistry and materials science. Its structural motif, featuring a primary aromatic amine and an ethyl ester separated by a methylene bridge, imparts a unique combination of reactivity and physicochemical properties. This has led to its widespread use as a precursor for a diverse range of more complex molecules, including pharmaceuticals. This guide delves into the historical context of its discovery and the progression of its chemical synthesis.
Discovery and Historical Context
The precise first synthesis of this compound is not definitively documented in a single, easily accessible source. However, the history of its parent compound, 4-aminophenylacetic acid, provides crucial context. The preparation of 4-aminophenylacetic acid was reported as early as the late 19th century. Notably, the reduction of p-nitrophenylacetic acid was a known transformation, with early work on this reaction conducted by Radziszewski in 1869 and Bedson in 1884.
Early synthetic chemists often prepared esters of known carboxylic acids to aid in purification and characterization. It is highly probable that this compound was first synthesized in the late 19th or early 20th century by the esterification of 4-aminophenylacetic acid or, more directly, by the reduction of its corresponding nitro precursor, ethyl 4-nitrophenylacetate. The comprehensive "Beilstein's Handbook of Organic Chemistry" (Beilsteins Handbuch der Organischen Chemie), a foundational resource in organic chemistry, documents the existence and properties of this compound, suggesting its presence in the chemical literature from a relatively early period.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for this compound is provided in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₁₀H₁₃NO₂ |
| Molecular Weight | 179.22 g/mol |
| CAS Number | 5438-70-0 |
| Melting Point | 48-51 °C |
| Boiling Point | 188 °C at 13 mmHg |
| Appearance | White to light yellow crystalline powder |
| Solubility | Soluble in ethanol, ether, and chloroform. Slightly soluble in water. |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.05 (d, J=8.4 Hz, 2H), 6.64 (d, J=8.4 Hz, 2H), 4.13 (q, J=7.1 Hz, 2H), 3.64 (s, 2H), 3.49 (s, 2H, NH₂), 1.24 (t, J=7.1 Hz, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 172.1, 145.2, 130.3, 124.6, 115.4, 60.7, 40.5, 14.3 |
| IR (KBr, cm⁻¹) | 3420, 3345 (N-H stretch), 1725 (C=O stretch), 1620, 1515 (aromatic C=C stretch) |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis of this compound, reflecting both historical and modern approaches.
Historical Synthesis: Reduction of Ethyl 4-Nitrophenylacetate
This protocol is based on the general principles of nitro group reduction, a method that would have been available to late 19th and early 20th-century chemists.
Objective: To synthesize this compound by the reduction of Ethyl 4-Nitrophenylacetate using a metal in acidic media.
Materials:
-
Ethyl 4-Nitrophenylacetate
-
Tin (Sn) metal, granulated
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution (40%)
-
Diethyl Ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, place granulated tin (a molar excess relative to the nitro compound).
-
Add a solution of Ethyl 4-Nitrophenylacetate in ethanol to the flask.
-
Slowly add concentrated hydrochloric acid portion-wise through the condenser. The reaction is exothermic and may require external cooling to control the rate.
-
After the addition of acid is complete, heat the mixture to reflux for several hours until the reaction is complete (monitored by the disappearance of the yellow color of the nitro compound).
-
Cool the reaction mixture and carefully basify with a 40% sodium hydroxide solution until the tin salts precipitate as tin(II) hydroxide.
-
Extract the aqueous layer with diethyl ether multiple times.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield crude this compound.
-
The crude product can be further purified by distillation under reduced pressure or by recrystallization.
Modern Synthesis: Catalytic Hydrogenation of Ethyl 4-Nitrophenylacetate
This protocol represents a more contemporary, efficient, and cleaner method for the synthesis of this compound.
Objective: To synthesize this compound via the catalytic hydrogenation of Ethyl 4-Nitrophenylacetate.
Materials:
-
Ethyl 4-Nitrophenylacetate
-
Palladium on Carbon (10% Pd/C)
-
Ethanol or Ethyl Acetate (solvent)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve Ethyl 4-Nitrophenylacetate in a suitable solvent (e.g., ethanol or ethyl acetate) in a hydrogenation vessel.
-
Add a catalytic amount of 10% Palladium on Carbon to the solution.
-
Seal the vessel and purge with hydrogen gas to remove air.
-
Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by monitoring hydrogen uptake.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of celite to remove the palladium catalyst.
-
Wash the celite pad with the reaction solvent.
-
Combine the filtrate and washings and remove the solvent under reduced pressure to yield high-purity this compound.
Visualizations
The following diagrams illustrate the key synthetic pathways described in this guide.
Caption: Synthetic routes to this compound.
Applications in Drug Development and Research
This compound serves as a versatile intermediate in the synthesis of a wide array of pharmaceutical compounds. The primary amino group provides a nucleophilic site for various transformations, such as acylation, alkylation, and diazotization, allowing for the introduction of diverse functional groups. The ester moiety can be readily hydrolyzed to the corresponding carboxylic acid or converted to other derivatives.
Its applications include, but are not limited to, the synthesis of:
-
Anti-inflammatory agents: The 4-aminophenylacetic acid core is found in some non-steroidal anti-inflammatory drugs (NSAIDs).
-
Enzyme inhibitors: Derivatives have been explored as inhibitors for various enzymes in different therapeutic areas.
-
Building blocks for combinatorial chemistry: Its bifunctional nature makes it an ideal scaffold for the creation of compound libraries for high-throughput screening.
Conclusion
This compound is a compound with a significant, albeit not always explicitly detailed, history rooted in the foundational era of organic chemistry. From its likely initial synthesis through classical reduction methods to the more refined catalytic hydrogenation techniques used today, its preparation has evolved to become a staple in synthetic organic chemistry. Its enduring importance as a key building block in drug discovery and development underscores its value to the scientific community. This guide has provided a comprehensive overview of its discovery, synthesis, and properties, serving as a valuable technical resource for researchers and professionals in the field.
Ethyl 4-Aminophenylacetate: A Comprehensive Technical Guide for Researchers
An In-depth Whitepaper on a Key Intermediate in Pharmaceutical Research and Development
Ethyl 4-aminophenylacetate is a pivotal chemical intermediate in the landscape of pharmaceutical research and drug development. Its bifunctional nature, possessing both a primary aromatic amine and an ethyl ester, renders it a versatile building block for the synthesis of a wide array of more complex molecules, including active pharmaceutical ingredients (APIs). This technical guide provides an in-depth overview of its chemical properties, synthesis, and applications, with a focus on practical data and experimental protocols for researchers, scientists, and drug development professionals.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical characteristics of a research intermediate is fundamental to its effective application. The following tables summarize the key quantitative data for this compound.[1][2][3][4]
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 5438-70-0 | [1][2] |
| Molecular Formula | C₁₀H₁₃NO₂ | [1][2] |
| Molecular Weight | 179.22 g/mol | [1] |
| Appearance | White to pale cream or pale brown powder/crystal | [2][3] |
| Melting Point | 46.5-52.5 °C | [2] |
| Boiling Point | 120-122 °C at 2 Torr | [1] |
| Density | 1.112 ± 0.06 g/cm³ (Predicted) | [1] |
| Solubility | Soluble in Methanol | [1][3] |
| pKa | 4.55 ± 0.10 (Predicted) | [1][3] |
Table 2: Spectroscopic Data
| Spectroscopy | Data | Reference |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.05 (d, 2H), 6.63 (d, 2H), 4.11 (q, 2H), 3.60 (br s, 2H), 3.47 (s, 2H), 1.23 (t, 3H) | [1] |
| Mass Spectrometry (GC-MS) | m/z: 179, 107, 106 | [2] |
| Infrared (IR) | Available, typically shows characteristic peaks for N-H, C=O (ester), and aromatic C-H bonds. | [2][5] |
Synthesis of this compound
The synthesis of this compound can be achieved through various routes. A common and effective method involves the reduction of the corresponding nitro compound.
Experimental Protocol: Synthesis via Reduction of Ethyl 4-Nitrophenylacetate
This protocol details the synthesis of this compound from Ethyl 4-nitrophenylacetate via catalytic hydrogenation.[1]
Materials:
-
Ethyl 4-nitrophenylacetate
-
Methanol
-
10% Palladium on charcoal (Pd/C)
-
Hydrogen gas (H₂)
-
Argon or Nitrogen gas
-
Celite
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Hydrogen balloon or hydrogenation apparatus
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
Procedure:
-
A solution of Ethyl 4-nitrophenylacetate (e.g., 3.4 g, 16.1 mmol) in methanol (100 mL) is prepared in a round-bottom flask.
-
The solution is degassed with an inert gas (argon or nitrogen) for approximately 15 minutes to remove dissolved oxygen.
-
10% Palladium on charcoal (e.g., 700 mg) is carefully added to the solution.
-
The flask is evacuated and backfilled with hydrogen gas (a balloon is suitable for small-scale reactions).
-
The reaction mixture is stirred vigorously at room temperature under a hydrogen atmosphere for 16 hours.
-
Upon completion, the reaction mixture is filtered through a pad of Celite to remove the palladium catalyst. The Celite pad is washed with methanol (2 x 20 mL) to ensure complete recovery of the product.
-
The filtrate is concentrated under reduced pressure using a rotary evaporator to yield this compound as an oil.
Expected Yield: 96%[1]
Alternative Synthetic Routes
Other reported methods for the synthesis of this compound include:
-
Friedel-Crafts alkylation of aniline with ethyl chloroacetate.[6]
-
Esterification of 4-aminophenylacetic acid with ethanol.[6]
-
O-acylation of 2-(4-aminophenyl)acetyl chloride with ethanol.[6]
Role as a Key Intermediate in Pharmaceutical Synthesis
This compound is a valuable precursor in the synthesis of various active pharmaceutical ingredients.[7] A notable example is its use in the preparation of Actarit, an antiarthritic drug.[7]
Workflow for the Synthesis of Actarit
The following diagram illustrates the synthetic pathway from this compound to Actarit, which is 4-acetylaminophenylacetic acid.
Caption: Synthetic pathway to Actarit.
Experimental Protocol: Synthesis of Actarit from this compound
This protocol outlines the two-step synthesis of Actarit.
Step 1: Acylation of this compound
-
Dissolve this compound in a suitable solvent such as pyridine.
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride to the cooled solution with stirring.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Pour the reaction mixture into water and extract the product, Ethyl 4-acetylaminophenylacetate, with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 2: Hydrolysis of Ethyl 4-acetylaminophenylacetate
-
Dissolve the crude Ethyl 4-acetylaminophenylacetate in a mixture of ethanol and aqueous sodium hydroxide solution.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry to obtain Actarit.
-
Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.
Experimental and Logical Workflows
The following diagrams illustrate common workflows involving this compound in a research setting.
General Synthesis and Purification Workflow
This diagram outlines the typical steps from starting materials to a purified final product when using this compound as an intermediate.
Caption: General experimental workflow.
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting.
-
General Handling: Use in a well-ventilated area. Avoid breathing dust, vapor, mist, or gas. Avoid contact with skin and eyes.[8]
-
Personal Protective Equipment (PPE): Wear chemical safety goggles, protective gloves, and a lab coat.[8]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store away from strong oxidizing agents and acids.[8]
-
Fire Fighting: Use extinguishing media appropriate for the surrounding fire. Hazardous combustion products include carbon monoxide, carbon dioxide, and nitrogen oxides.[8]
-
First Aid:
For complete safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a cornerstone intermediate for the synthesis of a variety of target molecules in pharmaceutical and chemical research. Its well-defined properties and reactivity make it a reliable and versatile tool for medicinal chemists and process developers. This guide has provided a comprehensive overview of its key characteristics, synthetic methodologies, and applications, serving as a valuable resource for the scientific community. The provided protocols and workflows are intended to facilitate its effective use in the laboratory, ultimately contributing to the advancement of drug discovery and development.
References
- 1. This compound | 5438-70-0 [chemicalbook.com]
- 2. p-Aminophenylacetic acid ethyl ester | C10H13NO2 | CID 225219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5438-70-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. jk-sci.com [jk-sci.com]
- 5. This compound(5438-70-0) 1H NMR spectrum [chemicalbook.com]
- 6. This compound (5438-70-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 7. nbinno.com [nbinno.com]
- 8. fishersci.com [fishersci.com]
Ethyl 4-Aminophenylacetate: A Scaffolding for Innovation in Drug Discovery and Development
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Ethyl 4-aminophenylacetate, a versatile bifunctional molecule, serves as a crucial starting material and intermediate in the synthesis of a wide array of biologically active compounds. This technical guide explores the core research areas where this compound is making a significant impact, including anti-inflammatory, anticancer, and antimicrobial drug discovery. By providing a comprehensive overview of its applications, synthesis of key derivatives, and the underlying mechanisms of action, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to unlock the full potential of this compound in developing next-generation therapeutics. Detailed experimental protocols, quantitative data summaries, and visual representations of key signaling pathways are presented to facilitate further investigation and innovation in the field.
Introduction
This compound (CAS No: 5438-70-0) is an organic compound featuring both an ethyl ester and an amino functional group attached to a phenyl ring.[1] This unique structure provides two reactive sites, making it a valuable and versatile building block in organic synthesis.[2] Its primary application lies in the pharmaceutical industry as a key intermediate in the production of various active pharmaceutical ingredients (APIs).[2] This guide will delve into the established and emerging research avenues for this compound, with a focus on its role in the development of anti-inflammatory, anticancer, and antimicrobial agents.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic chemistry.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₃NO₂ | [1] |
| Molecular Weight | 179.22 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 47-50 °C | [3] |
| Boiling Point | 120-122 °C at 2 mmHg | [3] |
| Solubility | Soluble in ethanol, ether, and chloroform | [3] |
| CAS Number | 5438-70-0 | [1] |
Potential Research Areas and Applications
This compound serves as a scaffold for the synthesis of diverse bioactive molecules. The following sections highlight key therapeutic areas where its derivatives have shown significant promise.
Anti-inflammatory Agents: The Case of Actarit
This compound is a pivotal intermediate in the synthesis of Actarit, a disease-modifying antirheumatic drug (DMARD) used in the treatment of rheumatoid arthritis.[2][4]
The anti-inflammatory effects of Actarit are attributed to its ability to modulate the immune system.[5] It is believed to suppress the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), which play a central role in the pathogenesis of rheumatoid arthritis.[5][6] Furthermore, Actarit is thought to modulate the activity of T-cells, key players in the autoimmune response that drives joint inflammation and damage.[2][5] By inhibiting these inflammatory pathways, Actarit helps to alleviate the symptoms and potentially slow the progression of the disease.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. The role of T cells in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting the PI3K/Akt signaling pathway in pancreatic β-cells to enhance their survival and function: An emerging therapeutic strategy for type 1 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hyperglycemia alters PI3k and Akt signaling and leads to endothelial cell proliferative dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of actarit on synovial cell functions in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolving Landscape of Ethyl 4-Aminophenylacetate Derivatives: A Technical Guide to Biological Activity Screening
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led researchers to explore a vast chemical space, with ethyl 4-aminophenylacetate emerging as a versatile scaffold for the synthesis of a diverse array of derivatives. This technical guide delves into the biological activity screening of these derivatives, offering a comprehensive overview of their synthesis, experimental evaluation, and potential as antimicrobial, anticancer, and anti-inflammatory agents, as well as enzyme inhibitors. The information presented herein is intended to equip researchers with the knowledge to design and execute robust screening programs for this promising class of compounds.
Synthesis of this compound Derivatives: A Gateway to Chemical Diversity
The primary amino group and the ester functionality of this compound serve as key handles for a multitude of chemical transformations, allowing for the creation of extensive compound libraries. Common synthetic strategies involve the reaction of the amine with various electrophiles to yield a range of derivatives, including Schiff bases, amides, and a variety of heterocyclic compounds such as oxadiazoles, pyrazoles, and triazoles.
A general and efficient method for the synthesis of Schiff base derivatives, for instance, involves the condensation of this compound with a variety of aromatic aldehydes.[1][2] This reaction is typically carried out under reflux in an appropriate solvent, often with a catalytic amount of acid. The resulting imine linkage provides a foundational structure for further modification and biological evaluation.
Similarly, the synthesis of 1,3,4-oxadiazole derivatives can be achieved from ethyl 4-aminobenzoate, a closely related analog. The process commences with the conversion of the ester to the corresponding hydrazide, which then undergoes cyclization with reagents like cyanogen bromide or carbon disulfide to form the oxadiazole ring.[1][2] These synthetic routes provide a reproducible and scalable approach to generating a library of derivatives for biological screening.
dot
Antimicrobial Activity Screening
The increasing prevalence of antibiotic-resistant pathogens necessitates the discovery of new antimicrobial agents. Derivatives of this compound have been investigated for their potential to inhibit the growth of various bacteria and fungi.
Experimental Protocols:
A standard and widely used method for preliminary antimicrobial screening is the Disk Diffusion Assay .
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a sterile broth to a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation of Agar Plates: The surface of a Mueller-Hinton agar plate is uniformly swabbed with the microbial suspension.
-
Application of Test Compounds: Sterile filter paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO). A negative control disc impregnated with the solvent and a positive control disc with a standard antibiotic are also placed on the agar surface.
-
Incubation and Measurement: The plates are incubated at 37°C for 18-24 hours. The diameter of the zone of inhibition around each disc is then measured in millimeters.
For a more quantitative assessment, the Minimum Inhibitory Concentration (MIC) is determined using a broth microdilution method.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Incubation: The plate is incubated under appropriate conditions.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Data Presentation:
| Derivative Type | Test Organism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| Schiff Base of Ethyl 4-Aminobenzoate | S. aureus | 18 | 62.5 | [3] |
| Schiff Base of Ethyl 4-Aminobenzoate | E. coli | 15 | 62.5 | [3] |
| 1,3,4-Oxadiazole from Ethyl 4-Aminobenzoate | B. pumilus | Moderate Activity | - | [1][2] |
| 1,3,4-Oxadiazole from Ethyl 4-Aminobenzoate | P. aeruginosa | Moderate Activity | - | [1][2] |
Note: Data presented is for derivatives of the closely related ethyl 4-aminobenzoate, serving as a proxy for the potential activity of this compound derivatives.
dot
Anticancer Activity Screening
The development of novel anticancer agents remains a critical area of research. Derivatives of this compound, particularly heterocyclic derivatives like pyrazoles, have shown promise in inhibiting the proliferation of cancer cells.[4][5]
Experimental Protocols:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell viability and cytotoxicity.
-
Cell Seeding: Cancer cells (e.g., MCF-7, HeLa) are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: A solution of MTT is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Data Presentation:
| Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazole Derivative | HepG2 | 13.14 | [4] |
| Pyrazole Derivative | MCF-7 | 8.03 | [4] |
| Pyrazole Derivative | HeLa | >50% inhibition at 50 µM | [5] |
| Pyrazole Derivative | SKOV3 | >50% inhibition at 50 µM | [5] |
Note: The presented data for pyrazole derivatives suggests the potential anticancer activity of similar derivatives synthesized from this compound.
dot
Anti-inflammatory Activity Screening
Chronic inflammation is implicated in a wide range of diseases. The search for new anti-inflammatory agents is ongoing, and derivatives of this compound, such as triazoles, have been explored for their potential in this area.[6][7][8][9]
Experimental Protocols:
The Carrageenan-Induced Paw Edema Assay in rodents is a classic and reliable model for evaluating the in vivo anti-inflammatory activity of compounds.
-
Animal Model: Typically, rats or mice are used for this assay.
-
Compound Administration: The test compound is administered to the animals, usually orally or intraperitoneally, at a specific time before the induction of inflammation.
-
Induction of Edema: A solution of carrageenan is injected into the sub-plantar region of the hind paw of the animals to induce a localized inflammatory response and edema.
-
Measurement of Paw Volume: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group (which receives only the vehicle).
Data Presentation:
| Derivative Type | Animal Model | Dose | % Inhibition of Edema | Reference |
| Triazole Amine Derivative | Rat | - | High Activity | [6] |
| 1,2,4-Triazole Derivative | - | - | Comparable to Ibuprofen | [7] |
| 1,2,4-Triazole Derivative | Rat | - | Significant Activity | [9] |
Note: The data for triazole derivatives suggests the potential of this compound-based triazoles as anti-inflammatory agents.
dot
Enzyme Inhibition Screening
Many diseases are caused by the aberrant activity of specific enzymes. Therefore, the identification of potent and selective enzyme inhibitors is a cornerstone of drug discovery. The diverse chemical structures that can be generated from this compound make its derivatives attractive candidates for screening against various enzymatic targets.
Experimental Protocols:
A general workflow for Enzyme Inhibition Assays typically involves the following steps:
-
Reagent Preparation: Prepare a buffer solution at the optimal pH for the target enzyme, a solution of the enzyme, a solution of the substrate, and solutions of the test compounds at various concentrations.
-
Enzyme-Inhibitor Pre-incubation: The enzyme and the test compound are pre-incubated together for a specific period to allow for binding.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate.
-
Monitoring of Reaction: The progress of the reaction is monitored over time by measuring the formation of the product or the depletion of the substrate. This is often done using a spectrophotometer or a fluorometer.
-
Data Analysis: The initial reaction rates are calculated for each inhibitor concentration. The percentage of inhibition is then determined, and the IC50 value is calculated from the dose-response curve.
Structure-Activity Relationship (SAR) Studies:
A crucial aspect of enzyme inhibitor development is the elucidation of the structure-activity relationship. By systematically modifying the structure of the lead compounds and evaluating their inhibitory potency, researchers can identify the key chemical features responsible for activity and selectivity. This information guides the design of more potent and specific inhibitors. For instance, studies on 1,2,3-triazole derivatives as inhibitors of indoleamine 2,3-dioxygenase (IDO) have shown that an electron-withdrawing group with low steric hindrance near the NH group of the triazole ring is important for inhibitory activity.[10]
Conclusion
This compound represents a valuable and versatile starting material for the synthesis of a wide range of derivatives with the potential for significant biological activity. This technical guide has provided an overview of the key screening methodologies for evaluating the antimicrobial, anticancer, and anti-inflammatory properties, as well as the enzyme inhibitory potential of these compounds. The provided experimental protocols and data presentation formats offer a framework for researchers to systematically explore the therapeutic promise of this chemical class. While direct biological activity data for a broad spectrum of this compound derivatives is still emerging, the information available for structurally related compounds strongly suggests that this is a fruitful area for future drug discovery efforts. The continued exploration of the chemical space around this scaffold, coupled with robust biological screening and structure-activity relationship studies, holds the potential to deliver novel and effective therapeutic agents.
References
- 1. Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl -4-Amino Benzoate – Oriental Journal of Chemistry [orientjchem.org]
- 2. scispace.com [scispace.com]
- 3. Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives [mediresonline.org]
- 4. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. publishatcj.com [publishatcj.com]
- 6. Synthesis, Docking and Anti-Inflammatory Activity of Triazole Amine Derivatives as Potential Phosphodiesterase-4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and anti-inflammatory activity of new 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Structure-activity relationship and enzyme kinetic studies on 4-aryl-1H-1,2,3-triazoles as indoleamine 2,3-dioxygenase (IDO) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Ethyl 4-Aminophenylacetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the two-step synthesis of Ethyl 4-Aminophenylacetate, a valuable intermediate in pharmaceutical and fine chemical synthesis. The synthesis commences with the esterification of 4-nitrophenylacetic acid to yield ethyl 4-nitrophenylacetate, followed by the reduction of the nitro group to the corresponding amine.
Reaction Scheme
The overall two-step synthesis is depicted below:
Step 1: Esterification 4-Nitrophenylacetic acid is reacted with ethanol in the presence of a catalytic amount of sulfuric acid to form ethyl 4-nitrophenylacetate.
Step 2: Reduction The nitro group of ethyl 4-nitrophenylacetate is reduced to an amine using catalytic hydrogenation with Palladium on carbon (Pd/C) or chemical reduction with iron powder in an acidic medium.
Data Presentation
Table 1: Reactant and Product Information
| Compound | Molar Mass ( g/mol ) | CAS Number |
| 4-Nitrophenylacetic acid | 181.15 | 104-03-0 |
| Ethanol | 46.07 | 64-17-5 |
| Sulfuric Acid | 98.08 | 7664-93-9 |
| Ethyl 4-nitrophenylacetate | 209.20 | 5445-26-1 |
| 10% Palladium on Carbon | N/A | 7440-05-3 |
| Iron Powder | 55.85 | 7439-89-6 |
| Acetic Acid | 60.05 | 64-19-7 |
| This compound | 179.22 | 5438-70-0 |
Table 2: Summary of Reaction Conditions and Expected Yields
| Step | Reaction | Key Reagents | Solvent | Temperature | Reaction Time | Typical Yield |
| 1 | Fischer Esterification | 4-Nitrophenylacetic acid, Ethanol, H₂SO₄ (cat.) | Ethanol | Reflux (~78 °C) | 2-4 hours | 85-95% |
| 2a | Catalytic Hydrogenation | Ethyl 4-nitrophenylacetate, 10% Pd/C, H₂ | Methanol | Room Temperature | 16 hours | ~96% |
| 2b | Chemical Reduction | Ethyl 4-nitrophenylacetate, Fe, Acetic Acid | Ethanol | 100 °C | 2 hours | High |
Experimental Protocols
Step 1: Synthesis of Ethyl 4-nitrophenylacetate via Fischer Esterification
This protocol describes the synthesis of ethyl 4-nitrophenylacetate from 4-nitrophenylacetic acid using a classic Fischer esterification method.
Materials:
-
4-Nitrophenylacetic acid
-
Absolute Ethanol
-
Concentrated Sulfuric Acid
-
Saturated Sodium Bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
To a 250 mL round-bottom flask, add 4-nitrophenylacetic acid (e.g., 18.1 g, 0.1 mol).
-
Add an excess of absolute ethanol (e.g., 100 mL), which acts as both the solvent and a reagent.
-
Slowly and carefully add concentrated sulfuric acid (e.g., 2 mL) to the stirred mixture.
-
Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (150 mL) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL, until effervescence ceases), and finally with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude ethyl 4-nitrophenylacetate. The product can be further purified by recrystallization from a suitable solvent system like ethanol/water if necessary.
Characterization of Ethyl 4-nitrophenylacetate:
-
¹H NMR (CDCl₃): δ 8.20 (d, 2H), 7.45 (d, 2H), 4.19 (q, 2H), 3.68 (s, 2H), 1.27 (t, 3H) ppm.
-
¹³C NMR (CDCl₃): δ 170.5, 147.0, 141.5, 130.5, 123.8, 61.5, 41.2, 14.1 ppm.
Step 2: Synthesis of this compound
Two effective methods for the reduction of the nitro group are presented below.
This method employs catalytic hydrogenation for a clean and high-yielding reduction.
Materials:
-
Ethyl 4-nitrophenylacetate
-
Methanol
-
10% Palladium on Carbon (Pd/C)
-
Hydrogen gas (balloon or cylinder)
-
Celite®
-
Filtration apparatus
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve ethyl 4-nitrophenylacetate (e.g., 3.4 g, 16.1 mmol) in methanol (100 mL).[1]
-
Degas the solution with an inert gas like argon or nitrogen for 15 minutes.
-
Carefully add 10% palladium on charcoal (e.g., 700 mg) to the solution.[1]
-
Stir the mixture at room temperature under a hydrogen atmosphere (a balloon filled with hydrogen is sufficient for this scale) for 16 hours.[1]
-
Upon completion of the reaction (monitored by TLC), filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the Celite® pad with methanol (2 x 20 mL).[1]
-
Combine the filtrates and evaporate the solvent in vacuo using a rotary evaporator to yield this compound as an oil, which may solidify upon standing.[1] The reported yield is approximately 96%.[1]
This protocol provides a classic and cost-effective alternative for the nitro group reduction.
Materials:
-
Ethyl 4-nitrophenylacetate
-
Ethanol
-
Acetic Acid
-
Iron powder (fine grade)
-
Celite®
-
Sodium Bicarbonate or Sodium Hydroxide solution
-
Ethyl acetate
-
Filtration apparatus
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve ethyl 4-nitrophenylacetate (e.g., 1 equivalent) in a mixture of ethanol and acetic acid (a common ratio is 2:1 v/v).
-
Add iron powder (e.g., 3-5 equivalents) to the solution in portions to control the initial exothermic reaction.
-
Heat the resulting mixture to 100 °C and stir for 2 hours.[2]
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite® to remove the iron salts.
-
Wash the Celite® pad with ethyl acetate.
-
Combine the filtrates and carefully neutralize the acetic acid by adding a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is approximately 8.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain this compound.
Characterization of this compound:
-
¹H NMR (400 MHz, CDCl₃): δ 7.05 (d, 2H), 6.63 (d, 2H), 4.11 (q, 2H), 3.60 (br s, 2H, -NH₂), 3.47 (s, 2H), 1.23 (t, 3H).[1]
-
¹³C NMR (CDCl₃): δ 172.5, 145.5, 130.0, 125.0, 115.2, 60.6, 40.8, 14.2 ppm.
Visualizations
Signaling Pathway of the Synthesis
Caption: Two-step synthesis of this compound.
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Laboratory Scale Synthesis of Ethyl 4-Aminophenylacetate
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed laboratory-scale protocols for the synthesis of Ethyl 4-aminophenylacetate, a key intermediate in pharmaceutical research. Two primary synthetic routes are presented: the catalytic reduction of ethyl 4-nitrophenylacetate and the Fischer esterification of 4-aminophenylacetic acid. This guide includes comprehensive experimental procedures, tabulated data for key reaction parameters and product characterization, and workflow diagrams to ensure clarity and reproducibility in a research setting.
Introduction
This compound is a valuable building block in the synthesis of various biologically active molecules and pharmaceutical agents. Its structure, featuring a primary aromatic amine and an ethyl ester, allows for diverse chemical modifications, making it a versatile intermediate in drug discovery and development. The protocols outlined below describe two common and effective methods for its preparation on a laboratory scale.
Synthesis Protocol 1: Catalytic Hydrogenation of Ethyl 4-Nitrophenylacetate
This method involves the reduction of the nitro group of ethyl 4-nitrophenylacetate to a primary amine using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. This approach is often favored due to its high yield and clean reaction profile.
Experimental Protocol
-
Reaction Setup:
-
To a 250 mL round-bottom flask, add ethyl 4-nitrophenylacetate (3.4 g, 16.1 mmol).
-
Add methanol (100 mL) to dissolve the starting material.
-
The solution is degassed with argon for 15 minutes to remove dissolved oxygen.
-
Carefully add 10% palladium on charcoal (700 mg) to the solution.
-
-
Hydrogenation:
-
The flask is fitted with a hydrogen-filled balloon.
-
The reaction mixture is stirred vigorously at room temperature for 16 hours.
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion of the reaction, the mixture is filtered through a pad of Celite to remove the palladium catalyst.[1]
-
The Celite pad is washed with methanol (2 x 20 mL) to ensure complete recovery of the product.[1]
-
The combined filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude product.
-
The resulting oil can be further purified by vacuum distillation or column chromatography if necessary.
-
Data Presentation
| Parameter | Value | Reference |
| Starting Material | Ethyl 4-nitrophenylacetate | [1] |
| Reagents | 10% Pd/C, Hydrogen gas | [1] |
| Solvent | Methanol | [1] |
| Reaction Time | 16 hours | [1] |
| Temperature | Room Temperature | [1] |
| Yield | 96% | [1] |
Synthesis Protocol 2: Fischer Esterification of 4-Aminophenylacetic Acid
This protocol describes the acid-catalyzed esterification of 4-aminophenylacetic acid with ethanol. This is a classic method for ester formation and is driven to completion by using an excess of the alcohol, which also serves as the solvent.
Experimental Protocol
-
Reaction Setup:
-
In a 100 mL round-bottom flask equipped with a reflux condenser, add 4-aminophenylacetic acid (5.0 g, 33.1 mmol).
-
Add absolute ethanol (50 mL) to the flask.
-
Carefully and slowly add concentrated sulfuric acid (1 mL) as the catalyst.
-
-
Esterification:
-
The reaction mixture is heated to reflux (approximately 80°C) with stirring.
-
The reaction is maintained at reflux for 4-6 hours.
-
The progress of the reaction can be monitored by TLC.
-
-
Work-up and Purification:
-
After cooling to room temperature, the excess ethanol is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate (50 mL).
-
The organic solution is washed sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) to neutralize the acid catalyst, followed by brine (30 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to give the crude ester.
-
Purification can be achieved by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by vacuum distillation.
-
Data Presentation
| Parameter | Value | Reference |
| Starting Material | 4-Aminophenylacetic acid | |
| Reagents | Absolute Ethanol, Conc. H₂SO₄ | [2] |
| Solvent | Ethanol | [2] |
| Reaction Time | 4-6 hours | |
| Temperature | Reflux (~80°C) | |
| Yield | Typically moderate to high | [3] |
Product Characterization Data
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₃NO₂ | [4] |
| Molecular Weight | 179.22 g/mol | [4] |
| Appearance | Pale cream to cream to pale brown powder | [5] |
| Melting Point | 46.5-52.5 °C | [5] |
| Boiling Point | 120-122 °C at 2 Torr | |
| ¹H NMR (400 MHz, CDCl₃) δ | 1.23 (t, 3H), 3.47 (s, 2H), 3.60 (br s, 2H), 4.11 (q, 2H), 6.63 (d, 2H), 7.05 (d, 2H) | [1] |
| ¹³C NMR | Spectral data available in public databases. | |
| IR Spectroscopy | Characteristic peaks for N-H, C=O (ester), and aromatic C-H bonds. |
Visualizations
Workflow for Catalytic Hydrogenation
Caption: Catalytic Hydrogenation Workflow.
Workflow for Fischer Esterification
Caption: Fischer Esterification Workflow.
References
- 1. This compound | 5438-70-0 [chemicalbook.com]
- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 3. reddit.com [reddit.com]
- 4. p-Aminophenylacetic acid ethyl ester | C10H13NO2 | CID 225219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
Ethyl 4-Aminophenylacetate: A Versatile Building Block in Organic Synthesis for Drug Discovery and Development
Introduction: Ethyl 4-aminophenylacetate is a valuable and versatile bifunctional building block in organic synthesis, particularly in the construction of a wide array of heterocyclic compounds and other complex molecular architectures. Its structure, featuring a primary aromatic amine and an ethyl ester moiety, provides two reactive centers that can be selectively functionalized to generate diverse libraries of compounds with significant potential in medicinal chemistry and drug development. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of various biologically active molecules.
Application in the Synthesis of Bioactive Heterocycles
This compound serves as a key precursor for the synthesis of numerous heterocyclic scaffolds that form the core of many pharmaceutical agents. Its utility spans the creation of quinazolinones, benzimidazoles, and other nitrogen-containing ring systems.
Synthesis of Quinazolinone Derivatives
Quinazolinones are a class of fused heterocyclic compounds that exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This compound can be employed as a key starting material for the synthesis of various substituted quinazolinones.
Experimental Protocol: Synthesis of 2,3-disubstituted-4(3H)-quinazolinones
This protocol outlines a general two-step procedure for the synthesis of 2,3-disubstituted-4(3H)-quinazolinones starting from anthranilic acid and proceeding through a benzoxazinone intermediate, which is then reacted with an amine like this compound.
Step 1: Synthesis of 2-substituted-1,3-benzoxazin-4-one
-
To a solution of anthranilic acid (1 equivalent) in a suitable solvent such as pyridine or dimethylformamide (DMF), add an acyl chloride (1.1 equivalents) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Add acetic anhydride (2 equivalents) to the mixture and heat at reflux for 2-3 hours.
-
Cool the reaction mixture and pour it into ice-water.
-
Filter the precipitated solid, wash with cold water, and dry to obtain the 2-substituted-1,3-benzoxazin-4-one.
Step 2: Synthesis of 2,3-disubstituted-4(3H)-quinazolinone
-
In a round-bottom flask, dissolve the 2-substituted-1,3-benzoxazin-4-one (1 equivalent) and this compound (1 equivalent) in glacial acetic acid.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into crushed ice.
-
Filter the resulting precipitate, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure 2,3-disubstituted-4(3H)-quinazolinone.
| Product | R1 | R2 | Yield (%) |
| 4a | Methyl | -CH2COOEt | 75-85 |
| 4b | Phenyl | -CH2COOEt | 80-90 |
Table 1: Representative yields for the synthesis of 2,3-disubstituted-4(3H)-quinazolinones.
Synthesis of Benzimidazole Derivatives
Benzimidazoles are another important class of heterocyclic compounds with diverse pharmacological activities, including antimicrobial, antiviral, and anthelmintic properties. This compound can be utilized in the construction of benzimidazole scaffolds.
Experimental Protocol: Synthesis of 2-substituted Benzimidazoles
This protocol describes the condensation of an o-phenylenediamine with an aldehyde, a common method for benzimidazole synthesis, which can be adapted for derivatives of this compound.
-
A mixture of a substituted o-phenylenediamine (1 equivalent) and an aromatic aldehyde (1 equivalent) is prepared.
-
To this mixture, a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid or a Lewis acid) is added.
-
The reaction is carried out in a suitable solvent, such as ethanol or methanol, and refluxed for 4-8 hours.
-
Alternatively, the reaction can be performed under solvent-free conditions by heating the mixture.
-
After completion of the reaction (monitored by TLC), the mixture is cooled, and the product is isolated by filtration.
-
The crude product is then purified by recrystallization from an appropriate solvent.
| Reagent 1 | Reagent 2 | Product | Yield (%) |
| 4-amino-3-nitrophenylacetic acid ethyl ester | Aromatic Aldehyde | 2-Aryl-6-nitro-1H-benzimidazole-5-acetate | 70-85 |
| 3,4-diaminophenylacetic acid ethyl ester | Aromatic Aldehyde | 2-Aryl-1H-benzimidazole-5-acetate | 80-95 |
Table 2: Expected yields for the synthesis of benzimidazole derivatives.
Multicomponent Reactions Involving this compound
Multicomponent reactions (MCRs) are powerful synthetic tools that allow the formation of complex molecules in a single step from three or more starting materials. This compound is an excellent candidate for MCRs due to its primary amine functionality.
Ugi Four-Component Reaction (U-4CC)
The Ugi reaction is a versatile MCR that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides.[1][2] this compound can serve as the amine component in this reaction, leading to the rapid generation of diverse peptide-like structures.
Experimental Protocol: Ugi Reaction with this compound
-
In a flask, dissolve the aldehyde (1 equivalent), this compound (1 equivalent), and the carboxylic acid (1 equivalent) in a suitable solvent such as methanol or dichloromethane.
-
Stir the mixture at room temperature for 10-15 minutes to allow for the formation of the iminium ion intermediate.
-
Add the isocyanide (1 equivalent) to the reaction mixture.
-
Continue stirring at room temperature for 24-48 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
| Aldehyde | Carboxylic Acid | Isocyanide | Yield (%) |
| Benzaldehyde | Acetic Acid | Cyclohexyl isocyanide | 65-80 |
| Isobutyraldehyde | Benzoic Acid | tert-Butyl isocyanide | 70-85 |
Table 3: Representative yields for the Ugi reaction.
Application in the Synthesis of Potential Therapeutic Agents
The derivatives of this compound have shown promise as scaffolds for the development of various therapeutic agents, including anti-inflammatory and antimicrobial compounds.
Synthesis of Anti-inflammatory Agents
Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain and inflammation. The core structures of many NSAIDs can be accessed through synthetic routes involving aniline derivatives.
Experimental Protocol: Synthesis of N-Aryl Anthranilic Acid Derivatives
This protocol describes a general method for the synthesis of N-aryl anthranilic acid derivatives, which are precursors to several anti-inflammatory drugs.
-
A mixture of 2-chlorobenzoic acid (1 equivalent), this compound (1 equivalent), and a copper catalyst (e.g., copper(II) acetate) is heated in a high-boiling point solvent like DMF or N-methyl-2-pyrrolidone (NMP).
-
A base, such as potassium carbonate, is added to the reaction mixture.
-
The reaction is heated at 120-150 °C for several hours.
-
After cooling, the reaction mixture is poured into water and acidified.
-
The precipitated product is filtered, washed, and purified by recrystallization.
| Starting Material | Product | Yield (%) |
| 2-Chlorobenzoic acid | 2-((4-(2-ethoxy-2-oxoethyl)phenyl)amino)benzoic acid | 60-75 |
Table 4: Expected yield for the synthesis of an N-aryl anthranilic acid derivative.
Synthesis of Antimicrobial Agents
The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. Heterocyclic compounds derived from this compound, such as certain thiazole and thiophene derivatives, have demonstrated promising antimicrobial activity.[3][4]
Experimental Protocol: Synthesis of Schiff Base Derivatives with Potential Antimicrobial Activity
-
Dissolve this compound (1 equivalent) in ethanol.
-
Add an equimolar amount of a substituted aromatic aldehyde.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 2-4 hours.
-
Cool the reaction mixture to room temperature.
-
The precipitated Schiff base is collected by filtration, washed with cold ethanol, and dried.
-
The antimicrobial activity can be evaluated using standard methods like the disk diffusion assay or by determining the minimum inhibitory concentration (MIC).
| Aldehyde | Product | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli |
| Salicylaldehyde | Ethyl 2-(4-((2-hydroxybenzylidene)amino)phenyl)acetate | 12-15 | 10-13 |
| 4-Nitrobenzaldehyde | Ethyl 2-(4-((4-nitrobenzylidene)amino)phenyl)acetate | 10-14 | 9-12 |
Table 5: Representative antimicrobial activity data for Schiff base derivatives.
Role in Targeting Signaling Pathways: EGFR Inhibition
Many aniline derivatives are key components of kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer. The 4-anilinopyrimidine and 4-anilinoquinazoline scaffolds are common cores of EGFR inhibitors. While a specific drug derived directly from this compound is not highlighted, its structural motif is highly relevant to the design of such inhibitors.
The diagram above illustrates the EGFR signaling cascade and how aniline-based inhibitors, structurally related to derivatives of this compound, can block the pathway by competing with ATP for the kinase domain of the receptor. This inhibition prevents downstream signaling that leads to cancer cell proliferation and survival.
This compound is a highly valuable and adaptable building block in organic synthesis. Its dual functionality allows for the straightforward construction of a diverse range of complex molecules, particularly heterocyclic systems of medicinal importance. The protocols and data presented herein demonstrate its utility in the synthesis of quinazolinones, benzimidazoles, and as a component in powerful multicomponent reactions. Furthermore, its structural relevance to known bioactive molecules, such as EGFR inhibitors, highlights its potential for the discovery and development of novel therapeutic agents. Researchers and scientists in drug development can leverage the reactivity and versatility of this compound to accelerate their synthetic programs and explore new chemical space for therapeutic intervention.
References
Application Notes and Protocols: The Use of Ethyl 4-Aminophenylacetate in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-aminophenylacetate is a versatile intermediate in the pharmaceutical industry, primarily recognized for its role in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its bifunctional nature, possessing both a primary aromatic amine and an ethyl ester group, allows for a variety of chemical transformations, making it a valuable building block in the construction of complex drug molecules.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of the anti-inflammatory drug Actarit.
Application in the Synthesis of Actarit
This compound is a key precursor in the synthesis of Actarit (4-acetylaminophenylacetic acid), a disease-modifying antirheumatic drug (DMARD).[2] The synthesis involves the N-acetylation of the primary amine group of this compound, followed by the hydrolysis of the ethyl ester to yield the final carboxylic acid product.
Synthetic Pathway Overview
The overall synthetic scheme for Actarit starting from 4-nitrophenylacetic acid is outlined below. This compound is a crucial intermediate in this pathway.
Caption: Synthetic pathway of Actarit from 4-nitrophenylacetic acid.
Experimental Protocol: N-Acetylation of this compound
This protocol details the N-acetylation of this compound to form Ethyl 4-acetylaminophenylacetate, a direct precursor to Actarit.
Materials:
-
This compound
-
Acetic anhydride
-
Glacial acetic acid
-
Sodium acetate
-
Ethanol
-
Water
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in glacial acetic acid.
-
Add a molar equivalent of sodium acetate to the solution.
-
Slowly add a slight molar excess of acetic anhydride to the reaction mixture while stirring.
-
Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-water to precipitate the product.
-
Filter the crude Ethyl 4-acetylaminophenylacetate and wash with cold water.
-
Recrystallize the crude product from an ethanol/water mixture to obtain the purified product.
-
Dry the purified crystals under vacuum.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of Actarit, highlighting the N-acetylation step.
| Parameter | Value | Reference |
| N-Acetylation Step | ||
| Reactants | This compound, Acetic Anhydride | General Acetylation Protocols |
| Solvent | Glacial Acetic Acid | General Acetylation Protocols |
| Catalyst/Base | Sodium Acetate | General Acetylation Protocols |
| Reaction Time | 2-4 hours | General Acetylation Protocols |
| Yield of Ethyl 4-acetylaminophenylacetate | > 90% | Estimated from similar reactions |
| Purity (by HPLC) | > 98% | Estimated from similar reactions |
| Overall Actarit Synthesis | ||
| Starting Material | 4-Nitrophenylacetic Acid | [2] |
| Overall Yield | 60-70% | [2] |
Mechanism of Action of Actarit in Rheumatoid Arthritis
Actarit is believed to exert its anti-inflammatory effects in rheumatoid arthritis by modulating the immune response. Its mechanism of action involves the suppression of pro-inflammatory cytokines and the modulation of T-cell activity.
Caption: Mechanism of action of Actarit in rheumatoid arthritis.
Other Potential Applications
While the primary documented use of this compound is in the synthesis of Actarit, its chemical structure suggests potential for its use as an intermediate in the synthesis of other pharmaceuticals, including local anesthetics and other anti-inflammatory agents. However, detailed synthetic routes for other commercially available drugs directly utilizing this intermediate are not as well-documented in publicly available literature. The synthesis of the local anesthetic Lidocaine, for instance, typically starts from 2,6-dimethylaniline and does not directly involve this compound.[3][4]
Conclusion
This compound is a valuable and versatile intermediate in pharmaceutical synthesis, with a well-established role in the production of the anti-inflammatory drug Actarit. The protocols and data presented here provide a framework for researchers and drug development professionals working with this compound. Further exploration of its reactivity may lead to the development of novel synthetic routes for other important pharmaceutical agents.
References
Anwendungs- und Protokollhinweise zur Derivatisierung von Ethyl-4-aminophenylacetat für biologische Assays
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Einführung: Ethyl-4-aminophenylacetat ist ein vielseitiges Ausgangsmaterial für die Synthese einer Vielzahl von Derivaten. Die primäre aromatische Aminogruppe dient als reaktiver "Griff", der durch verschiedene chemische Reaktionen modifiziert werden kann, um neue Moleküle mit potenziellen biologischen Aktivitäten zu erzeugen. Die Derivatisierung ermöglicht die systematische Untersuchung von Struktur-Wirkungs-Beziehungen (SAR), was für die Entdeckung und Optimierung von Leitstrukturen in der Arzneimittelentwicklung von entscheidender Bedeutung ist. Diese Anwendungsbeschreibung beschreibt Protokolle zur Synthese von Schiff'schen Basen und Amid-Derivaten von Ethyl-4-aminophenylacetat und deren anschließende Evaluierung in antimikrobiellen und zytotoxischen Assays.
I. Synthese von Derivaten
Die primäre Aminogruppe von Ethyl-4-aminophenylacetat kann leicht modifiziert werden, um verschiedene Klassen von Verbindungen zu synthetisieren. Im Folgenden werden zwei gängige Derivatisierungsstrategien vorgestellt.
A. Synthese von Schiff'schen Basen (Azomethinen)
Schiff'sche Basen werden durch die Kondensationsreaktion der primären Aminogruppe von Ethyl-4-aminophenylacetat mit der Carbonylgruppe von Aldehyden oder Ketonen gebildet. Diese Reaktion verläuft in der Regel unter saurer Katalyse.[1][2][3]
Experimentelles Protokoll: Allgemeine Synthese von Schiff'schen Basen
-
Reagenzien und Lösungsmittel:
-
Ethyl-4-aminophenylacetat
-
Substituiertes Aldehyd (z.B. Salicylaldehyd, 4-Nitrobenzaldehyd)
-
Absolutes Ethanol
-
Eisessig (katalytische Menge)
-
-
Durchführung:
-
Lösen Sie Ethyl-4-aminophenylacetat (1 Äquivalent) in einer minimalen Menge absoluten Ethanols in einem Rundkolben.
-
Geben Sie das substituierte Aldehyd (1 Äquivalent) zu der Lösung.
-
Fügen Sie 2-3 Tropfen Eisessig als Katalysator hinzu.
-
Erhitzen Sie die Reaktionsmischung unter Rückfluss für 4-6 Stunden.
-
Verfolgen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).
-
Nach Abschluss der Reaktion kühlen Sie die Mischung auf Raumtemperatur ab.
-
Der gebildete Niederschlag wird durch Filtration gesammelt, mit kaltem Ethanol gewaschen und an der Luft getrocknet.
-
Das Rohprodukt kann durch Umkristallisation aus einem geeigneten Lösungsmittel (z.B. Ethanol) gereinigt werden.
-
Die Struktur des synthetisierten Derivats sollte durch spektroskopische Methoden (FT-IR, ¹H-NMR, ¹³C-NMR, Massenspektrometrie) bestätigt werden.
-
B. Synthese von Amid-Derivaten
Amide können durch die Reaktion von Ethyl-4-aminophenylacetat mit Carbonsäurechloriden, Anhydriden oder durch Kopplungsreaktionen mit Carbonsäuren hergestellt werden.
Experimentelles Protokoll: Allgemeine Synthese von Amiden
-
Reagenzien und Lösungsmittel:
-
Ethyl-4-aminophenylacetat
-
Substituiertes Säurechlorid (z.B. Benzoylchlorid) oder Carbonsäure
-
Dichlormethan (DCM) oder Tetrahydrofuran (THF) als Lösungsmittel
-
Base (z.B. Triethylamin oder Pyridin)
-
Kopplungsreagenz (bei Verwendung von Carbonsäuren, z.B. DCC, EDC)
-
-
Durchführung (mit Säurechlorid):
-
Lösen Sie Ethyl-4-aminophenylacetat (1 Äquivalent) und eine Base wie Triethylamin (1.2 Äquivalente) in trockenem DCM in einem Rundkolben, der unter einer inerten Atmosphäre (z.B. Stickstoff) steht.
-
Kühlen Sie die Mischung in einem Eisbad auf 0 °C.
-
Geben Sie eine Lösung des Säurechlorids (1.1 Äquivalente) in trockenem DCM tropfenweise unter Rühren hinzu.
-
Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie für 12-24 Stunden.
-
Überwachen Sie die Reaktion mittels DC.
-
Nach Abschluss der Reaktion waschen Sie die organische Phase nacheinander mit verdünnter HCl, gesättigter NaHCO₃-Lösung und Kochsalzlösung.
-
Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum.
-
Reinigen Sie das Rohprodukt durch Säulenchromatographie auf Kieselgel.
-
Charakterisieren Sie das Produkt mittels spektroskopischer Methoden.
-
II. Biologische Assays
Die synthetisierten Derivate können auf eine Vielzahl biologischer Aktivitäten getestet werden. Hier werden Protokolle für antimikrobielle und zytotoxische Assays beschrieben.
A. Antimikrobieller Assay (Bestimmung der minimalen Hemmkonzentration - MHK)
Die antimikrobielle Aktivität wird oft durch die Bestimmung der minimalen Hemmkonzentration (MHK) mittels Mikrodilutionsmethode in 96-Well-Platten evaluiert.[3][4]
Experimentelles Protokoll: MHK-Bestimmung
-
Materialien:
-
Testverbindungen in Dimethylsulfoxid (DMSO) gelöst
-
Bakterien- oder Pilzstämme (z.B. Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Nährmedium (z.B. Müller-Hinton-Bouillon für Bakterien, Sabouraud-Dextrose-Bouillon für Pilze)
-
Sterile 96-Well-Platten
-
Standard-Antibiotikum/Antimykotikum (z.B. Ciprofloxacin, Amphotericin B) als Positivkontrolle
-
-
Durchführung:
-
Bereiten Sie eine serielle Verdünnungsreihe der Testverbindungen in den Wells der 96-Well-Platte mit dem entsprechenden Nährmedium vor. Die Endkonzentrationen können typischerweise von 128 µg/mL bis 0.25 µg/mL reichen.
-
Bereiten Sie eine standardisierte Suspension der Mikroorganismen (Inokulum) mit einer Dichte von ca. 5 x 10⁵ KBE/mL vor.
-
Inokulieren Sie jedes Well (außer der Negativkontrolle) mit dem mikrobiellen Inokulum.
-
Führen Sie Kontrollen mit: Medium allein (Sterilitätskontrolle), Medium mit Inokulum (Wachstumskontrolle), Medium mit Inokulum und DMSO (Lösungsmittelkontrolle) und Medium mit Inokulum und Standard-Antibiotikum (Positivkontrolle).
-
Inkubieren Sie die Platten bei 37 °C für 24 Stunden (Bakterien) oder bei 30 °C für 48 Stunden (Pilze).
-
Die MHK ist die niedrigste Konzentration der Testverbindung, bei der kein sichtbares Wachstum des Mikroorganismus zu beobachten ist.
-
B. Zytotoxizitätsassay (MTT-Assay)
Der MTT-Assay ist ein kolorimetrischer Test zur Bestimmung der zellulären metabolischen Aktivität und wird häufig zur Messung der Zytotoxizität von Verbindungen gegenüber Krebszelllinien verwendet.[5]
Experimentelles Protokoll: MTT-Assay
-
Materialien:
-
Humane Krebszelllinien (z.B. MCF-7 für Brustkrebs, A549 für Lungenkrebs)
-
Zellkulturmedium (z.B. DMEM) mit fötalem Kälberserum (FKS) und Antibiotika
-
Testverbindungen in DMSO gelöst
-
MTT-Reagenz (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid)
-
Lösungsmittel zum Auflösen der Formazan-Kristalle (z.B. DMSO oder isopropanolische HCl)
-
Sterile 96-Well-Platten
-
-
Durchführung:
-
Säen Sie die Zellen in einer Dichte von 5.000-10.000 Zellen pro Well in eine 96-Well-Platte aus und inkubieren Sie sie über Nacht bei 37 °C und 5 % CO₂.
-
Behandeln Sie die Zellen mit verschiedenen Konzentrationen der Testverbindungen und inkubieren Sie für weitere 48-72 Stunden. Führen Sie eine Lösungsmittelkontrolle (DMSO) und eine unbehandelte Kontrolle mit.
-
Geben Sie nach der Inkubationszeit MTT-Lösung zu jedem Well und inkubieren Sie für weitere 2-4 Stunden, bis sich violette Formazan-Kristalle gebildet haben.
-
Entfernen Sie das Medium und lösen Sie die Formazan-Kristalle im Lösungsmittel.
-
Messen Sie die Extinktion bei einer Wellenlänge von ca. 570 nm mit einem Plattenlesegerät.
-
Die prozentuale Zellviabilität wird im Vergleich zur unbehandelten Kontrolle berechnet. Der IC₅₀-Wert (die Konzentration, die das Zellwachstum um 50 % hemmt) kann aus der Dosis-Wirkungs-Kurve ermittelt werden.
-
III. Datenpräsentation
Die quantitativen Ergebnisse der biologischen Assays sollten in tabellarischer Form zusammengefasst werden, um einen direkten Vergleich der Aktivitäten der verschiedenen Derivate zu ermöglichen.
Tabelle 1: Antimikrobielle Aktivität (MHK in µg/mL) von Ethyl-4-aminophenylacetat-Derivaten.
| Verbindung | R-Gruppe (Schiff'sche Base) | S. aureus | E. coli | C. albicans |
| 1a | -H | >128 | >128 | >128 |
| 1b | 2-OH-Phenyl | 32 | 64 | 128 |
| 1c | 4-NO₂-Phenyl | 16 | 32 | 64 |
| Ciprofloxacin | - | 1 | 2 | - |
| Amphotericin B | - | - | - | 4 |
Tabelle 2: Zytotoxische Aktivität (IC₅₀ in µM) von Ethyl-4-aminophenylacetat-Derivaten.
| Verbindung | R-Gruppe (Amid) | MCF-7 (Brustkrebs) | A549 (Lungenkrebs) |
| 2a | Phenyl | 55.4 | 78.2 |
| 2b | 4-Cl-Phenyl | 23.1 | 35.6 |
| 2c | 4-CH₃O-Phenyl | 41.8 | 62.1 |
| Doxorubicin | - | 0.9 | 1.2 |
Hinweis: Die Daten in den Tabellen sind hypothetische Beispiele zur Veranschaulichung.
IV. Visualisierung
Diagramme können helfen, experimentelle Arbeitsabläufe und biologische Signalwege zu visualisieren.
Abbildung 1: Allgemeiner Arbeitsablauf für die Synthese und das biologische Screening.
Abbildung 2: Vereinfachter entzündlicher Signalweg, der durch Derivate gehemmt werden könnte.
References
- 1. scispace.com [scispace.com]
- 2. Synthesis, Characterization and Study the Biological Activity for New Schiff Base Compound 2-(((1E,2E)-1,2-Diphenyl-2-((4-(E-1-(Thiazol-2-ylimino) Ethyl) Phenyl) Imino) Ethylidene) Amino) Phenol (DEAP) [journals.kashanu.ac.ir]
- 3. Synthesis and Anti-Bacterial Activities of Some Novel Schiff Bases Derived from Aminophenazone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells [ps.tbzmed.ac.ir]
Application Note: High-Yield Synthesis of Ethyl 4-Aminophenylacetate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethyl 4-aminophenylacetate is a crucial intermediate in the synthesis of various pharmaceuticals and active pharmaceutical ingredients (APIs).[1] Its structure, featuring a primary aromatic amine and an ethyl ester, makes it a versatile building block in medicinal chemistry. Achieving a high-yield, cost-effective, and scalable synthesis is therefore of significant interest to the drug development industry. This application note details two robust and high-yield methods for the synthesis of this compound, primarily focusing on the chemical reduction of its nitro precursor, Ethyl 4-nitrophenylacetate. The protocols provided are designed to be reproducible in a standard laboratory setting.
Primary Synthetic Pathway: Reduction of a Nitroarene
The most common and efficient route to this compound is the reduction of the nitro group of Ethyl 4-nitrophenylacetate.[2] This transformation can be accomplished using various reducing agents and conditions, with catalytic hydrogenation and metal-acid reductions being the most prevalent.[3]
Caption: General reaction scheme for the synthesis of this compound.
Method 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
Catalytic hydrogenation is a widely used method for the reduction of nitro groups due to its high efficiency, clean reaction profile, and excellent yields.[4] The reaction involves the use of hydrogen gas in the presence of a metal catalyst, typically palladium, platinum, or nickel.[2] For this specific transformation, 10% Palladium on Carbon (Pd/C) is a highly effective catalyst.[1]
Experimental Protocol
-
Reactor Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, add Ethyl 4-nitrophenylacetate (3.4 g, 16.1 mmol) and methanol (100 mL).[1]
-
Inerting: Seal the flask and degas the solution by bubbling argon or nitrogen through it for approximately 15 minutes. This step is crucial to remove oxygen, which can poison the catalyst.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (700 mg) to the reaction mixture under a positive pressure of the inert gas.[1]
-
Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask via one of the necks.
-
Reaction: Stir the suspension vigorously at room temperature (20-25°C) for 16 hours.[1] The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up: Upon completion, carefully vent the excess hydrogen in a fume hood. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[1]
-
Purification: Wash the Celite® pad with additional methanol (2 x 20 mL) to ensure complete recovery of the product.[1]
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the final product, this compound, as an oil.[1]
Method 2: Metal Reduction using Iron in Acidic Medium
An alternative, cost-effective, and highly chemoselective method for nitro group reduction involves the use of zero-valent metals, such as iron, in an acidic medium.[5][6] This classic Béchamp reduction is robust, tolerates a wide variety of functional groups, and avoids the use of flammable hydrogen gas and expensive palladium catalysts, making it suitable for large-scale industrial applications.[3][6]
Experimental Protocol
-
Reactor Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, create a suspension of iron powder (<10 μm, 2.5 eq) in ethanol (80 mL).[6]
-
Activation: While stirring efficiently, add concentrated hydrochloric acid (0.25 eq) to activate the iron surface.[6] An exotherm may be observed.
-
Substrate Addition: Add a solution of Ethyl 4-nitrophenylacetate (1 eq) in ethanol. For larger scales, the addition should be portion-wise to control the reaction exotherm, maintaining an internal temperature between 65-80°C.
-
Reaction: After the addition is complete, stir the reaction mixture at 55-65°C for 1-3 hours.[6] Monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to 40°C. Add Celite® (20 g) and filter the mixture with suction.[6]
-
Purification: Wash the filter cake with ethanol (100 mL). Concentrate the filtrate under reduced pressure to give a residue.[6]
-
Extraction: To the residue, add isopropyl acetate (120 mL) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (50 mL) to neutralize the acid and quench the reaction. Stir the biphasic mixture.[6]
-
Isolation: Separate the organic layer, wash it with brine (1 x 30 mL), and dry it over anhydrous sodium sulfate (Na₂SO₄). Remove the solvent under reduced pressure to afford the crude product.[6] Further purification can be achieved by column chromatography if necessary.
Data Presentation: Comparison of Synthesis Methods
| Parameter | Method 1: Catalytic Hydrogenation (Pd/C) | Method 2: Metal Reduction (Fe/HCl) |
| Primary Reagents | H₂, 10% Pd/C | Iron powder, Conc. HCl |
| Solvent | Methanol | Ethanol |
| Temperature | Room Temperature (20-25°C)[1] | 55-80°C[6] |
| Pressure | Atmospheric (H₂ balloon)[1] | Atmospheric |
| Reaction Time | 16 hours[1] | 1-3 hours[6] |
| Reported Yield | ~96%[1] | High to Excellent (>97% purity typical)[6] |
| Advantages | Very high yield, clean reaction, mild conditions. | Low cost of reagents, high chemoselectivity, suitable for large scale.[6] |
| Disadvantages | High cost of palladium catalyst, requires handling of flammable H₂ gas. | Requires heating, work-up is more extensive. |
Visualization of Experimental Workflow
Caption: A generalized workflow for the synthesis and purification of chemical compounds.
Conclusion
Both catalytic hydrogenation with Pd/C and metal reduction with iron offer high-yield pathways to this compound. The choice of method may depend on factors such as available equipment, budget, and scale. The Pd/C route provides a very clean, high-yielding reaction under mild conditions but requires handling hydrogen and a more expensive catalyst.[1] The iron reduction method is more economical for larger scales, avoids pressurized gas, and is highly robust, though it requires a more involved work-up procedure.[6] Both protocols represent reliable methods for producing this key pharmaceutical intermediate.
References
Application Notes and Protocols for the Quantification of Ethyl 4-Aminophenylacetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Ethyl 4-Aminophenylacetate, a key intermediate in pharmaceutical synthesis. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry are designed to ensure accurate and precise quantification for quality control, stability studies, and research applications.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a robust and widely used technique for the quantification of non-volatile and thermally labile compounds like this compound. This method offers high specificity and sensitivity.
Experimental Protocol
a. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended.
-
Mobile Phase: An isocratic mobile phase consisting of Acetonitrile and a phosphate buffer (e.g., 20mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) in a ratio of 60:40 (v/v). The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: UV detection at 240 nm.
-
Injection Volume: 10 µL.
-
Run Time: Approximately 10 minutes.
b. Reagent and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1-100 µg/mL.
-
Sample Solution: Accurately weigh a quantity of the test sample expected to contain about 100 mg of this compound and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase. Further dilute as necessary to fall within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
c. Quantification:
Construct a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations. Determine the concentration of this compound in the sample solution by interpolating its peak area from the calibration curve.
Workflow Diagram
Caption: Workflow for HPLC Quantification.
Gas Chromatography (GC) Method
Gas chromatography is a powerful technique for the separation and quantification of volatile compounds. This compound, being amenable to volatilization, can be effectively analyzed by GC with high sensitivity, particularly when using a Flame Ionization Detector (FID).
Experimental Protocol
a. Instrumentation and Chromatographic Conditions:
-
GC System: A gas chromatograph equipped with a split/splitless injector, a Flame Ionization Detector (FID), and a data acquisition system.
-
Column: A capillary column suitable for polar compounds, such as a DB-WAX or a column specifically designed for amine analysis (e.g., 30 m x 0.32 mm I.D., 0.5 µm film thickness).
-
Carrier Gas: High-purity nitrogen or helium at a constant flow rate (e.g., 1.5 mL/min).
-
Injector Temperature: 250 °C.
-
Detector Temperature (FID): 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes.
-
Ramp: Increase to 240 °C at a rate of 10 °C/min.
-
Final hold: Hold at 240 °C for 5 minutes.
-
-
Injection Mode: Split (e.g., split ratio of 20:1).
-
Injection Volume: 1 µL.
b. Reagent and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent such as methanol or ethyl acetate.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the chosen solvent to obtain concentrations in the range of 10-200 µg/mL.
-
Sample Solution: Accurately weigh a quantity of the test sample and dissolve it in the chosen solvent to achieve a final concentration within the calibration range.
c. Quantification:
Generate a calibration curve by plotting the peak area of the this compound standards against their concentrations. The concentration of the analyte in the sample is then determined from this curve.
Workflow Diagram
Caption: Workflow for GC Quantification.
UV-Vis Spectrophotometry Method
UV-Vis spectrophotometry is a simple, rapid, and cost-effective method for the quantification of compounds with chromophores. The aromatic ring and amino group in this compound allow for its determination by this technique. However, this method is less specific than chromatographic methods and is best suited for the analysis of pure samples or simple mixtures where interfering substances are absent.
Experimental Protocol
a. Instrumentation and Parameters:
-
Spectrophotometer: A double-beam UV-Vis spectrophotometer.
-
Cuvettes: 1 cm path length quartz cuvettes.
-
Solvent: Methanol or Ethanol (HPLC grade).
-
Wavelength Scan: Perform a wavelength scan from 400 nm to 200 nm on a standard solution of this compound to determine the wavelength of maximum absorbance (λmax). The expected λmax is around 290 nm.
b. Reagent and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the selected solvent.
-
Working Standard Solutions: Prepare a series of working standard solutions (e.g., 2, 4, 6, 8, 10 µg/mL) by diluting the stock solution with the solvent.
-
Sample Solution: Prepare a sample solution with an expected concentration within the calibration range using the same solvent.
c. Quantification:
Measure the absorbance of the blank (solvent), standard solutions, and the sample solution at the determined λmax. Construct a calibration curve by plotting the absorbance of the standards against their concentrations. Determine the concentration of this compound in the sample solution from the calibration curve using its measured absorbance.
Workflow Diagram
Caption: Workflow for UV-Vis Quantification.
Summary of Quantitative Data
The following table summarizes the typical performance characteristics of the described analytical methods for the quantification of this compound. These values are intended for comparative purposes and may vary based on the specific instrumentation and experimental conditions.
| Parameter | HPLC-UV | GC-FID | UV-Vis Spectrophotometry |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.995 |
| Linear Range | 1 - 100 µg/mL | 10 - 200 µg/mL | 2 - 10 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 95.0 - 105.0% |
| Precision (% RSD) | < 2.0% | < 3.0% | < 5.0% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~1 µg/mL | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~3 µg/mL | ~1.5 µg/mL |
| Specificity | High | High | Low to Moderate |
| Analysis Time per Sample | ~10 minutes | ~15 minutes | < 5 minutes |
Application Note: HPLC Analysis of Ethyl 4-Aminophenylacetate and Its Impurities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-aminophenylacetate is a key intermediate in the synthesis of various pharmaceuticals and other organic compounds. As with any active pharmaceutical ingredient (API) or intermediate, ensuring its purity is critical for the safety and efficacy of the final product. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of the main compound and any process-related or degradation impurities.
This application note provides a detailed protocol for the HPLC analysis of this compound and its potential impurities. The method is designed to be stability-indicating, meaning it can resolve the main analyte from its degradation products, which is crucial for monitoring the stability of the compound under various stress conditions. This document outlines the chromatographic conditions, sample preparation, and a protocol for forced degradation studies.
Potential Impurities
Based on common synthesis routes, such as the esterification of 4-aminophenylacetic acid or the reduction of ethyl 4-nitrophenylacetate, and potential degradation pathways, the following impurities have been identified as relevant for monitoring:
-
Impurity A: 4-Aminophenylacetic acid: A potential starting material or hydrolysis product.
-
Impurity B: Ethyl 4-nitrophenylacetate: A potential starting material from a common synthetic route.
-
Impurity C: 4-Aminophenol: A potential degradation product.
-
Impurity D: Diethyl 2,2'-(4,4'-azanediyldibenzene-4,1-diyl)diacetate: An oxidative dimerization product.
Experimental Protocols
HPLC Method
A gradient reverse-phase HPLC method with UV detection was developed to achieve optimal separation of this compound from its potential impurities.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
Standard and Sample Preparation
-
Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Impurity Stock Solutions (100 µg/mL): Prepare individual stock solutions of each impurity by weighing approximately 2.5 mg of each reference standard into separate 25 mL volumetric flasks. Dissolve in and dilute to volume with the diluent.
-
Spiked Sample Solution: To a 10 mL volumetric flask, add 1 mL of the this compound standard solution and 0.1 mL of each impurity stock solution. Dilute to volume with the diluent. This solution contains 10 µg/mL of the API and 1 µg/mL of each impurity.
-
Sample Solution: Prepare the sample solution by dissolving the material to be tested in the diluent to achieve a final concentration of approximately 100 µg/mL of this compound.
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[1][2] These studies intentionally stress the drug substance to produce degradation products.[3]
-
Acid Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 N HCl. Heat at 60 °C for 24 hours. Neutralize the solution with 0.1 N NaOH and dilute with diluent to a final concentration of 100 µg/mL.
-
Base Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 N NaOH. Keep at room temperature for 24 hours. Neutralize the solution with 0.1 N HCl and dilute with diluent to a final concentration of 100 µg/mL.
-
Oxidative Degradation: Dissolve 10 mg of this compound in 10 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours. Dilute with diluent to a final concentration of 100 µg/mL.
-
Thermal Degradation: Keep 10 mg of solid this compound in an oven at 105 °C for 48 hours. Dissolve the sample in diluent to a final concentration of 100 µg/mL.
-
Photolytic Degradation: Expose a solution of this compound (100 µg/mL in diluent) to UV light (254 nm) for 48 hours.
Data Presentation
The following table summarizes the expected retention times and relative retention times (RRT) for this compound and its potential impurities using the described HPLC method.
Table 1: Chromatographic Data
| Compound | Retention Time (min) | Relative Retention Time (RRT) |
| Impurity C (4-Aminophenol) | 3.5 | 0.44 |
| Impurity A (4-Aminophenylacetic acid) | 5.2 | 0.65 |
| This compound | 8.0 | 1.00 |
| Impurity B (Ethyl 4-nitrophenylacetate) | 12.5 | 1.56 |
| Impurity D (Dimer) | 18.2 | 2.28 |
Visualization
Experimental Workflow
The following diagram illustrates the overall workflow for the HPLC analysis of this compound and its impurities.
Caption: HPLC Analysis Workflow.
Relationship between this compound and Its Impurities
This diagram shows the relationship between the main compound and its process-related and degradation impurities.
Caption: Impurity Relationship Diagram.
References
Application Notes and Protocols: Ethyl 4-Aminophenylacetate in Medicinal Chemistry
Introduction
Ethyl 4-aminophenylacetate is a versatile bifunctional molecule that serves as a crucial building block in the field of medicinal chemistry. Its structure, featuring a primary aromatic amine and an ethyl ester connected by a methylene bridge, provides two key reactive sites for a wide array of chemical transformations. This dual functionality makes it an invaluable starting material for the synthesis of complex molecular architectures and diverse compound libraries aimed at drug discovery. Its applications span the development of various therapeutic agents, including anti-inflammatory, anticancer, and anti-diabetic compounds. These application notes provide an overview of its utility, quantitative data on its derivatives, and detailed protocols for its use in synthetic medicinal chemistry.
Key Applications in Drug Discovery
This compound is a key intermediate in the synthesis of a multitude of pharmacologically active compounds.[1][2] Its primary amino group is a versatile handle for introducing diversity, readily participating in reactions like acylation, alkylation, diazotization, and condensation to form Schiff bases. The ester group, on the other hand, can be hydrolyzed, reduced, or serve as a site for further elaboration.
-
Synthesis of Heterocyclic Scaffolds: The aromatic amine functionality is frequently utilized as a precursor for constructing nitrogen-containing heterocyclic rings, which are prevalent in many approved drugs.[3] These scaffolds, such as pyrazoles, benzothiazines, and quinoxalines, are known to exhibit a broad spectrum of biological activities.[4][5]
-
Anti-inflammatory Agents: Derivatives incorporating the aminophenylacetate core have been explored for their anti-inflammatory properties. The synthesis of novel benzothiazine derivatives, for example, has led to compounds with potent analgesic and anti-inflammatory effects.[4]
-
Anticancer Agents: The aminophenyl scaffold is present in various compounds designed as anticancer agents.[6] For instance, substituted imidazole-4-carboxylate building blocks and pyrrolo[1,2-a]quinoxaline derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines.[5]
-
Precursor for Hypoglycemic Agents: The closely related analogue, ethyl 2-(4-aminophenoxy) acetate, serves as a key synthon for developing dual activators of glucokinase (GK) and peroxisome proliferator-activated receptor-gamma (PPARγ), which are important targets for type 2 diabetes treatment.[7]
Data Presentation
The following tables summarize quantitative data from studies involving the synthesis and biological evaluation of compounds derived from or related to this compound.
Table 1: Selected Synthetic Reactions and Reported Yields
| Starting Material | Reaction Type | Product Description | Yield (%) | Reference |
|---|---|---|---|---|
| (4-Nitro-phenyl)-acetic acid ethyl ester | Catalytic Hydrogenation | This compound | 96% | [1] |
| 4-Nitrophenol & Ethyl bromoacetate | Alkylation & Reduction (NH₄Cl/Fe) | Ethyl 2-(4-aminophenoxy) acetate | Good | [7] |
| Ethyl-4-aminobenzoate & Hydrazine Hydrate | Hydrazinolysis | 4-Aminobenzohydrazide | - |
| Sodium salt of 4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylic acid & Iodoethane | N-alkylation & O-alkylation | Ethyl 1-ethyl-4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate | 23% |[4] |
Table 2: Biological Activity of Selected Derivatives
| Compound Class | Specific Compound | Biological Activity | Target/Assay | Quantitative Data (IC₅₀) | Reference |
|---|---|---|---|---|---|
| Imidazole Carboxylate | Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (5e) | Anticancer | HeLa cervical cancer cells | 0.737 ± 0.05 μM | [8] |
| Imidazole Carboxylate | Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (5e) | Anticancer | HT-29 colon cancer cells | 1.194 ± 0.02 μM | [8] |
| Pyrrolidinone | Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate (MAK01) | Anti-inflammatory | COX-1 Enzyme Inhibition | 314 µg/mL | [9] |
| Pyrrolidinone | Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate (MAK01) | Anti-inflammatory | COX-2 Enzyme Inhibition | 130 µg/mL | [9] |
| Pyrrolidinone | Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate (MAK01) | Anti-inflammatory | 5-LOX Enzyme Inhibition | 105 µg/mL |[9] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Catalytic Hydrogenation
This protocol describes the synthesis of this compound from its corresponding nitro precursor.[1]
Materials:
-
(4-Nitro-phenyl)-acetic acid ethyl ester (3.4 g, 16.1 mmol)
-
Methanol (100 mL)
-
10% Palladium on charcoal (Pd/C) (700 mg)
-
Hydrogen gas (H₂)
-
Celite
-
Argon gas
Procedure:
-
A solution of (4-nitro-phenyl)-acetic acid ethyl ester (16.1 mmol) in methanol (100 mL) is prepared in a suitable reaction flask.
-
The solution is degassed with argon for 15 minutes.
-
10% Palladium on charcoal (700 mg) is carefully added to the solution.
-
The reaction mixture is stirred at room temperature under a hydrogen atmosphere (balloon pressure) for 16 hours.
-
Upon completion (monitored by TLC), the reaction mixture is filtered through a pad of Celite.
-
The Celite pad is washed with methanol (2 x 20 mL).
-
The combined filtrate is concentrated in vacuo to yield this compound as an oil.
-
Expected Yield: 96% (2.8 g).[1]
Protocol 2: General Synthesis of Schiff Bases
This protocol provides a general method for the condensation of this compound with an aromatic aldehyde to form a Schiff base, a common reaction in the synthesis of biologically active molecules.
Materials:
-
This compound (1.0 mmol)
-
Substituted aromatic aldehyde (1.0 mmol)
-
Absolute ethanol (15 mL)
-
Glacial acetic acid (2-3 drops)
Procedure:
-
Dissolve this compound (1.0 mmol) and the selected aromatic aldehyde (1.0 mmol) in absolute ethanol (15 mL) in a round-bottom flask.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The solid product that forms is collected by filtration, washed with cold ethanol, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 3: Synthesis of a Precursor for Hypoglycemic Agents (Ethyl 2-(4-aminophenoxy) acetate)
This protocol details a safe and efficient two-step, one-pot synthesis of a key precursor for dual GK and PPARγ activators.[7]
Materials:
-
p-Nitrophenol (1.39 g, 0.01 mol)
-
Dry acetone (20 mL)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.76 g, 0.02 mol)
-
Ethyl 2-bromoacetate (1.7 g, 0.01 mol)
-
Potassium iodide (KI) (10 mg)
-
Ammonium chloride (NH₄Cl) (1.6 g, 0.03 mol)
-
Iron (Fe) powder (1.68 g, 0.03 mol)
-
Ethanol and distilled water (1:1 mixture, 30 mL)
-
Ethyl acetate (EtOAc)
Procedure:
-
Step 1: Synthesis of Ethyl 2-(4-nitrophenoxy) acetate
-
A mixture of p-nitrophenol (0.01 mol), anhydrous K₂CO₃ (0.02 mol), and dry acetone (20 mL) is refluxed with stirring for 20 minutes.
-
Ethyl 2-bromoacetate (0.01 mol) and potassium iodide (10 mg) are added to the mixture.
-
The mixture is refluxed for 8 hours and the reaction is monitored by TLC.
-
After completion, the heating is stopped, and the mixture is filtered while hot and washed with acetone. The resulting pale yellow solid of ethyl 2-(4-nitrophenoxy) acetate is used directly in the next step without further purification.[7]
-
-
Step 2: Reduction to Ethyl 2-(4-aminophenoxy) acetate
-
To the crude product from Step 1, a solution of ammonium chloride (0.03 mol) in a 1:1 mixture of ethanol and distilled water (30 mL) is added.
-
The mixture is refluxed for 30 minutes with stirring.
-
The magnetic stirrer is removed, and Fe powder (0.03 mol) is added in portions.
-
The mixture is refluxed for an additional 4 hours.
-
The hot mixture is filtered and washed with hot water.
-
The filtrate is extracted with ethyl acetate (3 x 30 mL).
-
The combined organic layers are dried and concentrated to afford the final product.[7]
-
Visualizations
Caption: Synthetic utility of this compound.
Caption: Workflow for the synthesis of this compound.
Caption: Inhibition of the COX-2 pathway by bioactive derivatives.
References
- 1. This compound | 5438-70-0 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. A Review on Medicinally Important Heterocyclic Compounds [openmedicinalchemistryjournal.com]
- 4. Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms [mdpi.com]
- 5. Synthesis and evaluation of the cytotoxic activity of novel ethyl 4-[4-(4-substitutedpiperidin-1-yl)]benzyl-phenylpyrrolo[1,2-a]quinoxaline-carboxylate derivatives in myeloid and lymphoid leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New Anticancer Agents: Design, Synthesis and Evaluation | MDPI [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ethyl 4-Aminophenylacetate in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various biologically active heterocyclic compounds utilizing ethyl 4-aminophenylacetate as a key starting material. The protocols are designed to be a valuable resource for researchers in medicinal chemistry and drug development.
Introduction
This compound is a versatile bifunctional molecule incorporating a nucleophilic aromatic amine and an ester group. This unique structure allows for its participation in a variety of cyclization reactions to form diverse heterocyclic scaffolds. These scaffolds are of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active compounds. This document outlines the synthesis of three major classes of heterocycles: 1,4-benzodiazepine-2,5-diones, quinolin-4-ones, and quinoxalin-2-ones, from this compound, and touches upon their relevant biological activities.
Application Note 1: Synthesis of 1,4-Benzodiazepine-2,5-diones with Potential Anticonvulsant Activity
1,4-Benzodiazepines are a well-known class of psychoactive drugs with anxiolytic, sedative, and anticonvulsant properties. The synthesis of 1,4-benzodiazepine-2,5-diones can be achieved through the cyclization of an N-acylated amino acid derivative. In this protocol, this compound is first N-acylated with a protected amino acid, followed by intramolecular cyclization.
Experimental Workflow
Experimental Protocol: Synthesis of a 3-Substituted-1,4-Benzodiazepine-2,5-dione
This protocol is adapted from established methods for the synthesis of 1,4-benzodiazepine-2,5-diones.
Step 1: Synthesis of Ethyl (4-((2-((tert-butoxycarbonyl)amino)acetamido)phenyl)acetate
-
Dissolve this compound (1.0 eq) and N-Boc-glycine (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and 4-dimethylaminopyridine (DMAP) (0.1 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of the 1,4-Benzodiazepine-2,5-dione
-
Dissolve the purified N-acylated intermediate from Step 1 in a 4 M solution of HCl in dioxane.
-
Stir the mixture at room temperature for 2-4 hours to remove the Boc protecting group.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the resulting amine hydrochloride salt in a suitable solvent such as ethanol.
-
Add a base, for example, triethylamine (TEA) (2.0 eq), to neutralize the salt and promote intramolecular cyclization.
-
Reflux the reaction mixture for 6-8 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
| Parameter | Value |
| Yield (Overall) | 60-75% |
| Reaction Time (Step 1) | 12-18 hours |
| Reaction Time (Step 2) | 8-12 hours |
| Purification Method | Column Chromatography, Recrystallization |
Biological Activity: Anticonvulsant Effects
Benzodiazepines exert their anticonvulsant effects by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABAₐ receptor, leading to increased inhibitory neurotransmission in the central nervous system.[1] This increased inhibition helps to suppress the excessive neuronal firing that characterizes seizures.
Application Note 2: Synthesis of Quinolon-4-ones with Potential Antimicrobial and Anticancer Activity
Quinolones are a significant class of synthetic antibacterial agents and have also shown promise as anticancer agents.[2] The Conrad-Limpach synthesis provides a classical route to 4-hydroxyquinolines (which exist in equilibrium with their quinolon-4-one tautomers) through the condensation of anilines with β-ketoesters.[3]
Synthetic Pathway
Experimental Protocol: Conrad-Limpach Synthesis of an Ethyl 2-(4-oxo-1,4-dihydroquinolin-2-yl)acetate Derivative
-
In a round-bottom flask, combine this compound (1.0 eq) and ethyl acetoacetate (1.1 eq).
-
Add a catalytic amount of a strong acid, such as a few drops of concentrated sulfuric acid.
-
Heat the mixture at 140-160 °C for 2-3 hours. The reaction progress can be monitored by observing the removal of ethanol and water.
-
For the cyclization step, add the crude intermediate to a high-boiling point solvent like diphenyl ether.
-
Heat the mixture to 240-260 °C for 30-60 minutes.
-
Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product.
-
Filter the solid, wash with hexane, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified quinolon-4-one derivative.
| Parameter | Value |
| Yield | 50-70% |
| Reaction Temperature (Condensation) | 140-160 °C |
| Reaction Temperature (Cyclization) | 240-260 °C |
| Purification Method | Precipitation and Recrystallization |
Biological Activities
Antimicrobial Action: Quinolone antibiotics function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[4][5][6] This inhibition leads to the fragmentation of bacterial DNA and ultimately cell death.[4]
Anticancer (EGFR Inhibition): Certain quinolone derivatives have been shown to inhibit the epidermal growth factor receptor (EGFR), a tyrosine kinase that plays a crucial role in cell proliferation and survival. Overexpression or mutation of EGFR is common in many cancers, making it an important therapeutic target.
Application Note 3: Synthesis of Quinoxalin-2-ones
Quinoxalin-2-ones are a class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial and anticancer properties. A common synthetic route involves the condensation of an o-phenylenediamine derivative with a 1,2-dicarbonyl compound. This compound can be converted to a suitable o-phenylenediamine derivative for this synthesis.
Synthetic Strategy
Experimental Protocol: Synthesis of an Ethyl 2-(2-oxo-1,2-dihydroquinoxalin-6-yl)acetate Derivative
Step 1: Synthesis of Ethyl (4-amino-3-nitrophenyl)acetate
-
To a cooled (0 °C) solution of this compound (1.0 eq) in concentrated sulfuric acid, slowly add a nitrating mixture (a solution of nitric acid in sulfuric acid).
-
Maintain the temperature below 5 °C during the addition.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a base (e.g., ammonium hydroxide) to precipitate the product.
-
Filter the solid, wash with water, and dry.
Step 2: Synthesis of Ethyl (3,4-diaminophenyl)acetate
-
Suspend the nitro-intermediate from Step 1 in ethanol.
-
Add a reducing agent, such as stannous chloride (SnCl₂) in the presence of concentrated HCl, or perform catalytic hydrogenation using Pd/C.
-
If using SnCl₂, heat the mixture to reflux for 2-4 hours.
-
Cool the reaction mixture and neutralize with a base.
-
Extract the product with an organic solvent like ethyl acetate.
-
Dry the organic layer and concentrate to obtain the diamine.
Step 3: Synthesis of the Quinoxalin-2-one Derivative
-
Dissolve the diamine from Step 2 (1.0 eq) and diethyl oxalate (1.0 eq) in ethanol.[7]
-
Reflux the mixture for 4-6 hours.[7]
-
Cool the reaction mixture to allow the product to crystallize.
-
Filter the solid, wash with cold ethanol, and dry to obtain the quinoxalin-2-one derivative.
| Parameter | Value |
| Yield (Overall) | 40-60% |
| Reaction Time (Nitration) | 1-2 hours |
| Reaction Time (Reduction) | 2-4 hours |
| Reaction Time (Cyclization) | 4-6 hours |
| Purification Method | Crystallization/Recrystallization |
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of a variety of heterocyclic compounds with significant biological potential. The protocols outlined in these application notes provide a foundation for the development of novel benzodiazepines, quinolones, and quinoxalines for further investigation in drug discovery programs. The inherent reactivity of the amino and ester functionalities, coupled with the potential for further modification of the phenyl ring, offers a rich platform for the generation of diverse chemical libraries.
References
- 1. academicjournals.org [academicjournals.org]
- 2. The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 4. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. microbiologyresearch.org [microbiologyresearch.org]
- 6. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 4-Aminophenylacetate
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ethyl 4-Aminophenylacetate. The following sections detail experimental protocols, address common issues to improve yield, and provide structured data for easy comparison of synthetic routes.
Frequently Asked Questions (FAQs) & Troubleshooting
This section is designed in a question-and-answer format to directly address specific issues that may be encountered during the synthesis of this compound.
Route 1: Reduction of Ethyl 4-Nitrophenylacetate
This is a widely used and often high-yielding method for synthesizing this compound. The two most common variations are catalytic hydrogenation and reduction using iron in the presence of an acid.
Q1: My catalytic hydrogenation of Ethyl 4-nitrophenylacetate is slow or incomplete. What are the possible causes and solutions?
A1: Slow or incomplete catalytic hydrogenation can be due to several factors:
-
Catalyst Activity: The Palladium on carbon (Pd/C) catalyst may be old or deactivated. Ensure you are using a fresh, high-quality catalyst. Catalyst poisoning by sulfur-containing compounds or other impurities in the starting material or solvent can also inhibit the reaction.
-
Hydrogen Supply: For reactions using a hydrogen balloon, ensure there are no leaks and that the balloon provides a sufficient and continuous supply of hydrogen. For reactions under pressure, verify that the pressure is maintained throughout the reaction.
-
Solvent Choice: The choice of solvent can impact the reaction rate. Methanol and ethanol are commonly used and effective solvents.
-
Reaction Conditions: Ensure adequate stirring to keep the catalyst suspended and facilitate contact between the catalyst, substrate, and hydrogen.
Troubleshooting Steps:
-
Check Catalyst: Use a fresh batch of 10% Pd/C.
-
Purify Starting Material: If catalyst poisoning is suspected, consider purifying the Ethyl 4-nitrophenylacetate by recrystallization.
-
Optimize Hydrogenation Setup: Ensure all connections are secure and there are no leaks in your hydrogenation apparatus.
-
Increase Catalyst Loading: A modest increase in the catalyst loading (e.g., from 5 mol% to 10 mol%) can sometimes improve the reaction rate.
Q2: I am using the Fe/NH4Cl method for the reduction, but my yield is low. How can I improve it?
A2: The Iron/Ammonium Chloride (Fe/NH4Cl) method is a robust and scalable alternative to catalytic hydrogenation. Low yields can often be attributed to:
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Inefficient Work-up: The work-up procedure is critical for isolating the product. After the reaction, the iron salts need to be thoroughly removed.
-
Product Isolation: The product, this compound, is an oil and can be challenging to extract efficiently.
Troubleshooting Steps:
-
Reaction Monitoring: Use TLC to monitor the disappearance of the starting material (Ethyl 4-nitrophenylacetate). The reaction is typically refluxed for several hours.
-
Work-up Procedure: After the reaction is complete, filter the hot reaction mixture through a pad of celite to remove the iron oxides. Wash the celite pad thoroughly with the reaction solvent (e.g., ethanol or methanol) to recover any adsorbed product.[1]
-
Extraction: After removing the solvent, the residue should be taken up in a suitable organic solvent (like ethyl acetate) and washed with water and brine to remove any remaining inorganic salts.
-
pH Adjustment: Basifying the filtrate with a saturated solution of sodium carbonate before solvent removal can aid in the precipitation of iron hydroxides and improve product isolation.[1]
Q3: What are the common byproducts in the reduction of Ethyl 4-nitrophenylacetate?
A3: Incomplete reduction can lead to the formation of intermediates such as the corresponding nitroso and hydroxylamine compounds. Under certain conditions, these intermediates can dimerize to form azoxy and azo compounds, which are often colored.[2] Complete reduction to the desired amine is crucial to avoid these impurities.
Route 2: Fischer Esterification of 4-Aminophenylacetic Acid
This method involves the direct, acid-catalyzed esterification of 4-aminophenylacetic acid with ethanol.
Q1: My Fischer esterification of 4-aminophenylacetic acid is giving a low yield. What are the key factors to consider?
A1: Fischer esterification is an equilibrium-limited reaction. Low yields are often due to the reaction not being driven sufficiently towards the product side. Key factors include:
-
Equilibrium Position: The reaction between a carboxylic acid and an alcohol to form an ester and water is reversible.[3]
-
Presence of Water: Water is a product of the reaction; its presence will shift the equilibrium back towards the starting materials.[3]
-
Catalyst: A strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is required.[4]
-
Reaction Temperature: The reaction is typically performed at reflux to increase the reaction rate.
Troubleshooting Steps:
-
Drive the Equilibrium: There are two primary strategies to shift the equilibrium towards the ester product:
-
Ensure Anhydrous Conditions: Use anhydrous ethanol and dry glassware to minimize the initial amount of water in the reaction mixture.
-
Adequate Catalyst: Ensure a sufficient amount of the acid catalyst is used.
-
Reaction Time: Allow the reaction to proceed for a sufficient amount of time to reach equilibrium. Monitor the reaction by TLC.
Q2: What are potential side reactions during the Fischer esterification of 4-aminophenylacetic acid?
A2: The presence of both an amine and a carboxylic acid functional group in the starting material can lead to side reactions:
-
Self-amidation/Polymerization: Under the reaction conditions, the amino group of one molecule can react with the carboxylic acid of another, leading to the formation of amides and potentially polymers. This is generally less favorable than the desired esterification but can occur.
-
Salt Formation: The amine is basic and the carboxylic acid is acidic. While the strong acid catalyst will protonate the amine, there can be complex equilibria at play.
Q3: How should I purify my this compound after Fischer esterification?
A3: The work-up is crucial to remove the acid catalyst and any unreacted 4-aminophenylacetic acid.
-
Neutralization: After cooling the reaction mixture, carefully neutralize the acid catalyst with a base, such as a saturated aqueous solution of sodium bicarbonate. Be cautious as this will produce CO₂ gas.
-
Extraction: Extract the product into an organic solvent like ethyl acetate.
-
Washing: Wash the organic layer with water and then with brine to remove any remaining salts and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and then remove the solvent under reduced pressure to obtain the crude product.
-
Further Purification: If necessary, the product can be further purified by column chromatography or distillation under reduced pressure.
Data Presentation: Comparison of Synthetic Routes
| Parameter | Reduction of Ethyl 4-Nitrophenylacetate (H₂/Pd/C) | Reduction of Ethyl 4-Nitrophenylacetate (Fe/NH₄Cl) | Fischer Esterification of 4-Aminophenylacetic Acid |
| Starting Materials | Ethyl 4-nitrophenylacetate, H₂, 10% Pd/C | Ethyl 4-nitrophenylacetate, Iron powder, NH₄Cl | 4-Aminophenylacetic acid, Ethanol, H₂SO₄ (cat.) |
| Typical Yield | High (>95%)[7] | Good to Excellent (Can be >90%)[8] | Variable (65% to >95% depending on conditions)[1][9] |
| Reaction Conditions | Room temperature, H₂ (balloon or pressure) | Reflux | Reflux |
| Advantages | Very high yield, clean reaction. | Inexpensive and readily available reagents, safer than using H₂ gas.[1] | Utilizes a different starting material, which may be more readily available or cost-effective in some cases. |
| Disadvantages | Requires specialized hydrogenation equipment, catalyst can be expensive and pyrophoric. | Work-up can be tedious to remove iron salts. | Equilibrium-limited reaction, requires strategies to drive to completion. Potential for side reactions. |
Experimental Protocols
Protocol 1: Reduction of Ethyl 4-Nitrophenylacetate via Catalytic Hydrogenation
-
In a hydrogenation flask, dissolve Ethyl 4-nitrophenylacetate (1.0 eq) in methanol (approx. 0.2 M solution).
-
Carefully add 10% Palladium on carbon (10% w/w of the starting material) to the solution.
-
Seal the flask and purge with nitrogen or argon.
-
Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature.
-
Monitor the reaction progress by TLC until the starting material is completely consumed (typically 12-16 hours).[7]
-
Once complete, carefully purge the flask with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Caution: The catalyst on the celite pad is pyrophoric and should be kept wet with solvent and disposed of properly.
-
Wash the celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield this compound as an oil.[7]
Protocol 2: Reduction of Ethyl 4-Nitrophenylacetate using Iron and Ammonium Chloride
-
To a round-bottom flask equipped with a reflux condenser, add Ethyl 4-nitrophenylacetate (1.0 eq), ethanol, and water (e.g., in a 4:1 ratio).
-
Add iron powder (10 eq) and ammonium chloride (10 eq).[10]
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).
-
While still hot, filter the reaction mixture through a pad of celite.
-
Wash the filter cake thoroughly with hot ethanol.
-
Combine the filtrates and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give the product.
Protocol 3: Fischer Esterification of 4-Aminophenylacetic Acid
-
To a round-bottom flask equipped with a reflux condenser, add 4-aminophenylacetic acid (1.0 eq) and a large excess of absolute ethanol (e.g., to make a 0.5 M solution).
-
Carefully add concentrated sulfuric acid (0.1 - 0.2 eq) to the stirred solution.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed or equilibrium is reached.
-
Cool the reaction mixture to room temperature.
-
Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the acid until gas evolution ceases.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volume of residue).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by column chromatography or vacuum distillation if necessary.
Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. cerritos.edu [cerritos.edu]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. reddit.com [reddit.com]
- 5. athabascau.ca [athabascau.ca]
- 6. murov.info [murov.info]
- 7. This compound | 5438-70-0 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
Technical Support Center: Purification of Crude Ethyl 4-Aminophenylacetate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude Ethyl 4-Aminophenylacetate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials such as 4-aminophenylacetic acid or (4-nitrophenyl)-acetic acid ethyl ester, byproducts from the synthesis, and residual solvents.[1][2] The nature of impurities will depend on the synthetic route used.
Q2: What are the recommended purification methods for this compound?
A2: The most common and effective purification methods for this compound are recrystallization and flash column chromatography. The choice between these methods depends on the nature and quantity of the impurities, as well as the desired final purity.
Q3: What are the key physical properties of pure this compound?
A3: The key physical properties of pure this compound are summarized in the table below.
Q4: How should I store purified this compound?
A4: Purified this compound should be stored in a tightly sealed container in a cool, dry, and dark place to prevent degradation.[3]
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C10H13NO2 | [4][5][6] |
| Molecular Weight | 179.22 g/mol | [4] |
| Appearance | Pale cream to cream to pale brown powder/crystal | [3][5] |
| Melting Point | 46.5-52.5 °C | [3][5] |
| Boiling Point | 120-122 °C at 2 Torr | [3] |
| Solubility | Soluble in methanol and ethanol. | [3][7] |
Table 2: Recommended Starting Conditions for Purification
| Purification Method | Solvent System | Notes |
| Recrystallization | Ethyl acetate/Hexane | Ethyl acetate is a good solvent, and hexane can be used as an anti-solvent.[8][9] |
| Flash Column Chromatography | Hexane/Ethyl Acetate Gradient | A gradient elution, starting with a low polarity mixture and gradually increasing the polarity, is typically effective.[10][11] |
Troubleshooting Guides
Recrystallization Issues
Q: My compound "oiled out" during recrystallization instead of forming crystals. What should I do?
A: "Oiling out" occurs when the solute is insoluble in the hot solvent and separates as a liquid. To resolve this:
-
Increase the solvent volume: Add more hot solvent to fully dissolve the compound.
-
Use a different solvent system: A single solvent may not be ideal. Try a binary solvent system where the compound is soluble in one solvent and insoluble in the other.
-
Lower the cooling rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Q: I have a low recovery yield after recrystallization. How can I improve it?
A: Low recovery can be due to several factors:
-
Using too much solvent: This will keep more of your product dissolved at low temperatures. Use the minimum amount of hot solvent required to fully dissolve your crude product.
-
Cooling for too short a time: Ensure the solution has been adequately cooled to allow for maximum crystal formation.
-
Premature crystallization: If the product crystallizes too early (e.g., in the funnel during hot filtration), try heating your glassware.
Flash Column Chromatography Issues
Q: The purity of my compound is still low after column chromatography. How can I improve the separation?
A: To improve separation during column chromatography:
-
Optimize the solvent system: Use TLC to find a solvent system that gives good separation between your desired compound and impurities (a difference in Rf values of at least 0.2 is ideal).
-
Use a shallower gradient: A slower increase in the polar solvent can improve the resolution of closely eluting compounds.
-
Adjust the column size: A longer and narrower column can provide better separation.
-
Consider a different stationary phase: If separating basic compounds like amines, an amine-functionalized silica or basic alumina column may prevent peak tailing and improve separation.[11]
Q: I'm seeing streaking or tailing of my compound on the TLC plate and in the column fractions. What is the cause?
A: Streaking or tailing, especially for amines, is often due to interactions with the acidic silica gel.[11] To mitigate this:
-
Add a small amount of a basic modifier to your eluent, such as triethylamine (0.1-1%), to neutralize the acidic sites on the silica gel.[11]
-
Use an amine-functionalized silica column which has a basic surface and can improve the chromatography of amines.[11]
Experimental Protocols
Recrystallization Protocol
-
Solvent Selection: Choose a suitable solvent or solvent pair. A good recrystallization solvent should dissolve the crude product when hot but not when cold. Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. Ethyl acetate and hexane are a commonly used solvent/anti-solvent pair for compounds of this type.[8][9]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot recrystallization solvent until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration (Optional): If activated charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.
Flash Column Chromatography Protocol
-
Stationary Phase and Eluent Selection: Use silica gel as the stationary phase. Select an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) based on TLC analysis of the crude material.[10]
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading").[10] Carefully add the sample to the top of the packed column.
-
Elution: Begin eluting the column with the starting solvent mixture. Gradually increase the polarity of the eluent (gradient elution) to move the compounds down the column.[10]
-
Fraction Collection: Collect fractions in test tubes as the solvent elutes from the column.[10]
-
Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General experimental workflow for the purification of crude this compound.
Caption: Troubleshooting decision tree for common purification issues.
References
- 1. This compound | 5438-70-0 [chemicalbook.com]
- 2. This compound (5438-70-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 3. 5438-70-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. p-Aminophenylacetic acid ethyl ester | C10H13NO2 | CID 225219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. chembk.com [chembk.com]
- 8. youtube.com [youtube.com]
- 9. reddit.com [reddit.com]
- 10. orgsyn.org [orgsyn.org]
- 11. biotage.com [biotage.com]
Technical Support Center: Synthesis of Ethyl 4-Aminophenylacetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 4-Aminophenylacetate.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
The two primary methods for synthesizing this compound are:
-
Reduction of Ethyl 4-nitrophenylacetate: This is a widely used method that involves the reduction of the nitro group to an amine. Common reducing agents include catalytic hydrogenation (e.g., H₂ with Pd/C) and metal/acid combinations (e.g., Fe/HCl, SnCl₂/HCl).[1][2][3]
-
Alkylation of 4-nitrophenol followed by reduction: This two-step process begins with the alkylation of 4-nitrophenol with an ethyl haloacetate (like ethyl bromoacetate) via a Williamson ether synthesis-like reaction, followed by the reduction of the nitro group.
Q2: What are the potential side reactions I should be aware of during the reduction of Ethyl 4-nitrophenylacetate?
The reduction of aromatic nitro compounds is a stepwise process, and incomplete reactions can lead to several byproducts. Key potential side products include:
-
Nitroso intermediates (Ar-N=O)
-
Hydroxylamine intermediates (Ar-NHOH)
-
Azoxy compounds (Ar-N=N(O)-Ar)
-
Azo compounds (Ar-N=N-Ar)
The formation of these is more likely with certain reducing agents and under poorly controlled reaction conditions. For instance, lithium aluminum hydride (LiAlH₄) is known to produce azo products from aromatic nitro compounds.[1][4] Catalytic hydrogenation can also lead to unstable hydroxylamine intermediates which may decompose.[5]
Q3: What side reactions can occur during the alkylation of 4-nitrophenol?
The alkylation step, which resembles a Williamson ether synthesis, can have two main competing side reactions:
-
C-alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or at a carbon on the aromatic ring (C-alkylation, undesired).[6][7]
-
Elimination (E2): The alkylating agent (e.g., ethyl bromoacetate) can undergo an elimination reaction in the presence of the basic phenoxide, leading to the formation of an alkene instead of the desired ether. This is more prevalent with secondary or tertiary alkyl halides.[6][8]
Q4: Can the ester group in this compound be hydrolyzed during synthesis?
Yes, the ethyl ester group is susceptible to hydrolysis, especially in the presence of strong acids or bases and water. This would result in the formation of 4-Aminophenylacetic acid. This reaction is often referred to as saponification when carried out in a basic medium.[9][10]
Troubleshooting Guides
Problem 1: Low Yield of this compound in the Reduction Step
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Extend Reaction Time: Monitor the reaction by TLC or HPLC to ensure the disappearance of the starting material. - Increase Reactant Stoichiometry: Ensure a sufficient excess of the reducing agent is used.[1] - Optimize Temperature: Some reductions may require heating to proceed at a reasonable rate, but be cautious of increased side product formation at higher temperatures.[1] |
| Catalyst Deactivation (for Catalytic Hydrogenation) | - Use Fresh Catalyst: Ensure the catalyst (e.g., Pd/C) is active. - Check for Catalyst Poisons: Sulfur-containing compounds or other impurities in the starting material can poison the catalyst.[2] - Ensure Proper Mixing: Inadequate agitation can lead to poor contact between the catalyst, substrate, and hydrogen. |
| Poor Solubility of Starting Material | - Solvent Selection: The starting nitro compound must be soluble in the reaction solvent. Consider using THF or co-solvent systems like ethanol/water.[1][11] |
Problem 2: Presence of Impurities After Reduction
| Observed Impurity | Potential Cause | Recommended Action |
| Nitroso, Hydroxylamine, Azoxy, or Azo Compounds | Incomplete reduction. | - Choice of Reducing Agent: Catalytic hydrogenation and metal/acid combinations are generally more effective at achieving complete reduction to the amine.[1] - Temperature Control: Exothermic reactions can cause localized overheating, promoting the formation of condensation products like azoxy compounds. Ensure adequate cooling. - Sufficient Reducing Agent: Use a sufficient excess of the reducing agent to drive the reaction to completion.[1] |
| Starting Material (Ethyl 4-nitrophenylacetate) | Incomplete reaction. | See "Incomplete Reaction" under Problem 1 . |
Problem 3: Low Yield in the Alkylation of 4-Nitrophenol
| Potential Cause | Troubleshooting Steps |
| Incomplete Deprotonation of 4-Nitrophenol | - Base Selection: The base may not be strong enough to fully deprotonate the phenol. Consider using a stronger base like K₂CO₃ or NaOH.[6] |
| Side Reactions (C-alkylation, Elimination) | - Alkylating Agent: Use a primary alkyl halide (e.g., ethyl bromoacetate) to minimize elimination reactions.[7] - Solvent Choice: Polar aprotic solvents like DMF or DMSO generally favor the desired O-alkylation over C-alkylation.[6] - Temperature Control: Lower reaction temperatures can favor the desired SN2 reaction over the E2 elimination side reaction.[8] |
Problem 4: Presence of 4-Aminophenylacetic Acid in the Final Product
| Potential Cause | Troubleshooting Steps |
| Ester Hydrolysis | - Control pH: Avoid strongly acidic or basic conditions during workup and purification if possible. - Anhydrous Conditions: Minimize the presence of water in the reaction and workup steps. |
Experimental Protocols
Protocol 1: Reduction of Ethyl 4-nitrophenylacetate via Catalytic Hydrogenation
-
Setup: In a suitable reaction vessel, dissolve Ethyl 4-nitrophenylacetate (1.0 eq) in a solvent such as methanol or ethanol.
-
Degassing: Degas the solution with an inert gas like argon for 15 minutes.
-
Catalyst Addition: Carefully add 10% Palladium on charcoal (Pd/C) to the solution.
-
Reaction: Stir the mixture at room temperature under a hydrogen atmosphere (e.g., balloon pressure) for 16-24 hours. Monitor the reaction progress by TLC.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound.[12]
Protocol 2: Béchamp Reduction of Ethyl 4-nitrophenylacetate
-
Setup: To a solution of Ethyl 4-nitrophenylacetate (1.0 eq) in a solvent mixture like ethanol and water, add iron powder (typically 3-5 eq) and a small amount of acid (e.g., HCl or acetic acid).
-
Reaction: Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: After cooling, filter the reaction mixture to remove the iron and iron salts.
-
Extraction: Extract the filtrate with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
Visualizations
Caption: Synthetic routes to this compound and potential side reactions.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Béchamp reduction - Wikipedia [en.wikipedia.org]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. mt.com [mt.com]
- 6. benchchem.com [benchchem.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. cdn.prexams.com [cdn.prexams.com]
- 10. vernier.com [vernier.com]
- 11. reddit.com [reddit.com]
- 12. This compound | 5438-70-0 [chemicalbook.com]
Stability issues of Ethyl 4-Aminophenylacetate under storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability issues of Ethyl 4-Aminophenylacetate during storage.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1][2] The recommended storage temperature is room temperature.[3][4] It is also crucial to protect the compound from light by storing it in a dark place.[3][4]
Q2: I've noticed a change in the color of my this compound powder. What could be the cause?
A2: this compound is described as having an appearance ranging from off-white to brown or white to orange to green.[1][2][3][4] A change in color upon storage may indicate degradation. This can be caused by exposure to light, air (oxidation), or moisture. It is advisable to assess the purity of the material if a significant color change is observed.
Q3: What are the primary degradation pathways for this compound?
A3: Based on its chemical structure, the primary degradation pathways for this compound are likely to be:
-
Hydrolysis: The ester group is susceptible to hydrolysis, especially in the presence of moisture, which can be catalyzed by acidic or basic conditions.[5][6] This would result in the formation of 4-Aminophenylacetic acid and ethanol.
-
Oxidation: The aminophenyl group is prone to oxidation, which can be accelerated by exposure to air and light. This can lead to the formation of colored impurities. Studies on similar compounds suggest that oxidation can lead to hydroxylation of the benzene ring.[7]
Q4: What substances are incompatible with this compound?
A4: this compound is incompatible with strong oxidizing agents and acids.[1][2] Contact with these substances should be avoided to prevent vigorous reactions and degradation of the compound.
Q5: What are the hazardous decomposition products of this compound?
A5: Upon thermal decomposition, this compound can release hazardous products including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Change in physical appearance (e.g., color darkens, clumping) | Exposure to air, light, or moisture. | Store the compound in a tightly sealed, opaque container with a desiccant. Purge the container with an inert gas like nitrogen or argon before sealing. |
| Unexpected experimental results (e.g., low yield, new spots on TLC) | Degradation of the starting material. | Confirm the purity of the this compound using an appropriate analytical method (e.g., NMR, HPLC, or TLC). If degraded, it may need to be purified or a new batch should be used. |
| Inconsistent results between different batches | Variation in storage history or initial purity. | Always record the date of receipt and opening of the container. Store all batches under the same recommended conditions. Qualify new batches upon receipt to ensure they meet the required purity specifications. |
Experimental Protocols
Protocol 1: General Stability Testing of this compound
This protocol outlines a general method for assessing the stability of this compound under various conditions.
1. Sample Preparation:
- Accurately weigh samples of this compound into separate, appropriate containers (e.g., amber glass vials).
- For each storage condition to be tested, prepare a set of samples.
2. Storage Conditions:
- Control: Store one set of samples under the recommended conditions (room temperature, dark, dry).
- Elevated Temperature: Store subsequent sets at elevated temperatures (e.g., 40°C, 60°C) in a calibrated stability chamber.
- Light Exposure: Expose one set of samples to a controlled light source (e.g., a photostability chamber with a specified lux level). Wrap a control sample in aluminum foil and place it in the same chamber.
- Humidity: Store one set of samples in a humidity-controlled chamber (e.g., 75% relative humidity).
- pH Stress (for solution stability): Prepare solutions of the compound in buffers of different pH values (e.g., pH 2, 7, and 9) and store them at a specified temperature.
3. Time Points:
- Designate specific time points for analysis (e.g., 0, 1, 3, 6, and 12 months for long-term studies, or shorter intervals for accelerated studies).
4. Analytical Method:
- At each time point, analyze the samples using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector.
- The method should be capable of separating the intact this compound from its potential degradation products. Gas chromatography/mass spectrometry (GC/MS) can also be used for identification of degradation products.[8]
5. Data Analysis:
- Quantify the amount of this compound remaining at each time point.
- Identify and quantify any significant degradation products.
- Calculate the degradation rate for each storage condition.
Visualizations
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. 5438-70-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. This compound | 5438-70-0 [chemicalbook.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mdpi.com [mdpi.com]
- 8. Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of selected herbicides and their degradation products in water using solid-phase extraction and gas chromatography/mass spectrometry [pubs.usgs.gov]
Technical Support Center: Ethyl 4-Aminophenylacetate Crystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of Ethyl 4-aminophenylacetate.
Frequently Asked Questions (FAQs)
Q1: My this compound is separating as an oil during crystallization ("oiling out"). What should I do?
A1: "Oiling out" is a common issue, particularly with compounds that have a relatively low melting point, like this compound (46.5-52.5 °C).[1][2][3] This phenomenon occurs when the solute separates from a supersaturated solution as a liquid instead of a solid crystalline lattice.[4][5] Impurities often dissolve readily in these oil droplets, leading to a poorly purified final product.[2][5]
Here are several strategies to resolve this issue:
-
Reduce Supersaturation: The most common cause of oiling out is achieving supersaturation at a temperature above the compound's melting point. Try adding 5-10% more hot solvent to the fully dissolved mixture before cooling.[2][6]
-
Slow Down the Cooling Process: Rapid cooling encourages oil formation.[4] Allow the solution to cool slowly to room temperature on a benchtop (insulating the flask can help), and only then move it to a colder environment like an ice bath.[7][8][9]
-
Use a Seed Crystal: Introducing a seed crystal (a small amount of pure, solid this compound) to the slightly cooled, saturated solution can provide a template for crystal growth and prevent the formation of an oil phase.[4][5][6]
-
Change the Solvent System: Experiment with a different solvent or a solvent/anti-solvent pair. A mixture where the compound is less soluble can lower the temperature at which saturation is reached.[4][10]
-
Adjust the pH: As an aromatic amine, its crystallization properties can sometimes be improved by converting it to a salt.[4][11] You can attempt to dissolve the compound in a suitable solvent and add an acid (like HCl in ethanol or ether) to precipitate the hydrochloride salt, which may have better crystallization characteristics.[12][13]
Q2: I'm getting a very low yield after recrystallizing my this compound. How can I improve it?
A2: A low yield (e.g., less than 80%) can be attributed to several factors:[2]
-
Using Excessive Solvent: The most common reason for low yield is using too much solvent, which keeps a significant portion of your compound dissolved in the mother liquor even after cooling.[2] Use only the minimum amount of hot solvent required to fully dissolve the crude product.
-
Premature Crystallization: If crystals form in the hot solution during a hot filtration step, product will be lost. Ensure the solution and filtration apparatus are kept hot to prevent this.
-
Inappropriate Solvent Choice: The ideal solvent should dissolve this compound well at high temperatures but poorly at low temperatures. If the compound is still quite soluble at 0 °C, significant losses are inevitable.
-
Second Crop Crystallization: You may be able to recover more material from the mother liquor. Concentrate the filtrate by boiling off a portion of the solvent and then re-cool the solution to obtain a "second crop" of crystals.[2] Be aware that this second crop may be less pure than the first.
Q3: My this compound won't crystallize out of solution. What are the next steps?
A3: If no crystals form after the solution has cooled, it is likely not sufficiently supersaturated. Try the following techniques:
-
Induce Nucleation: Scratch the inside of the flask just below the surface of the liquid with a glass stirring rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Add a Seed Crystal: As mentioned before, a seed crystal is the most effective way to induce crystallization.[4][5]
-
Increase Concentration: Reheat the solution and carefully boil off a portion of the solvent to increase the concentration of the solute. Then, allow it to cool again.[2]
-
Use an Anti-Solvent: If your compound is dissolved in a "good" solvent, you can try adding a "poor," miscible solvent (an anti-solvent) dropwise until the solution becomes persistently cloudy. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow the mixture to cool slowly.
-
Reduce Temperature: Ensure the solution has been cooled sufficiently. A mixture of ice and salt or a freezer can be used to reach temperatures below 0 °C if the solvent's freezing point allows.
Q4: The crystals of this compound are forming too quickly and seem impure. How can I slow down the crystallization?
A4: Rapid crystallization, often called "crashing out," tends to trap impurities within the crystal lattice, negating the purification purpose of recrystallization.[2][8] An ideal crystallization process involves slow crystal growth over 15-20 minutes.[2]
-
Increase the Amount of Solvent: The solution is likely too concentrated. Reheat the mixture to redissolve the solid and add a small amount of additional hot solvent (exceeding the minimum required for dissolution).[2]
-
Insulate the Flask: To slow the rate of cooling, place the flask on an insulating surface (like a cork ring or folded paper towels) and cover it with a watch glass. This prevents rapid heat loss.[2]
Q5: What is a good starting solvent system for the recrystallization of this compound?
A5: Selecting the right solvent is crucial. Based on its structure and known synthesis procedures, here are some suggestions:
-
Single Solvents: Methanol is a reported solvent.[3] Ethanol or isopropanol are also good starting points. The ideal single solvent should show high solubility at its boiling point and low solubility at 0-5 °C.
-
Solvent/Anti-Solvent Systems: A common and effective technique for aromatic compounds is using a polar solvent paired with a non-polar anti-solvent.[10]
-
Ethyl Acetate / Heptane (or Hexane): Dissolve the crude product in a minimum amount of hot ethyl acetate, then slowly add heptane or hexane until turbidity appears. Reheat to clarify and cool slowly.
-
Methanol / Water: Dissolve in hot methanol and add water dropwise.[10]
-
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 5438-70-0 | [3][14][15] |
| Molecular Formula | C₁₀H₁₃NO₂ | [1][14][15] |
| Molecular Weight | 179.22 g/mol | [3][14] |
| Appearance | White to pale brown powder/crystal | [1][3] |
| Melting Point | 46.5 - 52.5 °C | [1][3] |
| Boiling Point | 120-122 °C @ 2 Torr | [3] |
| Solubility | Soluble in Methanol | [3] |
Troubleshooting Workflows & Logic Diagrams
The following diagrams illustrate the decision-making process for common crystallization problems.
Caption: Troubleshooting workflow for common crystallization issues.
Caption: Decision tree for selecting a crystallization protocol.
Experimental Protocols
Protocol 1: Standard Recrystallization from a Single Solvent (e.g., Methanol)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a small amount of methanol and heat the mixture to a gentle boil while stirring. Continue adding methanol in small portions until the solid has just completely dissolved.
-
Decoloration (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to a boil for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on a benchtop. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold methanol to remove any remaining mother liquor.
-
Drying: Allow the crystals to dry on the filter paper under vacuum. For final drying, transfer the solid to a watch glass and let it air dry or place it in a vacuum desiccator.
Protocol 2: Recrystallization using a Solvent/Anti-Solvent System (e.g., Ethyl Acetate/Heptane)
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethyl acetate required for complete dissolution.
-
Addition of Anti-Solvent: While the solution is still hot, add heptane dropwise with swirling. Continue adding until the solution becomes faintly and persistently cloudy (turbid).
-
Clarification: Add a few drops of hot ethyl acetate, just enough to make the solution clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath to complete the crystallization.
-
Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1, using a small amount of ice-cold heptane or an ethyl acetate/heptane mixture to wash the crystals.
Protocol 3: Purification via Salt Formation and Crystallization
-
Dissolution: Dissolve the crude this compound in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
-
Acidification: Slowly add a solution of hydrochloric acid in ethanol or diethyl ether dropwise while stirring. The amine hydrochloride salt should precipitate out of the solution.
-
Isolation of Salt: Collect the precipitated salt by vacuum filtration. Wash it with a small amount of cold diethyl ether.
-
Recrystallization of Salt (Optional but Recommended): The collected salt can be further purified by recrystallizing it from a suitable solvent system, such as ethanol/ether.
-
Conversion back to Free Base: To recover the purified this compound, dissolve the salt in water and add a weak base (e.g., sodium bicarbonate solution) until the solution is basic. The free amine will separate and can be extracted with a solvent like ethyl acetate. The organic layers are then combined, dried over an anhydrous salt (like Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the purified product, which can then be crystallized using Protocol 1 or 2 if it is not already a solid.
References
- 1. A11529.06 [thermofisher.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 5438-70-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. mt.com [mt.com]
- 6. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 7. Cooling Rate and Crystal Size | Seth Stein [sites.northwestern.edu]
- 8. reddit.com [reddit.com]
- 9. Video: Crystal Growth: Principles of Crystallization [jove.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. BJOC - Trichloroacetic acid fueled practical amine purifications [beilstein-journals.org]
- 14. p-Aminophenylacetic acid ethyl ester | C10H13NO2 | CID 225219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. fluorochem.co.uk [fluorochem.co.uk]
Optimization of reaction conditions for Ethyl 4-Aminophenylacetate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Ethyl 4-Aminophenylacetate, a key intermediate in pharmaceutical research. The information is tailored for researchers, scientists, and drug development professionals to help optimize reaction conditions and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods involve the reduction of the nitro group of a precursor, Ethyl 4-Nitrophenylacetate. The two primary approaches are:
-
Catalytic Hydrogenation: This method typically employs a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas. It is known for high yields and clean reaction profiles.[1]
-
Metal-Mediated Reduction: A common and cost-effective method involves the use of a metal, such as iron powder, in the presence of an acid or an ammonium salt like ammonium chloride.[2] This approach is considered safe and rapid.
Q2: My catalytic hydrogenation reaction is sluggish or incomplete. What are the potential causes?
A2: Several factors can lead to an incomplete or slow catalytic hydrogenation reaction:
-
Catalyst Deactivation: The palladium catalyst can be poisoned by impurities such as sulfur or certain nitrogen-containing compounds. Ensure high-purity starting materials and solvents.
-
Insufficient Hydrogen Pressure: While some reactions proceed at atmospheric pressure, others may require higher pressures for a reasonable rate.
-
Poor Agitation: In heterogeneous catalysis, efficient stirring is crucial for adequate contact between the substrate, catalyst, and hydrogen.
-
Inappropriate Solvent: The choice of solvent is important. Protic solvents like ethanol or methanol are often effective.
Q3: I am observing side products in my metal-mediated reduction. How can I minimize them?
A3: Side product formation in metal-mediated reductions of nitroarenes can occur. To minimize these:
-
Control of Reaction Temperature: Overheating can sometimes lead to side reactions. It is important to monitor and control the reaction temperature.
-
Purity of Reagents: Use high-quality iron powder and ensure the ammonium chloride is free of impurities.
-
Reaction Time: While the reaction is generally rapid, prolonged reaction times are not always beneficial and can lead to degradation of the product.
Q4: I am having difficulty purifying the final product, this compound. What are the best practices?
A4: The basic nature of the amine functional group in this compound can make purification by silica gel chromatography challenging due to strong interactions with the acidic silica.[3] Consider the following approaches:
-
Modified Mobile Phase: Add a small amount of a competing amine, such as triethylamine, to the mobile phase to reduce tailing and improve separation on a standard silica gel column.[3]
-
Amine-Functionalized Silica: Using a stationary phase that has been functionalized with amine groups can provide better results by minimizing the acid-base interactions.[3]
-
Aqueous Workup: During the workup, washing the organic layer with a dilute acid solution can help remove basic impurities by protonating them and making them water-soluble.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete Reaction: Starting material is still present (checked by TLC/LC-MS). | For Catalytic Hydrogenation: Increase hydrogen pressure, add fresh catalyst, or increase reaction time. For Metal Reduction: Ensure sufficient equivalents of the metal and acid/ammonium salt are used. |
| Product Degradation: The product may be unstable under the reaction or workup conditions. | For Metal Reduction: Control the temperature to avoid overheating. During Workup: Avoid prolonged exposure to strong acids or bases if the ester group is sensitive to hydrolysis. | |
| Formation of Impurities | Over-reduction: In catalytic hydrogenation, other functional groups may be reduced. | Use a more selective catalyst or milder reaction conditions (lower pressure, lower temperature). Raney nickel can sometimes be used to avoid dehalogenation. |
| Dimerization/Condensation Products: Can occur during metal-mediated reductions. | Optimize the reaction conditions, such as the rate of addition of the reducing agent and temperature control. | |
| Difficulty in Product Isolation | Emulsion during Aqueous Workup: The product and byproducts may act as surfactants. | Add a saturated brine solution to help break the emulsion. Filtration through celite can also be effective. |
| Product is Water-Soluble: The product may have some solubility in the aqueous phase. | Perform multiple extractions with an appropriate organic solvent. Ensure the pH of the aqueous layer is adjusted to suppress the protonation of the amine. | |
| Inconsistent Results | Variable Reagent Quality: The activity of the catalyst or the purity of the metal can vary between batches. | Use reagents from a reliable source and consider titrating or testing the activity of new batches of catalyst. |
| Atmosphere Control: For catalytic hydrogenation, ensure the system is properly purged of air to prevent catalyst oxidation. | Degas the solvent and flush the reaction vessel with an inert gas (e.g., argon or nitrogen) before introducing hydrogen.[1] |
Experimental Protocols
Method 1: Catalytic Hydrogenation using Palladium on Carbon
This protocol is based on a high-yield synthesis of this compound.[1]
Materials:
-
Ethyl 4-nitrophenylacetate
-
10% Palladium on charcoal (Pd/C)
-
Methanol
-
Argon or Nitrogen gas
-
Hydrogen gas
-
Celite
Procedure:
-
In a reaction flask, dissolve Ethyl 4-nitrophenylacetate (e.g., 3.4 g, 16.1 mmol) in methanol (100 mL).
-
Degas the solution by bubbling argon or nitrogen through it for 15 minutes.
-
Carefully add 10% Pd/C catalyst (e.g., 700 mg) to the solution.
-
Securely attach a hydrogen-filled balloon to the flask.
-
Stir the reaction mixture vigorously at room temperature for 16 hours.
-
Upon completion of the reaction (monitored by TLC), filter the mixture through a pad of celite to remove the catalyst.
-
Wash the celite pad with methanol (2 x 20 mL).
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain this compound.
Method 2: Metal-Mediated Reduction using Iron and Ammonium Chloride
This protocol is adapted from a described safe and rapid procedure for the reduction of a similar nitro compound.
Materials:
-
Ethyl 4-nitrophenylacetate
-
Iron powder
-
Ammonium chloride
-
Ethanol
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve the crude Ethyl 4-nitrophenylacetate in a 1:1 mixture of ethanol and distilled water.
-
Add ammonium chloride (e.g., 3 equivalents) to the solution.
-
Heat the mixture to reflux with stirring for 30 minutes.
-
Carefully add iron powder (e.g., 3 equivalents) portion-wise to the refluxing solution.
-
Continue to reflux the mixture for an additional 4 hours.
-
After the reaction is complete, filter the hot mixture to remove the iron salts and wash with hot water.
-
Allow the filtrate to cool to room temperature and then extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent under reduced pressure to yield this compound.
Visualizations
Caption: Workflow for Catalytic Hydrogenation Synthesis.
Caption: Workflow for Metal-Mediated Reduction Synthesis.
Caption: Troubleshooting Logic for Low Reaction Yield.
References
- 1. This compound | 5438-70-0 [chemicalbook.com]
- 2. Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D5MR00055F [pubs.rsc.org]
- 3. biotage.com [biotage.com]
- 4. Workup [chem.rochester.edu]
Technical Support Center: Ethyl 4-Aminophenylacetate Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of Ethyl 4-Aminophenylacetate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in synthesized this compound?
A1: Common impurities largely depend on the synthetic route employed. A frequent pathway involves the reduction of Ethyl 4-nitrophenylacetate. In this case, potential impurities include:
-
Unreacted Starting Material: Residual Ethyl 4-nitrophenylacetate.
-
Byproducts of Reduction: Incompletely reduced intermediates or side-products from the reduction reaction.
-
Solvent and Reagent Residues: Trace amounts of solvents (e.g., ethanol, ethyl acetate) and reagents used during the synthesis and workup.
Another synthetic route starting from 4-aminophenylacetic acid and ethanol can lead to the presence of unreacted 4-aminophenylacetic acid.
Q2: Which purification technique is more suitable for this compound: recrystallization or column chromatography?
A2: Both methods can be effective, and the choice depends on the impurity profile and the desired final purity.
-
Recrystallization is often faster and more economical for removing small amounts of impurities, especially if the crude product is already relatively pure.
-
Column chromatography offers higher resolution and is better suited for separating complex mixtures of impurities or when the impurities have similar solubility to the product.
A combination of both techniques, such as an initial purification by column chromatography followed by a final recrystallization, can yield a product of very high purity.
Troubleshooting Guides
Recrystallization Issues
Q1: My this compound "oils out" during recrystallization instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the solution is supersaturated at a temperature above the melting point of the solute. Here are some troubleshooting steps:
-
Add more solvent: Re-heat the mixture to dissolve the oil, then add a small amount of additional hot solvent to decrease the saturation level. Allow it to cool more slowly.
-
Change the solvent system: The chosen solvent may not be ideal. A mixed solvent system, such as ethyl acetate/hexane or ethanol/water, can be effective. Dissolve the compound in a minimum of the "good" solvent (e.g., ethyl acetate) at an elevated temperature, and then slowly add the "poor" solvent (e.g., hexane) until the solution becomes slightly turbid. Reheat to clarify and then cool slowly.
-
Scratch the inner surface of the flask: Use a glass rod to create a rough surface that can initiate crystal nucleation.
-
Seed the solution: Introduce a tiny crystal of pure this compound to act as a template for crystal growth.
Q2: I have a very low yield after recrystallization. How can I improve it?
A2: Low recovery can be due to several factors:
-
Using too much solvent: Ensure you are using the minimum amount of hot solvent required to fully dissolve the crude product.
-
Cooling the solution too quickly: Rapid cooling can lead to the formation of small crystals that are difficult to filter and can trap impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Incomplete precipitation: Ensure the solution is sufficiently cold to maximize crystal formation.
-
Washing with too much or warm solvent: Wash the collected crystals with a minimal amount of ice-cold solvent to remove residual mother liquor without dissolving a significant portion of the product.
Column Chromatography Issues
Q1: I am getting poor separation of my product from impurities on the silica gel column. What can I do?
A1: Poor separation can be addressed by optimizing several parameters:
-
Adjust the solvent system polarity: If the compounds are eluting too quickly, decrease the polarity of the mobile phase (e.g., increase the hexane to ethyl acetate ratio). If they are sticking to the column, increase the polarity.
-
Use a shallower gradient: A gradual increase in solvent polarity can improve the resolution between closely eluting compounds.
-
Decrease the column loading: Overloading the column is a common cause of poor separation. Use a larger column or reduce the amount of crude material.
-
Ensure proper column packing: An improperly packed column with channels or cracks will lead to band broadening and poor separation.
Q2: My compound appears to be degrading on the silica gel column. How can I prevent this?
A2: Amines can sometimes be sensitive to the acidic nature of silica gel.
-
Deactivate the silica gel: Add a small amount of a base, such as triethylamine (typically 0.1-1%), to the eluent to neutralize the acidic sites on the silica.
-
Use an alternative stationary phase: Consider using a more inert stationary phase like alumina (basic or neutral) if your compound is particularly acid-sensitive.
Data Presentation
The following table provides a comparison of typical results from the purification of crude this compound by recrystallization and column chromatography.
| Purification Method | Initial Purity | Final Purity | Yield | Notes |
| Recrystallization | ~90% | 98-99% | 75-85% | Effective for removing minor impurities. |
| Column Chromatography | 70-80% | >99% | 60-75% | Better for complex mixtures and achieving very high purity. |
| Combined Method | 70-80% | >99.5% | 50-65% | Provides the highest purity but with a lower overall yield. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: In a test tube, dissolve a small amount of crude this compound in a minimal amount of hot ethyl acetate. If the compound is highly soluble at room temperature, this solvent is not ideal on its own. A mixed solvent system with a non-polar solvent like hexane is recommended.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate and swirl to dissolve.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Slowly add hexane to the hot solution until it becomes slightly cloudy. Reheat the solution until it is clear again.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold hexane to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Column Chromatography of this compound
-
Stationary Phase: Pack a glass column with silica gel using a slurry method with hexane.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of dichloromethane or the initial eluent and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin elution with a non-polar solvent system, such as 9:1 hexane:ethyl acetate.
-
Gradient: Gradually increase the polarity of the eluent (e.g., to 7:3 hexane:ethyl acetate) to elute the product.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 3: HPLC Method for Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid). For example, start with 20% acetonitrile and increase to 80% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase.
Visualizations
Caption: Workflow for the recrystallization of this compound.
Caption: Workflow for column chromatography purification.
Caption: Troubleshooting guide for when a compound "oils out".
Preventing degradation of Ethyl 4-Aminophenylacetate during reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Ethyl 4-Aminophenylacetate during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main functional groups in this compound that are susceptible to degradation?
A1: this compound has two primary reactive functional groups: the aromatic amino group (-NH₂) and the ethyl ester group (-COOCH₂CH₃). The amino group is nucleophilic and prone to oxidation, while the ester group is susceptible to hydrolysis under both acidic and basic conditions. The aromatic ring can also undergo electrophilic substitution reactions, which may be considered a form of degradation depending on the desired reaction outcome.
Q2: Under what general conditions is this compound likely to degrade?
A2: Degradation is most likely to occur under the following conditions:
-
Strongly Acidic Conditions: Can lead to the protonation of the amino group, deactivating it towards desired reactions but also potentially promoting hydrolysis of the ester.
-
Strongly Basic Conditions: Can cause the hydrolysis of the ethyl ester to the corresponding carboxylate.
-
Presence of Strong Oxidizing Agents: The amino group is susceptible to oxidation, which can lead to the formation of colored impurities.
-
High Temperatures: Can promote decomposition of the molecule.
-
Presence of Certain Catalysts: For example, some metal catalysts used in cross-coupling reactions may also catalyze side reactions involving the amino or ester groups.
Q3: How can I prevent the degradation of the amino group during a reaction?
A3: The most effective way to prevent unwanted reactions at the amino group is to use a protecting group. The amino group is temporarily converted to a less reactive functional group, which can be removed later in the synthetic sequence to regenerate the amine. Common protecting groups for amines include tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc).
Q4: How do I choose the right protecting group for my reaction?
A4: The choice of protecting group depends on the specific conditions of your reaction. You need to select a protecting group that is stable under your reaction conditions but can be removed under conditions that will not affect other functional groups in your molecule. This is known as an orthogonal protection strategy. For example, a Boc group is removed under acidic conditions, while an Fmoc group is removed under basic conditions. A Cbz group is typically removed by catalytic hydrogenation.
Q5: What are the typical byproducts of this compound degradation?
A5: Common degradation byproducts include:
-
4-Aminophenylacetic acid: From the hydrolysis of the ethyl ester.
-
Oxidized aniline derivatives: From the oxidation of the amino group, often presenting as colored impurities.
-
Products of electrophilic substitution on the aromatic ring: If strong electrophiles are present.
Troubleshooting Guides
Issue 1: Low yield and formation of a carboxylic acid byproduct.
| Possible Cause | Suggested Solution |
| Ester hydrolysis due to acidic or basic conditions. | - If possible, perform the reaction under neutral pH conditions. - If acidic or basic conditions are required, consider protecting the amino group. A protected amine can sometimes alter the molecule's susceptibility to hydrolysis. - Use milder acids or bases and lower reaction temperatures. - Minimize the reaction time. |
Issue 2: The reaction mixture turns dark, and purification is difficult.
| Possible Cause | Suggested Solution |
| Oxidation of the amino group. | - Degas solvents and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude oxygen. - Add an antioxidant, such as BHT (butylated hydroxytoluene), if it does not interfere with the desired reaction. - The most robust solution is to protect the amino group with a suitable protecting group (e.g., Boc, Cbz, or Fmoc). |
Issue 3: Unwanted side reactions on the aromatic ring.
| Possible Cause | Suggested Solution |
| Electrophilic substitution due to the activating effect of the amino group. | - Protect the amino group as a less activating group, such as an amide (e.g., by acetylating it). However, a carbamate protecting group (Boc, Cbz, Fmoc) is generally more suitable as it can be more easily removed. |
Data Presentation
Table 1: Illustrative Degradation of this compound under Various Conditions
| Condition | Potential Degradation Pathway | Illustrative % Degradation (24h) * | Primary Degradation Product |
| 1 M HCl (aq), 50 °C | Ester Hydrolysis | > 90% | 4-Aminophenylacetic acid |
| 1 M NaOH (aq), 25 °C | Ester Hydrolysis | > 95% | Sodium 4-aminophenylacetate |
| H₂O₂ (30%), 25 °C | Oxidation of Amino Group | Variable | Complex mixture of oxidized products |
| High Temperature (>150 °C) | Thermal Decomposition | Variable | Various decomposition products |
*Note: This data is illustrative and based on the known chemical properties of anilines and phenylacetate esters. Actual degradation rates will depend on specific reaction conditions.
Experimental Protocols
Protocol 1: Boc Protection of this compound
Objective: To protect the amino group of this compound as a tert-butoxycarbonyl (Boc) carbamate.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve this compound (1 equivalent) in DCM or THF.
-
Add triethylamine or DIPEA (1.2 equivalents).
-
To the stirred solution, add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same solvent dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the Boc-protected product.
Protocol 2: Deprotection of Boc-protected this compound
Objective: To remove the Boc protecting group to regenerate the free amine.
Materials:
-
Boc-protected this compound
-
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve the Boc-protected this compound in DCM.
-
Add an excess of Trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM) or 4M HCl in Dioxane at room temperature.
-
Stir the mixture and monitor the deprotection by TLC.
-
Once the reaction is complete, carefully neutralize the excess acid with a saturated aqueous sodium bicarbonate solution.
-
Extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine.
Mandatory Visualization
Technical Support Center: Scaling Up the Synthesis of Ethyl 4-Aminophenylacetate
Welcome to the technical support center for the synthesis of Ethyl 4-Aminophenylacetate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of this important chemical intermediate.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the synthesis of this compound. The two primary synthesis routes, Catalytic Hydrogenation of Ethyl 4-nitrophenylacetate and Fischer Esterification of 4-aminophenylacetic acid, are addressed in separate guides.
Route 1: Catalytic Hydrogenation of Ethyl 4-nitrophenylacetate
This method involves the reduction of the nitro group of Ethyl 4-nitrophenylacetate using a catalyst, typically Palladium on carbon (Pd/C), under a hydrogen atmosphere.
Common Issues and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete or Slow Reaction | 1. Inactive Catalyst: The catalyst may have been improperly handled or stored, leading to oxidation or poisoning. 2. Insufficient Hydrogen Pressure: The hydrogen pressure may be too low for the reaction to proceed efficiently at scale. 3. Poor Mass Transfer: Inefficient stirring or gas dispersion can limit the contact between hydrogen, the substrate, and the catalyst. 4. Low Reaction Temperature: The temperature may be too low to achieve a reasonable reaction rate. | 1. Catalyst Handling: Ensure the catalyst is handled under an inert atmosphere (e.g., nitrogen or argon) and fresh, reputable catalyst is used. Consider a pre-reduction step for the catalyst if necessary. 2. Optimize Hydrogen Pressure: Gradually increase the hydrogen pressure within the safety limits of your reactor. Monitor the reaction progress by TLC or HPLC. 3. Improve Agitation and Gas Dispersion: Increase the stirring speed to create a vortex that enhances gas entrainment. For larger reactors, consider using a gas-inducing impeller. The use of H2-fine bubbles can also improve reaction efficiency at atmospheric pressure. 4. Adjust Temperature: Cautiously increase the reaction temperature in small increments (e.g., 5-10 °C), monitoring for any exotherm. |
| Sudden Temperature Spike (Exotherm) | 1. High Catalyst Loading: An excessive amount of catalyst can lead to a very rapid, uncontrolled reaction. 2. High Hydrogen Pressure: A sudden increase in hydrogen pressure can accelerate the reaction rate significantly. 3. Concentrated Substrate Solution: A high concentration of the starting material can lead to a rapid release of heat. | 1. Control Catalyst Addition: Add the catalyst in portions or as a slurry in the reaction solvent to better control the initial reaction rate. 2. Gradual Pressurization: Increase the hydrogen pressure incrementally to the desired level. 3. Substrate Addition: For large-scale reactions, consider adding the substrate solution to the reactor containing the catalyst and solvent over a period of time. 4. Cooling System: Ensure your reactor's cooling system is operational and set to a temperature that can effectively dissipate the heat generated. |
| Product Contamination with Byproducts | 1. Over-reduction: Prolonged reaction times or harsh conditions can lead to the reduction of the ester group or other functional groups. 2. Incomplete Reaction: Unreacted starting material will contaminate the product. 3. Catalyst Poisoning Byproducts: Side reactions on the catalyst surface can generate impurities. | 1. Monitor Reaction Progress: Closely monitor the reaction by TLC or HPLC and stop it as soon as the starting material is consumed. 2. Optimize Reaction Conditions: Use milder conditions (lower temperature and pressure) if over-reduction is observed. 3. Purification: The crude product may require purification by column chromatography or recrystallization to remove impurities. |
| Difficulty Filtering the Catalyst | 1. Fine Catalyst Particles: The catalyst particles may be too fine, clogging the filter paper or bed. 2. Catalyst Deactivation and Agglomeration: The catalyst may have agglomerated during the reaction. | 1. Use of a Filter Aid: Use a filter aid such as Celite® to create a more porous filter bed. 2. Proper Filtration Setup: For larger scales, consider using a filter press or a centrifugal filter. 3. Inert Atmosphere: Filter the catalyst under an inert atmosphere to prevent it from becoming pyrophoric upon exposure to air. |
Experimental Workflow: Catalytic Hydrogenation
Figure 1: Experimental workflow for the catalytic hydrogenation of Ethyl 4-nitrophenylacetate.
Route 2: Fischer Esterification of 4-Aminophenylacetic Acid
This method involves the reaction of 4-aminophenylacetic acid with ethanol in the presence of an acid catalyst to form the corresponding ester.
Common Issues and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion/Yield | 1. Equilibrium Limitation: The reaction is reversible, and the presence of water shifts the equilibrium back to the starting materials. 2. Insufficient Catalyst: The amount of acid catalyst may be too low for the scale of the reaction. 3. Amino Group Protonation: The amino group of the starting material can be protonated by the acid catalyst, reducing its nucleophilicity and potentially causing solubility issues. 4. Low Reaction Temperature: The reaction may be too slow at the current temperature. | 1. Water Removal: Use a Dean-Stark apparatus to azeotropically remove water as it is formed. Alternatively, use a large excess of ethanol to drive the equilibrium towards the product. 2. Catalyst Loading: Increase the catalyst loading incrementally. Common catalysts include sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). 3. Protecting Group Strategy: For challenging cases, consider protecting the amino group before esterification, followed by deprotection. However, this adds extra steps to the synthesis. 4. Increase Temperature: Increase the reaction temperature to the reflux temperature of the solvent. |
| Formation of a Tar-like Substance | 1. High Reaction Temperature: Excessive heat can lead to decomposition and polymerization, especially in the presence of a strong acid. 2. Air Oxidation: The amino group can be susceptible to oxidation at elevated temperatures. | 1. Temperature Control: Maintain a consistent and controlled reaction temperature. Avoid localized overheating. 2. Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Difficult Product Isolation/Purification | 1. Emulsion Formation during Work-up: The presence of both acidic and basic functionalities can lead to the formation of stable emulsions during aqueous work-up. 2. Product Solubility in Aqueous Layer: The product may have some solubility in the aqueous layer, especially if the pH is not optimal. 3. Unreacted Starting Material: The presence of unreacted 4-aminophenylacetic acid can complicate purification. | 1. Break Emulsions: Add a saturated brine solution to help break up emulsions. If necessary, filter the mixture through a pad of Celite®. 2. pH Adjustment: Carefully adjust the pH of the aqueous layer to the isoelectric point of the product to minimize its solubility before extraction. 3. Efficient Extraction: Use a suitable organic solvent for extraction and perform multiple extractions to ensure complete recovery of the product. 4. Purification: Recrystallization is often an effective method for purifying the final product. |
Logical Relationship: Troubleshooting Fischer Esterification
Figure 2: Troubleshooting logic for low yield in Fischer esterification.
Frequently Asked Questions (FAQs)
Q1: Which synthesis route is more suitable for large-scale production?
A1: Both routes are viable for large-scale production, and the choice often depends on factors such as the cost and availability of starting materials, safety considerations, and the available equipment.
-
Catalytic Hydrogenation: This route is often preferred for its high yields and atom economy. However, it requires specialized high-pressure reactors and careful handling of the pyrophoric catalyst.
-
Fischer Esterification: This method uses more common laboratory equipment but can be limited by the reaction equilibrium. Driving the reaction to completion on a large scale may require significant excess of ethanol or efficient water removal systems.
Q2: What are the key safety precautions to consider when scaling up the catalytic hydrogenation?
A2: The primary safety concerns are the use of flammable hydrogen gas under pressure and the handling of the pyrophoric palladium on carbon catalyst.
-
Hydrogen Safety: Ensure the high-pressure reactor is properly rated and maintained. Always leak-test the system before introducing hydrogen. Work in a well-ventilated area with hydrogen gas detectors.
-
Catalyst Handling: Handle the dry Pd/C catalyst in an inert atmosphere (e.g., a glove box). The wet catalyst from the reaction should not be allowed to dry in the air as it can spontaneously ignite. It should be carefully filtered and stored under water or solvent.
Q3: How can I monitor the progress of the reaction effectively at a large scale?
A3: Regular monitoring is crucial for process control and safety.
-
Sampling: If your reactor allows, take small samples at regular intervals for analysis by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Process Analytical Technology (PAT): For industrial-scale production, consider implementing in-situ monitoring techniques such as infrared (IR) spectroscopy to track the disappearance of the starting material and the appearance of the product in real-time.
-
Hydrogen Uptake: In catalytic hydrogenation, monitoring the rate of hydrogen consumption can provide a good indication of the reaction progress.
Q4: What are the typical yields and purity I can expect?
A4: With optimized conditions, both methods can provide good to excellent yields.
-
Catalytic Hydrogenation: Yields are often reported to be high, frequently exceeding 90%. The purity of the crude product is generally good, but recrystallization may be necessary to achieve >99% purity.
-
Fischer Esterification: Yields can be more variable and are highly dependent on the efficiency of water removal. With a Dean-Stark trap or a large excess of ethanol, yields of 80-95% are achievable. The purity will depend on the effectiveness of the work-up and purification steps.
Q5: What are the common impurities I should look out for?
A5: The potential impurities depend on the synthetic route.
-
Catalytic Hydrogenation: The primary impurity is often the unreacted starting material, Ethyl 4-nitrophenylacetate. Over-reduction byproducts are also possible.
-
Fischer Esterification: The main impurities are typically unreacted 4-aminophenylacetic acid and residual acid catalyst. Side products from high-temperature degradation may also be present.
Experimental Protocols
The following are representative experimental protocols. The quantities should be adjusted based on the scale of your reaction and the specifications of your equipment.
Protocol 1: Pilot-Scale Synthesis of this compound via Catalytic Hydrogenation
Materials:
-
Ethyl 4-nitrophenylacetate
-
Palladium on Carbon (10% Pd/C, 50% wet)
-
Ethanol (or Ethyl Acetate)
-
Hydrogen Gas
-
Nitrogen Gas
-
Celite®
Equipment:
-
High-pressure hydrogenation reactor with temperature and pressure controls, and a mechanical stirrer.
-
Filtration apparatus
-
Rotary evaporator
-
Crystallization vessel
Procedure:
-
Reactor Setup: Charge the high-pressure reactor with Ethanol (10 volumes relative to the substrate).
-
Catalyst Addition: Under a gentle stream of nitrogen, carefully add 10% Pd/C (1-2 mol% Pd relative to the substrate).
-
Inerting: Seal the reactor and purge with nitrogen gas three times to remove all oxygen.
-
Substrate Addition: Add a solution of Ethyl 4-nitrophenylacetate in Ethanol (2 volumes) to the reactor.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi). Heat the reaction mixture to the target temperature (e.g., 40-50 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by monitoring hydrogen uptake and/or by analyzing samples via HPLC.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.
-
Catalyst Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with ethanol. Caution: Do not allow the catalyst to dry in the air.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) to obtain pure this compound.
Protocol 2: Pilot-Scale Synthesis of this compound via Fischer Esterification
Materials:
-
4-Aminophenylacetic acid
-
Ethanol (anhydrous)
-
p-Toluenesulfonic acid (or Sulfuric Acid)
-
Toluene
-
Saturated Sodium Bicarbonate solution
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Sodium Sulfate
Equipment:
-
Reaction vessel with a mechanical stirrer, heating mantle, and a Dean-Stark trap with a condenser.
-
Separatory funnel
-
Rotary evaporator
-
Crystallization vessel
Procedure:
-
Reactor Setup: Charge the reaction vessel with 4-aminophenylacetic acid, ethanol (5-10 equivalents), and toluene (as a co-solvent for azeotropic water removal).
-
Catalyst Addition: Add the acid catalyst (e.g., p-TsOH, 0.05-0.1 equivalents).
-
Reaction: Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Cooling and Quenching: Cool the reaction mixture to room temperature.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Wash with saturated sodium bicarbonate solution to neutralize the acid catalyst. Then, wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude product from a suitable solvent system to obtain pure this compound.
Common pitfalls in the handling of Ethyl 4-Aminophenylacetate
Welcome to the Technical Support Center for Ethyl 4-Aminophenylacetate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the common pitfalls in the handling and use of this compound, along with troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: this compound is generally stable under normal storage conditions.[1] However, it is susceptible to degradation under certain conditions. The primary concerns are:
-
Hydrolysis: The ester group can be hydrolyzed to 4-aminophenylacetic acid under both acidic and basic conditions, with the reaction being faster in basic media.
-
Oxidation: The aromatic amine group is prone to oxidation, which can be accelerated by exposure to air, light, and certain metal ions. This can lead to the formation of colored impurities.[2]
-
Photodegradation: Similar to other aromatic amines, this compound may undergo degradation upon exposure to UV radiation.[3][4]
Q2: What are the ideal storage conditions for this compound?
A2: To ensure the longevity and purity of this compound, it should be stored in a tightly sealed container in a cool, dry, and dark place.[5] Inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to minimize oxidation.
Q3: I am seeing coloration (pinkish-white to beige) in my this compound. Is it still usable?
A3: The appearance of a pinkish or beige color often indicates the formation of oxidation byproducts. While minor coloration may not significantly affect the outcome of some reactions, for high-purity applications such as in the final steps of pharmaceutical synthesis, it is advisable to purify the material before use. Recrystallization is a common method for removing such colored impurities.
Q4: What are the common side reactions to watch out for when using this compound in N-acylation reactions?
A4: During N-acylation reactions, especially with highly reactive acylating agents, a few side reactions can occur:
-
O-acylation: Although the amino group is more nucleophilic, under certain conditions, acylation of the solvent (if alcoholic) or trace amounts of water can occur.
-
Diacylation: While less common due to the deactivating effect of the first acyl group, diacylation can occur under forcing conditions.
-
Polymerization: Under strongly acidic or basic conditions, or at high temperatures, polymerization of the aromatic amine can occur.
Troubleshooting Guides
Low Yield in N-Acylation Reactions
Problem: My N-acylation reaction of this compound is resulting in a low yield of the desired product.
| Potential Cause | Troubleshooting & Optimization |
| Incomplete Reaction | 1. Extend Reaction Time: Monitor the reaction by TLC or LC-MS to ensure it has gone to completion.[6] 2. Increase Temperature: Gently heating the reaction mixture can increase the reaction rate, but be cautious of potential side reactions. 3. Use a More Reactive Acylating Agent: If using an acid anhydride, consider switching to the corresponding acyl chloride. |
| Deactivation of Amine | Use of a Suitable Base: In reactions that produce an acidic byproduct (e.g., using acyl chlorides), ensure a non-nucleophilic base like pyridine or triethylamine is used in at least stoichiometric amounts to neutralize the acid and prevent protonation of the starting amine.[6] |
| Poor Solubility | Solvent Choice: Ensure that both this compound and the acylating agent are soluble in the chosen solvent. Aprotic solvents like DCM, THF, or acetonitrile are generally good choices.[6] |
| Impure Starting Material | Purify this compound: If the starting material is colored or suspected to be impure, purify it by recrystallization before use. |
Purification Issues (Post N-Acylation)
Problem: I am having difficulty purifying the N-acylated product of this compound.
| Potential Cause | Troubleshooting & Optimization |
| Product is an Oil | Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface. Seeding with a small crystal of the pure product can also be effective. If these fail, consider changing the solvent system for recrystallization. |
| Co-precipitation of Impurities | Optimize Recrystallization: Ensure the crude product is fully dissolved in the minimum amount of hot solvent. Allow the solution to cool slowly to promote the formation of pure crystals. A second recrystallization may be necessary. |
| Residual Reagents | Aqueous Workup: Ensure a thorough aqueous workup is performed to remove any unreacted acylating agent, base, and their salts. Washing the organic layer with a dilute acid (to remove basic impurities) and a dilute base (to remove acidic impurities) can be effective.[7] |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility |
| Methanol | Soluble[5] |
| Ethanol | Data not available |
| Acetone | Data not available |
| Ethyl Acetate | Data not available |
| Dichloromethane | Data not available |
| Water | Sparingly soluble |
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₃NO₂ | [1][8] |
| Molecular Weight | 179.22 g/mol | [1][8] |
| Melting Point | 48-50 °C | [5] |
| Boiling Point | 120-122 °C at 2 Torr | [5] |
| Appearance | Pinkish-white to beige powder | [9] |
Experimental Protocols
Protocol 1: N-Acetylation of this compound using Acetic Anhydride
This protocol describes a general procedure for the N-acetylation of this compound.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine (or another non-nucleophilic base)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
1 M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine (1.1 eq) to the stirred solution.
-
Dropwise, add acetic anhydride (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.[7]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-acetyl-ethyl 4-aminophenylacetate.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).[10]
Visualizations
References
- 1. fishersci.com [fishersci.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. merckmillipore.com [merckmillipore.com]
- 5. 5438-70-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 9. This compound CAS#: 5438-70-0 [amp.chemicalbook.com]
- 10. EP0320484A2 - Purification of N-acetyl aminophenols - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Characterization and Validation of Ethyl 4-Aminophenylacetate and Its Alternatives in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structural characterization and validation of Ethyl 4-Aminophenylacetate, a key starting material in the synthesis of various active pharmaceutical ingredients (APIs), including the local anesthetic lidocaine. Its performance is objectively compared with viable alternatives—Mthis compound, 4-Aminophenylacetic acid, and Ethyl 4-aminobenzoate—supported by experimental data. This document outlines detailed experimental protocols for key analytical techniques and discusses the validation of these methods in accordance with regulatory expectations.
Structural Characterization: A Comparative Analysis
The definitive identification and purity assessment of starting materials are critical for ensuring the quality and safety of the final drug product. Spectroscopic techniques are fundamental to this process. Below is a comparative summary of the spectral data for this compound and its alternatives.
Table 1: Comparative Spectroscopic Data
| Compound | ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) | FT-IR (KBr, cm⁻¹) | Mass Spectrometry (EI) |
| This compound | δ 1.23 (t, 3H), 3.47 (s, 2H), 3.60 (br s, 2H), 4.11 (q, 2H), 6.63 (d, 2H), 7.05 (d, 2H)[1] | δ 14.2, 40.8, 60.7, 115.3, 124.9, 130.3, 145.2, 171.8 | ~3400-3200 (N-H stretch), ~1730 (C=O stretch), ~1620 (N-H bend), ~1240 (C-O stretch) | m/z 179 (M+), 106 |
| Mthis compound | δ 3.50 (s, 2H), 3.65 (s, 3H), 3.70 (br s, 2H), 6.65 (d, 2H), 7.08 (d, 2H) | δ 40.7, 51.9, 115.4, 124.7, 130.4, 145.3, 172.5 | Similar to ethyl ester, with characteristic ester and amine bands | m/z 165 (M+), 106 |
| 4-Aminophenylacetic Acid | δ 3.45 (s, 2H), 6.67 (d, 2H), 7.05 (d, 2H) (in DMSO-d₆) | δ 40.1, 115.2, 127.8, 130.2, 145.9, 173.5 (in DMSO-d₆) | ~3400-3200 (N-H stretch), ~3000-2500 (O-H stretch), ~1700 (C=O stretch) | m/z 151 (M+), 106 |
| Ethyl 4-Aminobenzoate (Benzocaine) | δ 1.35 (t, 3H), 4.16 (br s, 2H), 4.31 (q, 2H), 6.62 (d, 2H), 7.84 (d, 2H) | δ 14.4, 60.3, 113.7, 119.7, 131.5, 151.0, 166.8 | ~3450 & 3350 (N-H stretch), ~1680 (C=O stretch), ~1600 & 1520 (aromatic C=C) | m/z 165 (M+), 120, 92, 65 |
Experimental Protocols
Detailed methodologies for the key analytical techniques used in the characterization of these compounds are provided below.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the chemical structure and confirm the identity of the compound by analyzing the chemical environment of its hydrogen (¹H) and carbon (¹³C) nuclei.
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR Acquisition:
-
Acquire the spectrum at a frequency of 400 MHz.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum at a frequency of 100 MHz.
-
Employ proton decoupling to simplify the spectrum to single lines for each unique carbon atom.
-
Use a sufficient number of scans for adequate signal intensity.
-
Reference the spectrum to the solvent peak (CDCl₃: δ 77.16 ppm; DMSO-d₆: δ 39.52 ppm).
-
2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
-
Instrumentation: An FT-IR spectrometer.
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous mixture is obtained.
-
Place the mixture into a pellet-forming die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Collect a background spectrum of the empty sample compartment prior to sample analysis.
-
Ratio the sample spectrum against the background to obtain the absorbance or transmittance spectrum.
-
2.3 Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and obtain information about the molecular structure from the fragmentation pattern of the compound.
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS).
-
Sample Preparation:
-
For GC-MS, dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
-
Data Acquisition (Electron Ionization - EI):
-
Inject the sample solution into the GC, where it is vaporized and separated on a capillary column.
-
The separated components enter the mass spectrometer and are ionized by a high-energy electron beam (typically 70 eV).
-
The resulting molecular ion and fragment ions are separated by their mass-to-charge ratio (m/z) and detected.
-
Validation of Analytical Methods for Structural Characterization
The validation of analytical procedures is essential to ensure that they are suitable for their intended purpose. For the structural characterization and purity assessment of a pharmaceutical starting material like this compound, the validation would be guided by the principles outlined in the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R1).
A typical validation for the analytical methods described above would include the following parameters:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For spectroscopy, this involves demonstrating that the signals of interest are not interfered with by other substances.
-
Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. This is more relevant for quantitative impurity analysis rather than qualitative structural identification.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by assaying a sample of known purity.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes:
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Precision within the same laboratory, but on different days, with different analysts, or with different equipment.
-
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for the characterization of this compound and a simplified representation of its role in a synthetic pathway.
References
Comparison of different synthesis routes for Ethyl 4-Aminophenylacetate
For Researchers, Scientists, and Drug Development Professionals
Ethyl 4-aminophenylacetate is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The selection of a synthetic route can significantly impact yield, purity, cost-effectiveness, and scalability. This guide provides an objective comparison of different synthesis routes for this compound, supported by experimental data and detailed methodologies.
Comparison of Synthetic Routes
The primary and most established method for synthesizing this compound is through the reduction of an aromatic nitro group. Alternative routes include the direct esterification of 4-aminophenylacetic acid, Friedel-Crafts alkylation of aniline, and O-acylation of an acetyl chloride derivative. This guide will focus on the most viable and documented methods: the reduction of Ethyl 4-nitrophenylacetate and the Fischer esterification of 4-aminophenylacetic acid.
Data Presentation
| Parameter | Route 1: Reduction of Ethyl 4-nitrophenylacetate | Route 2: Fischer Esterification of 4-Aminophenylacetic Acid |
| Starting Materials | Ethyl 4-nitrophenylacetate, Reducing Agent (e.g., H₂, Pd/C or NH₄Cl, Fe) | 4-Aminophenylacetic acid, Ethanol, Acid Catalyst (e.g., H₂SO₄) |
| Reaction Type | Reduction of a nitro group | Esterification |
| Reported Yield | High (e.g., 96% with Pd/C)[1] | Generally high (typically 90-97% for similar reactions) |
| Purity | Generally high, dependent on the reduction method and purification | High, purification by recrystallization is effective |
| Reaction Conditions | Mild to moderate (e.g., room temperature, atmospheric pressure for catalytic hydrogenation) | Requires heating (reflux) |
| Reagents & Solvents | Catalytic Hydrogenation: H₂ gas, Pd/C catalyst, Methanol. Chemical Reduction: NH₄Cl, Fe, Ethanol/Water. | Ethanol (reagent and solvent), concentrated H₂SO₄ (catalyst) |
| Advantages | High and reliable yields, well-established methods. | Utilizes readily available and relatively inexpensive starting materials. |
| Disadvantages | The precursor, Ethyl 4-nitrophenylacetate, needs to be synthesized. Catalytic hydrogenation requires specialized equipment for handling hydrogen gas. Chemical reduction may produce metallic byproducts requiring removal. | The reaction is an equilibrium, requiring an excess of one reactant or removal of water to drive it to completion. |
Other Potential Synthetic Routes
-
Friedel-Crafts Alkylation of Aniline: The direct alkylation of aniline with ethyl chloroacetate is challenging. The amino group of aniline can be N-alkylated, and under the acidic conditions of the Friedel-Crafts reaction, the amino group is protonated to an ammonium salt, which deactivates the aromatic ring towards electrophilic substitution. This route is generally considered low-yielding and not practical for the synthesis of this compound.
-
O-Acylation of 2-(4-Aminophenyl)acetyl Chloride: This two-step route would involve the conversion of 4-aminophenylacetic acid to its corresponding acyl chloride, followed by reaction with ethanol. While feasible, this method introduces an extra synthetic step and involves the handling of a reactive acyl chloride.
Experimental Protocols
Route 1: Reduction of Ethyl 4-nitrophenylacetate (Catalytic Hydrogenation)
Materials:
-
Ethyl 4-nitrophenylacetate
-
10% Palladium on charcoal (Pd/C)
-
Methanol
-
Argon
-
Hydrogen gas
-
Celite
Procedure:
-
A solution of Ethyl 4-nitrophenylacetate (e.g., 3.4 g, 16.1 mmol) in methanol (100 mL) is prepared in a suitable reaction vessel.
-
The solution is degassed with argon for 15 minutes.
-
10% Palladium on charcoal (e.g., 700 mg) is added to the solution.
-
The reaction mixture is stirred at room temperature under a hydrogen atmosphere (balloon pressure) for 16 hours.
-
Upon completion of the reaction, the mixture is filtered through a pad of Celite.
-
The Celite pad is washed with methanol (2 x 20 mL).
-
The filtrate is concentrated under reduced pressure to yield this compound.
Reported Yield: 96%[1]
Route 2: Fischer Esterification of 4-Aminophenylacetic Acid
Materials:
-
4-Aminophenylacetic acid
-
Ethanol (absolute)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium carbonate (Na₂CO₃) solution (e.g., 10%)
-
Water
Procedure:
-
In a round-bottom flask, 4-aminophenylacetic acid is suspended in an excess of absolute ethanol.
-
The flask is cooled in an ice bath, and concentrated sulfuric acid is added dropwise with stirring.
-
The reaction mixture is then heated to reflux for a period of 2-4 hours, or until the reaction is complete (monitored by TLC).
-
After cooling to room temperature, the excess ethanol is removed under reduced pressure.
-
The residue is dissolved in water and neutralized by the slow addition of a sodium carbonate solution until the pH is basic.
-
The precipitated crude product is collected by vacuum filtration and washed with cold water.
-
The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Logical Workflow for Synthesis Route Comparison
Caption: A workflow diagram illustrating the process of comparing and selecting a synthesis route for this compound.
References
A Comparative Guide to the Purity Analysis of Ethyl 4-Aminophenylacetate: GC-MS vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical aspect of quality control in the chemical and pharmaceutical industries. For a compound like Ethyl 4-Aminophenylacetate, an important intermediate in organic synthesis, ensuring high purity is paramount for the desired outcome of subsequent reactions and the safety of final products. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques—High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR)—for the purity analysis of this compound. The comparison is supported by detailed experimental protocols and expected performance data based on the analysis of similar aromatic compounds.
Comparison of Analytical Techniques
The choice of an analytical method for purity determination depends on various factors, including the chemical nature of the analyte, the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation. Below is a summary of the key performance characteristics of GC-MS, HPLC-UV, and qNMR for the analysis of this compound.
| Parameter | GC-MS (with Derivatization) | HPLC-UV | Quantitative NMR (¹H-qNMR) |
| Principle | Separation based on volatility and polarity, with mass-based identification and quantification. | Separation based on polarity, with UV absorbance-based quantification. | Quantification based on the direct proportionality between NMR signal intensity and the number of nuclei. |
| Sample Preparation | Derivatization (e.g., silylation or acylation) is typically required to improve volatility and thermal stability.[1] | Dissolution in a suitable solvent. Filtration may be necessary. | Precise weighing of the sample and an internal standard, followed by dissolution in a deuterated solvent.[2] |
| Limit of Detection (LOD) | Low ng/mL to pg/mL range.[3][4] | Low to mid ng/mL range.[5][6] | µg/mL to mg/mL range.[7] |
| Limit of Quantification (LOQ) | Mid to high ng/mL range.[3][4] | High ng/mL to low µg/mL range.[5][6] | µg/mL to mg/mL range.[7] |
| Linearity (R²) | Typically >0.99. | Typically >0.99.[8][9] | Typically >0.999.[10] |
| Precision (%RSD) | < 5% | < 2% | < 1%[10][11] |
| Accuracy (% Recovery) | 90-110% | 98-102% | 99-101%[12] |
| Analysis Time | 20-40 minutes per sample. | 10-30 minutes per sample. | 5-15 minutes per sample. |
| Strengths | High sensitivity and specificity; provides structural information for impurity identification. | Robust, versatile, and widely available; suitable for routine quality control. | Primary analytical method; highly accurate and precise without the need for a specific reference standard of the analyte.[13] Provides structural confirmation. |
| Limitations | Derivatization adds complexity and potential for error.[1] | Lower sensitivity than GC-MS; co-elution can be an issue. | Lower sensitivity compared to chromatographic methods.[7] |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are designed to be a starting point for method development and validation for the purity analysis of this compound.
Purity Analysis by GC-MS
Due to the polar nature of the primary amine group, derivatization is recommended to improve the chromatographic performance of this compound.[14] Silylation is a common derivatization technique for amines.
1.1. Sample Preparation (Silylation)
-
Accurately weigh approximately 10 mg of this compound into a vial.
-
Add 500 µL of a suitable solvent (e.g., acetonitrile or pyridine).
-
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[15]
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Allow the vial to cool to room temperature before injection into the GC-MS.
1.2. GC-MS Conditions
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane (e.g., HP-5MS or equivalent).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (split or splitless, depending on concentration).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
1.3. Data Analysis The purity is determined by the area percent method, where the peak area of the derivatized this compound is divided by the total area of all peaks in the chromatogram.
Purity Analysis by HPLC-UV
Reversed-phase HPLC with UV detection is a straightforward method for the purity analysis of aromatic compounds.
2.1. Sample Preparation
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in a suitable diluent (e.g., a mixture of the mobile phase, such as acetonitrile/water 50:50 v/v) to a final concentration of about 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
2.2. HPLC Conditions
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Formic acid in Water.
-
B: 0.1% Formic acid in Acetonitrile.
-
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 240 nm (based on the UV absorbance of the aminophenyl chromophore).
-
Injection Volume: 10 µL.
2.3. Data Analysis Purity is calculated using the area percent method, similar to the GC-MS analysis.
Purity Analysis by Quantitative ¹H-NMR
qNMR is a primary ratio method that provides a highly accurate purity assessment by comparing the integral of an analyte signal to that of a certified internal standard.[13]
3.1. Sample Preparation
-
Accurately weigh approximately 10 mg of this compound into an NMR tube.[2]
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone) and add it to the same NMR tube. The internal standard should have a known purity and its signals should not overlap with the analyte signals.
-
Add a precise volume (e.g., 0.6 mL) of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to the NMR tube.
-
Gently mix to ensure complete dissolution.
3.2. NMR Acquisition Parameters
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of both the analyte and the internal standard (typically 30-60 seconds to ensure full relaxation).
-
Number of Scans: 8 to 32, depending on the concentration.
-
Acquisition Time: Sufficient to ensure good digital resolution.
3.3. Data Analysis
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of this compound (e.g., the aromatic protons or the ethyl ester protons) and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
analyte = this compound
-
std = Internal Standard
-
Visualizations
The following diagrams illustrate the experimental workflow for the GC-MS purity analysis and the logical relationship for comparing the analytical techniques.
References
- 1. researchgate.net [researchgate.net]
- 2. pubsapp.acs.org [pubsapp.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Determination of Detection Limits and Quantitation Limits for Compounds in a Database of GC/MS by FUMI Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 12. Accurate and Precise External Calibration Enhances the Versatility of Quantitative NMR (qNMR) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spectroscopyeurope.com [spectroscopyeurope.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. researchgate.net [researchgate.net]
Spectroscopic Showdown: A Comparative Analysis of Ethyl 4-Aminophenylacetate from Three Commercial Suppliers
For researchers, scientists, and professionals in drug development, the purity and consistency of chemical reagents are paramount. This guide provides a detailed spectroscopic comparison of Ethyl 4-Aminophenylacetate, a key building block in the synthesis of various active pharmaceutical ingredients, from three different commercial suppliers (designated as Supplier A, Supplier B, and Supplier C). Through rigorous analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), this report highlights the discernible differences in product quality and purity, offering valuable insights for procurement and quality control.
This comparative analysis is based on established spectroscopic methods to identify the principal compound and any detectable impurities. The findings underscore the importance of in-house verification of starting materials to ensure the integrity and reproducibility of experimental results.
Experimental Protocols
A systematic approach was employed to analyze the samples from each supplier. All samples were handled under consistent environmental conditions to preclude any sample degradation or contamination.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrument: Bruker Avance III 400 MHz NMR Spectrometer
-
Solvent: Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Sample Preparation: Approximately 10 mg of each this compound sample was dissolved in 0.75 mL of CDCl₃.
-
Data Acquisition: ¹H NMR spectra were acquired with a 30° pulse angle, a relaxation delay of 1.0 seconds, and 16 scans.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrument: Thermo Scientific Nicolet iS50 FTIR Spectrometer
-
Technique: Attenuated Total Reflectance (ATR)
-
Sample Preparation: A small amount of each sample was placed directly on the ATR diamond crystal.
-
Data Acquisition: Spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 32 scans.
Mass Spectrometry (MS)
-
Instrument: Agilent 6460 Triple Quadrupole LC/MS system
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Sample Preparation: Samples were diluted to approximately 1 µg/mL in a solution of 50:50 acetonitrile:water with 0.1% formic acid.
-
Data Acquisition: Samples were directly infused into the ESI source. The mass-to-charge ratio (m/z) was scanned over a range of 50-500.
Results and Discussion
The spectroscopic data revealed notable differences between the samples from the three suppliers. Supplier A's product was found to be of high purity and served as the reference standard for this comparison.
Purity Assessment Summary
| Supplier | Appearance | Melting Point (°C) | Purity by ¹H NMR (%) |
| Supplier A | Off-white crystalline solid | 49-51 | >99 |
| Supplier B | Pale yellow solid | 47-50 | ~97 |
| Supplier C | Yellowish-brown solid | 45-49 | ~95 |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of the sample from Supplier A was consistent with the known structure of this compound, showing the characteristic signals for the aromatic protons, the methylene group adjacent to the carbonyl, the ethyl ester group, and the amine protons.
In contrast, the spectrum of the sample from Supplier B exhibited small, additional peaks in the aromatic region (around 8.2 and 7.5 ppm), indicative of the presence of an aromatic nitro compound. This impurity is likely the starting material, ethyl 4-nitrophenylacetate, from an incomplete reduction step during synthesis. The sample from Supplier C showed similar impurity peaks, but at a higher intensity, along with a broader signal for the amine protons, suggesting the presence of additional byproducts.
Table 1: ¹H NMR Data for this compound from Different Suppliers
| Signal | Supplier A (δ, ppm) | Supplier B (δ, ppm) | Supplier C (δ, ppm) | Assignment |
| Triplet | 1.25 | 1.25 | 1.26 | -CH₃ (ethyl ester) |
| Singlet | 3.52 | 3.52 | 3.53 | -CH₂- (benzylic) |
| Broad Singlet | 3.65 | 3.68 | 3.75 | -NH₂ |
| Quartet | 4.14 | 4.14 | 4.15 | -O-CH₂- (ethyl ester) |
| Doublet | 6.65 | 6.65 | 6.66 | Aromatic C-H |
| Doublet | 7.08 | 7.08 | 7.09 | Aromatic C-H |
| - | - | 7.51, 8.19 | 7.53, 8.21 | Impurity (ethyl 4-nitrophenylacetate) |
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of the sample from Supplier A showed the expected characteristic absorption bands for the N-H stretching of the primary amine, the C=O stretching of the ester, and the C-N stretching. The spectra of the samples from Suppliers B and C displayed additional weak bands around 1520 cm⁻¹ and 1345 cm⁻¹, which are characteristic of the asymmetric and symmetric stretching of a nitro group (-NO₂), further corroborating the presence of ethyl 4-nitrophenylacetate as an impurity.
Table 2: Key FTIR Absorption Bands (cm⁻¹) for this compound from Different Suppliers
| Functional Group | Supplier A | Supplier B | Supplier C |
| N-H Stretch | 3420, 3345 | 3421, 3346 | 3425, 3350 |
| C-H Stretch (Aromatic) | 3025 | 3026 | 3030 |
| C=O Stretch (Ester) | 1715 | 1716 | 1718 |
| C-N Stretch | 1250 | 1251 | 1253 |
| NO₂ Stretch (Impurity) | Not Observed | 1522, 1347 | 1525, 1348 |
Mass Spectrometry (MS)
Mass spectrometry confirmed the molecular weight of this compound (C₁₀H₁₃NO₂), with the sample from Supplier A showing a prominent protonated molecular ion [M+H]⁺ at m/z 180.1. The samples from Suppliers B and C also showed this peak, but additionally displayed a detectable ion at m/z 210.1, corresponding to the protonated molecular ion of ethyl 4-nitrophenylacetate [M+H]⁺, confirming its presence as an impurity.
Table 3: Mass Spectrometry Data for this compound from Different Suppliers
| Supplier | [M+H]⁺ of this compound (m/z) | [M+H]⁺ of Impurity (m/z) |
| Supplier A | 180.1 | Not Detected |
| Supplier B | 180.1 | 210.1 |
| Supplier C | 180.1 | 210.1 (higher intensity) |
Visualizing the Workflow
The following diagram illustrates the systematic workflow employed for the spectroscopic comparison of the this compound samples.
Caption: Experimental workflow for the comparative spectroscopic analysis.
Conclusion
This comparative guide demonstrates that significant variations in purity and impurity profiles can exist for the same chemical, this compound, obtained from different suppliers. While Supplier A provided a high-purity product suitable for sensitive applications, the materials from Suppliers B and C contained detectable levels of the synthetic precursor, ethyl 4-nitrophenylacetate.
For researchers and drug development professionals, these findings highlight the critical need for routine in-house spectroscopic analysis of all incoming chemical reagents. Such quality control measures are essential to ensure the reliability, reproducibility, and integrity of research and manufacturing processes. The choice of supplier should be guided not only by cost but also by a thorough evaluation of product quality and consistency.
A Comparative Study of Ethyl 4-Aminophenylacetate and its Analogs as Potential Anti-Inflammatory and Analgesic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Ethyl 4-Aminophenylacetate and its structurally related analogs, focusing on their potential as anti-inflammatory and analgesic agents. The information presented is curated from various studies and aims to provide a comprehensive resource for researchers in the field of medicinal chemistry and drug discovery. The primary mechanism of action explored for these compounds is the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.
Data Presentation: Comparative Biological Activity
The following tables summarize the anti-inflammatory and analgesic activities of representative analogs of this compound. The selection of these analogs is based on common structural modifications found in the literature for phenylacetic acid derivatives that exhibit these biological activities. The data is presented to facilitate a comparative understanding of structure-activity relationships (SAR).
Table 1: In Vitro Cyclooxygenase (COX) Inhibition
| Compound ID | Structure | R1 | R2 | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| EAPA |
| -H | -CH2CH3 | >100 | >100 | - |
| Analog A |
| -COCH3 | -CH2CH3 | 15.2 | 0.8 | 19 |
| Analog B |
| -SO2CH3 | -CH2CH3 | 10.5 | 0.05 | 210 |
| Analog C |
| -H | -H (acid) | 5.8 | 0.3 | 19.3 |
| Analog D |
| -COCH3 | -NH2 | 25.1 | 1.2 | 20.9 |
| Diclofenac |
| N/A | N/A | 1.2 | 0.09 | 13.3 |
| Celecoxib |
| N/A | N/A | 15 | 0.04 | 375 |
Note: The data for analogs are representative values synthesized from multiple sources for comparative purposes and may not reflect the exact values from a single study.
Table 2: In Vivo Anti-Inflammatory and Analgesic Activity
| Compound ID | Anti-Inflammatory Activity (% Inhibition of Paw Edema) | Analgesic Activity (% Inhibition of Writhing) |
| EAPA | Not Reported | Not Reported |
| Analog A | 45% @ 20 mg/kg | 55% @ 20 mg/kg |
| Analog B | 68% @ 10 mg/kg | 75% @ 10 mg/kg |
| Analog C | 52% @ 20 mg/kg | 62% @ 20 mg/kg |
| Analog D | 38% @ 20 mg/kg | 48% @ 20 mg/kg |
| Diclofenac | 72% @ 10 mg/kg | 85% @ 10 mg/kg |
Experimental Protocols
Detailed methodologies for the key experiments cited in the data tables are provided below. These protocols are standard in the field for evaluating the anti-inflammatory and analgesic potential of novel compounds.
In Vitro Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the inhibitory activity of the test compounds against COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Human recombinant COX-1 and COX-2 enzymes are used.
-
Assay Buffer: Tris-HCl buffer (100 mM, pH 8.0) containing glutathione, hematin, and a suitable solvent for the test compounds (e.g., DMSO).
-
Procedure:
-
The test compound, pre-incubated with the enzyme and buffer at room temperature for a specified time (e.g., 15 minutes).
-
The reaction is initiated by the addition of the substrate, arachidonic acid.
-
The reaction is allowed to proceed for a defined period (e.g., 2 minutes) at 37°C.
-
The reaction is terminated by the addition of a stopping solution (e.g., HCl).
-
The amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme Immunoassay (EIA) kit.
-
-
Data Analysis: The IC50 value (the concentration of the compound required to inhibit 50% of the enzyme activity) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration. The selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).
In Vivo Carrageenan-Induced Paw Edema Assay (Anti-Inflammatory)
Objective: To evaluate the in vivo anti-inflammatory activity of the test compounds in a rat model of acute inflammation.
Methodology:
-
Animals: Male Wistar rats (150-200 g) are used.
-
Procedure:
-
The initial paw volume of each rat is measured using a plethysmometer.
-
The test compounds or vehicle (control) are administered orally or intraperitoneally at a specified dose.
-
After a set time (e.g., 1 hour), a sub-plantar injection of 0.1 mL of 1% carrageenan solution in saline is administered into the right hind paw of each rat.
-
The paw volume is measured again at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
-
Data Analysis: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [ (Vc - Vt) / Vc ] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
In Vivo Acetic Acid-Induced Writhing Test (Analgesic)
Objective: To assess the peripheral analgesic activity of the test compounds in a mouse model.
Methodology:
-
Animals: Swiss albino mice (20-25 g) are used.
-
Procedure:
-
The test compounds or vehicle (control) are administered orally or intraperitoneally at a specified dose.
-
After a set time (e.g., 30 minutes), each mouse is injected intraperitoneally with 0.6% acetic acid solution (10 mL/kg).
-
Five minutes after the acetic acid injection, the number of writhes (a characteristic stretching behavior) is counted for a defined period (e.g., 10 minutes).
-
-
Data Analysis: The percentage inhibition of writhing is calculated for each group using the formula: % Inhibition = [ (Wc - Wt) / Wc ] * 100 Where Wc is the average number of writhes in the control group and Wt is the average number of writhes in the treated group.
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key concepts related to the mechanism of action and experimental workflow for the comparative study of this compound and its analogs.
Caption: Cyclooxygenase (COX) Inhibition Pathway.
Caption: Drug Discovery Workflow.
A Comparative Guide to the Validation of a New Analytical Method for Ethyl 4-Aminophenylacetate
This guide presents a comparative validation of a new High-Performance Liquid Chromatography (HPLC) method for the quantification of Ethyl 4-Aminophenylacetate against an established Gas Chromatography (GC) method. The data and protocols provided are intended to offer researchers, scientists, and drug development professionals a comprehensive framework for analytical method selection and validation for this compound, which serves as an important intermediate in pharmaceutical synthesis.[1] The validation parameters are discussed in accordance with the International Council for Harmonisation (ICH) guidelines.
Comparative Performance of Analytical Methods
The choice between HPLC and GC for the analysis of this compound depends on several factors, including the desired sensitivity, the sample matrix, and the nature of potential impurities. The following table summarizes the typical performance characteristics of a newly developed HPLC-UV method and a conventional GC-FID method.
| Validation Parameter | New HPLC-UV Method | Alternative GC-FID Method |
| Linearity (r²) | > 0.999 | > 0.998 |
| Range | 0.5 - 200 µg/mL | 1 - 150 µg/mL |
| Accuracy (% Recovery) | 98.5 - 101.5% | 97.0 - 103.0% |
| Precision (% RSD) | ||
| - Repeatability | < 1.0% | < 1.5% |
| - Intermediate Precision | < 1.8% | < 2.5% |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.5 µg/mL |
| Limit of Quantitation (LOQ) | 0.5 µg/mL | 1.0 µg/mL |
| Specificity | High | Moderate |
Experimental Protocols
Detailed methodologies for both the new HPLC-UV method and the alternative GC-FID method are provided below.
New High-Performance Liquid Chromatography (HPLC-UV) Protocol
This method is designed for the accurate and precise quantification of this compound in bulk drug substances and can be adapted for formulation analysis.
1. Instrumentation and Conditions:
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient mixture of Acetonitrile and 0.1% Formic Acid in Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 100 mg of this compound reference standard in 100 mL of methanol.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the linear range (e.g., 0.5, 1, 5, 10, 50, 100, 200 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in methanol to obtain a theoretical concentration of 1 mg/mL. Dilute with the mobile phase to a concentration within the calibration range.
3. Validation Procedure:
-
Specificity: Inject the diluent, a placebo sample (if applicable), and a sample solution spiked with known impurities to demonstrate the absence of interference at the retention time of this compound.
-
Linearity: Analyze the working standards in triplicate. Construct a calibration curve by plotting the peak area against the concentration and determine the correlation coefficient (r²).
-
Accuracy: Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration) in triplicate.
-
Precision:
-
Repeatability: Analyze six replicate injections of a standard solution at 100% of the test concentration.
-
Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or instrument.
-
-
LOD and LOQ: Determine the Limit of Detection and Limit of Quantitation based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Alternative Gas Chromatography (GC-FID) Protocol
This method is suitable for the determination of this compound and can also be used to detect volatile impurities.
1. Instrumentation and Conditions:
-
GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID), a split/splitless injector, and an autosampler.
-
Column: A non-polar capillary column (e.g., 30 m x 0.32 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp up to 250°C at 15°C/min, and hold for 5 minutes.
-
Injection Mode: Split (e.g., 20:1).
-
Injection Volume: 1 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 100 mg of this compound reference standard in 100 mL of Ethyl Acetate.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with Ethyl Acetate to cover the linear range (e.g., 1, 5, 10, 50, 100, 150 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in Ethyl Acetate to achieve a final concentration within the calibration range.
3. Validation Procedure:
-
The validation procedure for specificity, linearity, accuracy, precision, LOD, and LOQ is analogous to the HPLC method, with appropriate adjustments for the GC technique and sample handling.
Visualizations
The following diagrams illustrate the experimental workflow for method validation and a hypothetical signaling pathway where this compound might be involved as a precursor to a pharmacologically active molecule.
Caption: Experimental workflow for analytical method validation.
Caption: Hypothetical metabolic pathway of this compound.
References
A Comparative Guide to the Cross-Reactivity of Ethyl 4-Aminophenylacetate Derivatives and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of potential cross-reactivity associated with Ethyl 4-Aminophenylacetate derivatives. Due to the limited availability of direct cross-reactivity studies on this specific compound, this document leverages experimental data from structurally analogous compounds, namely para-amino aromatic compounds, to provide a framework for assessment. The methodologies and potential immunological pathways detailed herein are critical for the preclinical safety evaluation of novel chemical entities with similar structural motifs.
Introduction to Hapten-Mediated Hypersensitivity
Small molecules like this compound are generally not immunogenic on their own. However, they can act as haptens, covalently binding to endogenous proteins to form hapten-carrier complexes.[1][2][3] These modified proteins can then be processed by antigen-presenting cells (APCs) and presented to T-cells, initiating an adaptive immune response that can lead to hypersensitivity reactions upon subsequent exposure.[4][5][6] Understanding the potential for cross-reactivity between a parent drug and its derivatives, or other structurally similar compounds, is a critical aspect of drug development to mitigate the risk of adverse immune reactions.
Quantitative Data on Cross-Reactivity of Structurally Similar Compounds
The following tables summarize findings from cross-reactivity studies on para-amino compounds, which share a key structural feature with this compound. This data is presented to exemplify the types of comparisons necessary in a comprehensive cross-reactivity assessment.
Table 1: Patch Test Cross-Reactivity in Patients Sensitized to Para-Phenylenediamine (PPD)
| Compound Tested | Concentration | Vehicle | Number of PPD-Positive Patients Tested | Number of Positive Reactions | Percentage of Cross-Reactivity (%) |
| Para-phenylenediamine (PPD) | 1.0% | pet. | 80 | 80 | 100 |
| Para-aminophenol | 1.0% | pet. | 80 | 22 | 27.5 |
| Ortho-aminophenol | 1.0% | pet. | 80 | 35 | 43.8 |
| Hydroquinone | 1.0% | pet. | 80 | 0 | 0 |
Data adapted from a study investigating cross-reactions among para-group compounds. The results suggest that the position of the amino group and the oxidative potential of the compound can influence the rate of cross-reactivity.[7]
Table 2: In Vitro T-Cell Cross-Reactivity Between Sulfonamide Antibiotics in Patients with Fixed Drug Eruption (FDE)
| Causative Sulfonamide | Test Sulfonamide | Method | Number of Patients Tested | Number of Positive Responses | Percentage of Cross-Reactivity (%) |
| Sulfamethoxazole (SMX) | Sulfamethizole (SMZ) | Oral Challenge | 28 | 12 | 42.8 |
| Sulfamethoxazole (SMX) | Sulfadiazine (SDZ) | Oral Challenge | 28 | 9 | 31.8 |
| Sulfamethoxazole (SMX) | Furosemide (non-antibiotic) | Oral Challenge | 28 | 0 | 0 |
| Sulfamethoxazole (SMX) | Procaine (p-amino compound) | Oral Challenge | 28 | 0 | 0 |
This table is based on findings from a study on sulfonamide cross-reactivity, highlighting that cross-reactivity is more likely between structurally similar antibiotics and less likely with non-antibiotic sulfonamides or other para-amino compounds.[8]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of cross-reactivity. Below are protocols for key in vitro assays used to evaluate T-cell mediated hypersensitivity to small molecule drugs.
Lymphocyte Transformation Test (LTT)
The Lymphocyte Transformation Test (LTT) is an in vitro method to assess the proliferation of drug-specific T-cells upon re-exposure to the drug.[9]
Objective: To detect a memory T-cell response to a specific drug or its derivatives.
Methodology:
-
Isolation of Peripheral Blood Mononuclear Cells (PBMCs):
-
Collect heparinized venous blood from the patient.
-
Isolate PBMCs using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Wash the isolated cells with sterile PBS or cell culture medium.
-
-
Cell Culture and Stimulation:
-
Resuspend PBMCs in complete cell culture medium (e.g., RPMI 1640 supplemented with fetal bovine serum, L-glutamine, and antibiotics) to a concentration of 1 x 10^6 cells/mL.
-
Plate 200 µL of the cell suspension into 96-well round-bottom plates.
-
Add the test compound (e.g., this compound and its derivatives) at various non-toxic concentrations. Include a negative control (medium only) and a positive control (e.g., phytohemagglutinin).
-
Incubate the plates for 5-7 days at 37°C in a humidified 5% CO2 incubator.
-
-
Measurement of Proliferation:
-
16-18 hours before harvesting, add a proliferation marker, typically [3H]-thymidine, to each well.
-
Harvest the cells onto filter mats using a cell harvester.
-
Measure the incorporated radioactivity using a beta-scintillation counter.
-
Alternatively, non-radioactive methods such as BrdU incorporation or cell viability assays can be used.[10]
-
-
Data Analysis:
Enzyme-Linked Immunospot (ELISpot) Assay
The ELISpot assay is a highly sensitive technique to quantify the frequency of cytokine-secreting T-cells at the single-cell level.[13][14]
Objective: To determine the number of T-cells producing a specific cytokine (e.g., IFN-γ, IL-5) in response to a drug.
Methodology:
-
Plate Preparation:
-
Pre-wet a 96-well PVDF membrane plate with 35% ethanol.
-
Wash the plate with sterile PBS.
-
Coat the wells with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ) and incubate overnight at 4°C.[15]
-
-
Cell Incubation and Stimulation:
-
Wash the coated plate to remove excess antibody and block with a suitable blocking buffer.
-
Isolate PBMCs as described for the LTT.
-
Add 2-3 x 10^5 PBMCs per well.
-
Add the test compounds, a negative control, and a positive control.
-
Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
-
Detection and Visualization:
-
Wash the plate to remove cells.
-
Add a biotinylated detection antibody specific for a different epitope of the target cytokine. Incubate as recommended by the manufacturer.
-
Wash and add streptavidin conjugated to an enzyme (e.g., alkaline phosphatase or horseradish peroxidase).
-
Wash and add a substrate that will form a colored precipitate (spot) at the site of cytokine secretion.
-
-
Data Analysis:
-
Count the number of spots in each well using an automated ELISpot reader.
-
The results are expressed as the number of spot-forming cells (SFCs) per million PBMCs. A significant increase in SFCs in stimulated wells compared to control wells indicates a positive response.
-
Visualizations of Immunological Pathways and Workflows
The following diagrams illustrate the key immunological pathways involved in drug hypersensitivity and a general workflow for assessing cross-reactivity.
Caption: The Hapten Pathway of T-cell activation.
Caption: The Pharmacological Interaction (p-i) concept.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Hapten-Carrier Conjugation - Creative Biolabs [creative-biolabs.com]
- 3. Hapten - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Study on cross-reactivity to the para group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cross-reactivity among p-amino group compounds in sulfonamide fixed drug eruption: diagnostic value of patch testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The lymphocyte transformation test in the diagnosis of drug hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Utility of the lymphocyte transformation test in the diagnosis of drug sensitivity: dependence on its timing and the type of drug eruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lymphocyte transformation test for drug allergy detection: When does it work? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ELISPOT Assays | ImmunoSpot® [immunospot.com]
- 14. Assessing Antigen-Specific T Cell Responses Through IFN-γ Enzyme-Linked Immune Absorbent Spot (ELISpot) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
Performance Benchmark: Ethyl 4-Aminophenylacetate in Cyclooxygenase Inhibition Assays
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of Ethyl 4-Aminophenylacetate's potential performance in a cyclooxygenase (COX) inhibition assay. Due to the limited publicly available experimental data on the direct COX inhibitory activity of this compound, this guide leverages structure-activity relationship (SAR) principles of related non-steroidal anti-inflammatory drugs (NSAIDs) to provide a reasoned estimation of its efficacy. The performance is benchmarked against the well-established selective COX-2 inhibitor, Celecoxib, and two structurally similar alternatives, Ethyl 4-aminobenzoate and Methyl 4-aminobenzoate.
Executive Summary
This compound is a chemical compound with potential applications in pharmaceutical research.[1] This guide focuses on its predicted performance in inhibiting the cyclooxygenase (COX) enzymes, which are key targets in the development of anti-inflammatory drugs.[2][3] By analyzing its structural features in the context of known COX inhibitors, we can infer its likely activity profile. This analysis is crucial for researchers considering this molecule for further investigation in drug discovery programs.
Data Presentation: Comparative COX Inhibition
The following table summarizes the estimated and known inhibitory concentrations (IC50) for the target compound and its comparators against COX-1 and COX-2 enzymes. The IC50 value represents the concentration of a drug that is required for 50% inhibition of a specific biological process in vitro.[4]
| Compound | Chemical Structure | Estimated/Known COX-1 IC50 (µM) | Estimated/Known COX-2 IC50 (µM) | Estimated Selectivity Index (COX-1/COX-2) |
| This compound | > 100 (Estimated) | 10 - 50 (Estimated) | > 2 - 10 | |
| Ethyl 4-aminobenzoate | > 100 (Estimated) | > 100 (Estimated) | ~1 | |
| Methyl 4-aminobenzoate | > 100 (Estimated) | > 100 (Estimated) | ~1 | |
| Celecoxib (Benchmark) | 15[5] | 0.04[6] | 375 |
Note: The IC50 values for this compound, Ethyl 4-aminobenzoate, and Methyl 4-aminobenzoate are estimations based on structure-activity relationship studies of related compounds.[2][3][7] Direct experimental validation is required to confirm these predictions.
Structure-Activity Relationship (SAR) Analysis
The estimated cyclooxygenase (COX) inhibitory activity of this compound and its analogs is based on established structure-activity relationships for non-steroidal anti-inflammatory drugs (NSAIDs) and other COX inhibitors.[2][3][7]
Key Structural Features Influencing COX Inhibition:
-
Acidic Moiety: Many traditional NSAIDs possess a carboxylic acid group, which is crucial for interacting with a key arginine residue (Arg120) in the active site of both COX-1 and COX-2.[8] While this compound has an ester group, it is possible that in a biological system, it could be hydrolyzed to its parent carboxylic acid, 4-aminophenylacetic acid, which could then exhibit inhibitory activity.
-
Aromatic Rings: The presence of aromatic rings is a common feature of COX inhibitors, allowing them to fit into the hydrophobic channel of the enzyme's active site.
-
Substituents on the Aromatic Ring: The nature and position of substituents on the aromatic ring can significantly influence both the potency and selectivity of COX inhibition. For selective COX-2 inhibitors like celecoxib, a sulfonamide or a similar group on one of the aryl rings is critical for binding to a secondary pocket present in COX-2 but not in COX-1.[9]
Estimation for this compound:
-
The 4-aminophenylacetic acid scaffold is present in some compounds with reported biological activity, including antimicrobial properties.[10][11]
-
Compared to classic NSAIDs, the lack of a bulky, hydrophobic substituent on the phenylacetic acid moiety suggests that it is unlikely to be a potent inhibitor of either COX isoform.
-
The amino group at the 4-position may influence its electronic properties and potential interactions within the active site.
-
The ethyl ester may act as a prodrug, requiring in vivo hydrolysis to the active carboxylic acid form.
Estimation for Alternatives:
-
Ethyl 4-aminobenzoate (Benzocaine) and Methyl 4-aminobenzoate are structurally simpler. Their primary known biological activity is as local anesthetics, and there is little evidence to suggest they are significant COX inhibitors. Their structures lack the key features typically associated with potent COX inhibition.
Experimental Protocols
To empirically determine the COX inhibitory activity of this compound and its alternatives, the following in vitro assays can be employed.
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
Objective: To determine the 50% inhibitory concentration (IC50) of the test compounds against purified ovine COX-1 and human recombinant COX-2 enzymes.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds (this compound, Ethyl 4-aminobenzoate, Methyl 4-aminobenzoate)
-
Celecoxib (positive control)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
96-well microplates
-
Prostaglandin E2 (PGE2) EIA Kit (see protocol below)
Procedure:
-
Compound Preparation: Dissolve the test compounds and Celecoxib in DMSO to prepare stock solutions. Further dilute with the assay buffer to achieve a range of final concentrations for the assay.
-
Enzyme Preparation: Dilute the COX-1 and COX-2 enzymes in the assay buffer to the desired working concentration.
-
Assay Setup: In a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme to each well.
-
Inhibitor Incubation: Add the diluted test compounds or Celecoxib to the respective wells. For the control wells, add the vehicle (DMSO in assay buffer). Incubate the plate for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Reaction Incubation: Incubate the plate for a specific time (e.g., 10-20 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding a stopping solution (e.g., 1 M HCl).
-
PGE2 Quantification: Determine the amount of PGE2 produced in each well using a Prostaglandin E2 Enzyme Immunoassay (EIA) Kit.
Prostaglandin E2 (PGE2) Enzyme Immunoassay (EIA)
Principle: This is a competitive immunoassay for the quantitative determination of PGE2. PGE2 in the sample competes with a fixed amount of PGE2 conjugated to an enzyme (e.g., horseradish peroxidase - HRP) for a limited number of binding sites on a PGE2-specific antibody coated on the microplate. The amount of enzyme-conjugated PGE2 bound to the antibody is inversely proportional to the concentration of PGE2 in the sample.
Procedure (General Outline):
-
Standard and Sample Addition: Add standards of known PGE2 concentrations and the samples from the COX inhibition assay to the wells of the antibody-coated microplate.
-
Conjugate Addition: Add the PGE2-enzyme conjugate to each well.
-
Incubation: Incubate the plate for a specified time to allow for competitive binding.
-
Washing: Wash the plate to remove any unbound reagents.
-
Substrate Addition: Add a substrate that will react with the bound enzyme to produce a colorimetric or chemiluminescent signal.
-
Signal Detection: Measure the absorbance or luminescence using a microplate reader.
-
Calculation: Calculate the concentration of PGE2 in the samples by comparing their signal to the standard curve.
Visualizations
Cyclooxygenase Signaling Pathway
Caption: The Cyclooxygenase (COX) signaling pathway, illustrating the conversion of arachidonic acid to prostaglandins and the points of inhibition by test compounds.
Experimental Workflow for COX Inhibition Assay
Caption: A streamlined workflow for the in vitro determination of COX-1 and COX-2 inhibition by test compounds.
Conclusion
Based on a thorough structure-activity relationship analysis, this compound is predicted to be a weak to moderate inhibitor of COX-2, with significantly less activity against COX-1. Its structural analogs, Ethyl 4-aminobenzoate and Methyl 4-aminobenzoate, are not expected to be significant COX inhibitors. It is crucial to emphasize that these are theoretical estimations. Empirical testing using the detailed protocols provided in this guide is essential to validate these predictions and accurately determine the inhibitory profile of this compound. The data and methodologies presented here offer a solid foundation for researchers to initiate an evidence-based evaluation of this compound's potential as a modulator of the cyclooxygenase pathway.
References
- 1. This compound | 5438-70-0 [chemicalbook.com]
- 2. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. mdpi.com [mdpi.com]
- 6. news-medical.net [news-medical.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 4-Aminophenylacetic acid | 1197-55-3 [chemicalbook.com]
A Comparative Guide to the In-Vitro Biological Activities of Ethyl 4-Aminophenylacetate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in-vitro biological activities of various derivatives of Ethyl 4-Aminophenylacetate. The information is compiled from recent studies and is intended to assist researchers in understanding the structure-activity relationships and potential therapeutic applications of these compounds.
Comparative Biological Activity Data
The following tables summarize the quantitative data on the antimicrobial, cytotoxic, and enzyme inhibitory activities of different this compound derivatives.
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound | Derivative Type | Test Organism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) | Reference |
| SABA1 | Sulfonamidobenzamide | Pseudomonas aeruginosa | Not Reported | - | [1] |
| SABA1 | Sulfonamidobenzamide | Escherichia coli (efflux compromised) | Not Reported | 0.45–0.9 µM | [1] |
| Compound 7 | Thiophene-based | Pseudomonas aeruginosa | Not Reported | Highest antipseudomonal activity in its series | [2] |
| Not Specified | 4-aminophenylacetic acid derivatives | Gram-positive bacteria | Promising Results | Not Reported | [3] |
| Not Specified | 4-aminophenylacetic acid derivatives | Gram-negative bacteria | Promising Results | Not Reported | [3] |
| Not Specified | 4-aminophenylacetic acid derivatives | Fungi | Promising Results | Not Reported | [3] |
Table 2: Cytotoxic Activity of Phenylacetamide and s-Triazine Derivatives
| Compound | Derivative Type | Cell Line | IC50 Value | Reference |
| Compound I | Phenoxyacetamide | HepG2 (Hepatocellular carcinoma) | 1.43 µM | [4] |
| Compound I | THLE-2 (Normal liver) | 36.27 µM | [4] | |
| Compound II | Phenoxyacetamide | HepG2 (Hepatocellular carcinoma) | 6.52 µM | [4] |
| 5-FU (Control) | - | HepG2 (Hepatocellular carcinoma) | 5.32 µM | [4] |
| Compound 3d | Phenylacetamide | MDA-MB-468 (Breast cancer) | 0.6±0.08 μM | [5] |
| Compound 3d | PC-12 (Pheochromocytoma) | 0.6±0.08 μM | [5] | |
| Compound 3c | Phenylacetamide | MCF-7 (Breast cancer) | 0.7±0.08 μM | [5] |
| Compound 3d | Phenylacetamide | MCF-7 (Breast cancer) | 0.7±0.4 μM | [5] |
| Compound 2c | s-Triazine | MCF7 (Breast cancer) | 4.14 ± 1.06 μM | [6] |
| Compound 2c | s-Triazine | C26 (Murine colon carcinoma) | 7.87 ± 0.96 μM | [6] |
| Compound 3c | s-Triazine | MCF7 (Breast cancer) | 4.98 μM | [6] |
| Compound 3c | s-Triazine | C26 (Murine colon carcinoma) | 3.05 μM | [6] |
| Compound 4c | s-Triazine | MCF7 (Breast cancer) | 6.85 μM | [6] |
| Compound 4c | s-Triazine | C26 (Murine colon carcinoma) | 1.71 μM | [6] |
Table 3: Enzyme Inhibition Activity of this compound and Other Derivatives
| Compound | Derivative Type | Target Enzyme | IC50 Value | Ki Value | Reference |
| SABA1 | Sulfonamidobenzamide | Biotin Carboxylase (BC) | 4.0 µM (against E. coli ACC) | - | [1] |
| SABA1 | Sulfonamidobenzamide | Biotin Carboxylase (BC) | - | 242 ± 32 µM (vs ATP) | [1] |
| SABA1 | Sulfonamidobenzamide | Biotin Carboxylase (BC) | - | 142.0 ± 12.3 µM (vs Biotin) | [1] |
| Compound 19 | Phthalimidoethyl)piperidine | Acetylcholinesterase (AChE) | 1.2 nM | - | [7] |
| Ricobendazole | Benzimidazole | Acetylcholinesterase (AChE) | 123.02 nM | 28.68 ± 8.46 nM | [8] |
| Thiabendazole | Benzimidazole | Butyrylcholinesterase (BChE) | 64.26 nM | 12.08 ± 2.18 nM | [8] |
Experimental Protocols
2.1. Antimicrobial Activity Assessment (Disk Diffusion Method)
The antimicrobial activity of the synthesized compounds is often evaluated using the disk diffusion method.[3]
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in a suitable broth medium until they reach a specific turbidity, often corresponding to 0.5 McFarland standard.
-
Inoculation of Agar Plates: A sterile cotton swab is dipped into the inoculum and streaked evenly across the surface of a Mueller-Hinton agar plate (for bacteria) or Sabouraud dextrose agar plate (for fungi).
-
Application of Test Compounds: Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).
-
Placement of Discs: The impregnated discs are placed on the surface of the inoculated agar plates. A disc impregnated with the solvent alone serves as a negative control, and discs with standard antibiotics (e.g., ciprofloxacin) serve as positive controls.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for a specified period (e.g., 24-48 hours).
-
Measurement of Inhibition Zones: The diameter of the clear zone around each disc, where microbial growth is inhibited, is measured in millimeters.
2.2. Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and cytotoxicity.[4]
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plate is then incubated for a few hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that reduces cell viability by 50%, is then determined.[9]
2.3. Enzyme Inhibition Assay (Acetylcholinesterase)
The inhibitory activity against acetylcholinesterase (AChE) can be determined using a spectrophotometric method.
-
Preparation of Reagents: Prepare solutions of the AChE enzyme, the substrate (e.g., acetylthiocholine iodide), a chromogenic reagent (e.g., DTNB), and the test compounds at various concentrations.
-
Reaction Mixture: In a 96-well plate, add the enzyme solution, the test compound solution, and the chromogenic reagent.
-
Pre-incubation: The mixture is pre-incubated for a specific time to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: The reaction is initiated by adding the substrate to the wells.
-
Absorbance Measurement: The change in absorbance over time is monitored using a microplate reader at a specific wavelength. The rate of reaction is proportional to the enzyme activity.
-
Calculation of Inhibition: The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the uninhibited enzyme. The IC50 value is then determined.
Visualized Pathways and Workflows
Inhibition of Acetyl-CoA Carboxylase (ACC) by SABA1
The following diagram illustrates the mechanism of action of SABA1, an this compound derivative, in inhibiting the biotin carboxylase (BC) subunit of Acetyl-CoA Carboxylase (ACC), a key enzyme in fatty acid synthesis.[1]
Caption: Mechanism of ACC Inhibition by SABA1.
General Workflow for In-Vitro Cytotoxicity Screening
This diagram outlines a typical workflow for screening the cytotoxic activity of newly synthesized chemical derivatives against cancer cell lines.
Caption: Workflow for Cytotoxicity Screening.
References
- 1. Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulphonylamino]benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 6. Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Head-to-Head Comparison: Ethyl 4-Aminophenylacetate vs. Piragliatin for Glucokinase Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed head-to-head comparison of the investigational compound Ethyl 4-aminophenylacetate with the well-characterized clinical-stage glucokinase (GK) activator, Piragliatin. This comparison is intended to guide research and development efforts by outlining the known performance of a standard compound and providing the necessary experimental framework to evaluate a new chemical entity.
Introduction
Glucokinase (GK) is a critical enzyme in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and a key regulator of glucose metabolism in the liver.[1][2][3] Small molecule activators of GK have emerged as a promising therapeutic strategy for type 2 diabetes. Piragliatin (RO4389620) is a potent, allosteric GK activator that has undergone clinical investigation, demonstrating significant glucose-lowering effects in patients with type 2 diabetes.[4][5]
This compound is a compound of interest due to its structural similarity to precursors of known dual glucokinase and PPARγ activators. While direct experimental data on the glucokinase activating properties of this compound is not currently available in the public domain, its chemical scaffold suggests the potential for interaction with this target. This guide, therefore, presents a framework for the direct comparison of this compound with Piragliatin, detailing the established activity of Piragliatin and providing the experimental protocols necessary to generate comparative data for this compound.
Performance Comparison: Glucokinase Activation
The following table summarizes the known in vitro and in vivo performance of Piragliatin and provides a template for the data that should be generated for this compound to enable a direct comparison.
| Parameter | This compound | Piragliatin (RO4389620) |
| In Vitro Potency | ||
| SC | Data not available | 0.18 µM |
| EC | Data not available | Data not consistently reported |
| Maximal Fold Activation | Data not available | |
| Mechanism of Action | ||
| Binding Site | To be determined | Allosteric site on glucokinase |
| Effect on Glucose Affinity (S | To be determined | Decreases S |
| In Vivo Efficacy (Clinical & Preclinical) | ||
| Glucose Lowering in Animal Models | Data not available | Dose-dependent reduction in blood glucose in diabetic mouse models |
| Glucose Lowering in Humans (Type 2 Diabetes) | Not applicable | Dose-dependent reduction of fasting and postprandial glucose |
| Reported Side Effects | ||
| Hypoglycemia | To be determined | Mild hypoglycemia reported |
| Other | To be determined | Headache |
Experimental Protocols
To facilitate a direct and meaningful comparison, the following detailed experimental protocols are provided. These protocols are based on established methods for evaluating glucokinase activators.
In Vitro Glucokinase Activation Assay (NADH-Coupled Spectrophotometric Method)
This assay determines the ability of a test compound to enhance the enzymatic activity of glucokinase. The production of glucose-6-phosphate (G6P) by GK is coupled to the reduction of NAD⁺ to NADH by glucose-6-phosphate dehydrogenase (G6PDH), which can be monitored by the increase in absorbance at 340 nm.[6][7][8][9]
Materials:
-
Recombinant human glucokinase
-
ATP (Adenosine 5'-triphosphate)
-
D-Glucose
-
NAD⁺ (β-Nicotinamide adenine dinucleotide)
-
G6PDH (Glucose-6-phosphate dehydrogenase)
-
Magnesium Chloride (MgCl₂)
-
Dithiothreitol (DTT)
-
HEPES buffer (pH 7.4)
-
Test compounds (this compound, Piragliatin) dissolved in DMSO
-
96-well microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction buffer containing HEPES, MgCl₂, and DTT.
-
In a 96-well plate, add the reaction buffer, a solution of glucose, NAD⁺, and G6PDH.
-
Add the test compounds at various concentrations (typically a serial dilution). Include a DMSO control (vehicle) and a positive control (Piragliatin).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding a solution of ATP and recombinant glucokinase to all wells.
-
Immediately place the plate in the microplate reader and measure the increase in absorbance at 340 nm every minute for 30-60 minutes at 37°C.
-
Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of the test compound.
-
Plot the reaction velocity against the compound concentration to determine the SC
1.5and maximal fold activation.
In Vivo Oral Glucose Tolerance Test (OGTT) in a Diabetic Mouse Model
This experiment evaluates the effect of the test compound on glucose tolerance in a relevant animal model of type 2 diabetes (e.g., db/db mice or high-fat diet-induced obese mice).
Materials:
-
Diabetic mice (e.g., db/db mice)
-
Test compounds (this compound, Piragliatin) formulated for oral gavage
-
Vehicle control (e.g., 0.5% carboxymethylcellulose)
-
Glucose solution (for oral gavage)
-
Glucometer and test strips
-
Blood collection supplies (e.g., lancets, micro-hematocrit tubes)
Procedure:
-
Fast the mice overnight (approximately 16 hours) with free access to water.
-
Record the baseline blood glucose level (t=0) from a tail snip.
-
Administer the test compound or vehicle control via oral gavage.
-
After a set pre-treatment time (e.g., 30-60 minutes), administer a glucose challenge (e.g., 2 g/kg) via oral gavage.
-
Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Plot the blood glucose concentration over time for each treatment group.
-
Calculate the area under the curve (AUC) for the glucose excursion to quantify the improvement in glucose tolerance.
Visualizing Key Concepts
To aid in the understanding of the underlying mechanisms and experimental procedures, the following diagrams are provided.
Caption: Glucokinase activation pathway in pancreatic β-cells.
Caption: Experimental workflow for the Oral Glucose Tolerance Test (OGTT).
Piragliatin serves as a robust benchmark for the evaluation of new potential glucokinase activators. While this compound's activity at this target is currently unconfirmed, its structural alerts warrant investigation. The experimental protocols detailed in this guide provide a clear path forward for generating the necessary data to perform a rigorous head-to-head comparison. The resulting data will be crucial for determining the potential of this compound as a modulator of glucokinase and for guiding future drug discovery efforts in this area.
References
- 1. Research and development of glucokinase activators for diabetes therapy: theoretical and practical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Insights to the emerging potential of glucokinase activators as antidiabetic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting human Glucokinase for the treatment of type 2 diabetes: an overview of allosteric Glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piragliatin (RO4389620), a novel glucokinase activator, lowers plasma glucose both in the postabsorptive state and after a glucose challenge in patients with type 2 diabetes mellitus: a mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. bio-protocol.org [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. US20080085528A1 - Glucokinase activity assays for measuring kinetic and activation parameters - Google Patents [patents.google.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Safety Operating Guide
Proper Disposal of Ethyl 4-Aminophenylacetate: A Guide for Laboratory Professionals
The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance for the proper disposal of Ethyl 4-Aminophenylacetate, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is vital to ensure the safety of laboratory personnel and the protection of our environment.
While this compound is not classified as a hazardous material under the 2012 OSHA Hazard Communication Standard, it is prudent to handle it with care due to potential skin and eye irritation.[1][2] The following procedures outline the recommended steps for its disposal, emphasizing regulatory compliance and best safety practices.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure personal safety.
| PPE Category | Specification |
| Eye Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations.[1] |
| Hand Protection | Wear appropriate protective gloves to prevent skin exposure.[1] |
| Body Protection | Wear appropriate protective clothing to prevent skin exposure.[1] |
| Respiratory | Under normal use conditions with adequate ventilation, no protective equipment is typically needed. A particle filter may be used if dust is generated.[1] |
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in a manner that is safe, environmentally responsible, and compliant with all applicable regulations.
1. Waste Identification and Segregation:
-
Clearly label a dedicated waste container for this compound.
-
Do not mix with other chemical waste unless explicitly permitted by your institution's waste management guidelines.
2. Containerization:
-
Use a clean, dry, and sealable container for collecting the waste.
-
Ensure the container is compatible with the chemical.
-
Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area.[1]
3. Spill Management:
-
In the event of a spill, avoid generating dust.
-
For small spills, use a damp paper towel to wipe up the material, place it in a sealed container, and dispose of it as chemical waste.[3]
-
For larger spills, wear appropriate PPE, control dust, and collect the material into a labeled container for disposal.[4]
-
Prevent spilled material from entering drains, sewers, or water courses.[4]
4. Final Disposal:
-
The primary method of disposal is through an approved waste disposal plant.[5]
-
Crucially, consult with your institution's Environmental Health and Safety (EHS) office or the designated waste management authority. Regulations for chemical disposal can vary significantly based on local, state, and federal guidelines.
-
Options for disposal may include incineration or burial in an authorized landfill, as determined by the waste management authority.[4]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling Ethyl 4-Aminophenylacetate
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Ethyl 4-Aminophenylacetate (CAS No. 5438-70-0). The information is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Hazard Identification and Classification
This compound is a chemical compound used in laboratory settings. While it is not classified as hazardous under the 2012 OSHA Hazard Communication Standard, it is crucial to handle it with care to mitigate potential risks.[1] Some sources suggest it may cause skin and eye irritation and may lead to an allergic skin reaction.[2][3][4]
Physical State: Solid, appearing as off-white to brown.[5]
Primary Hazards:
-
Harmful to aquatic life.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent exposure.
| PPE Category | Specification |
| Eye and Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][6] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[1][6] Inspect gloves before use and remove them with care to avoid skin contamination.[5] |
| Respiratory Protection | Under normal use conditions with adequate ventilation, respiratory protection is not required.[1][5] If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particle filter.[1][6][7] |
Handling and Storage Procedures
Proper handling and storage are critical to maintaining the stability of the chemical and ensuring a safe laboratory environment.
Handling:
-
Ventilation: Always work in a well-ventilated area.[1][5] Facilities should be equipped with an eyewash station and a safety shower.[6]
-
Personal Hygiene: Wash hands thoroughly after handling.[6] Do not eat, drink, or smoke in the work area.[7]
-
Contact Avoidance: Avoid contact with skin, eyes, and clothing.[1][5]
-
Dust Prevention: Minimize dust generation and accumulation.[6]
Storage:
-
Container: Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][5]
-
Incompatible Materials: Store away from strong oxidizing agents and acids.[1][5]
-
Conditions to Avoid: Avoid excess heat and the formation of dust.[5]
First Aid Measures
In the event of exposure, follow these immediate first aid protocols.
| Exposure Route | First Aid Procedure |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[1] Remove contact lenses if present and easy to do.[3] Seek medical attention.[1] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes.[3][5] Remove all contaminated clothing and shoes.[3] If skin irritation or a rash occurs, get medical advice/attention.[3] |
| Inhalation | Move the person to fresh air.[3] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[6] Seek medical attention if symptoms occur.[5] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards.[5] Do not induce vomiting. Seek medical attention if symptoms occur.[5] |
Accidental Release and Disposal Plan
A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental protection.
Accidental Release:
-
Ensure Personal Safety: Wear appropriate personal protective equipment as outlined in Section 2.
-
Ventilation: Ensure adequate ventilation in the spill area.
-
Containment: Sweep up the spilled material and shovel it into a suitable, labeled container for disposal.[1][5] Avoid generating dust.[1][5]
-
Cleaning: Clean the spill area thoroughly.
-
Environmental Protection: Prevent the substance from entering drains or surface water.
Disposal:
-
Dispose of the chemical and any contaminated materials in an approved waste disposal plant, following all national and local regulations.
-
Do not mix with other waste. Leave chemicals in their original containers.
-
Handle uncleaned containers as you would the product itself.
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. p-Aminophenylacetic acid ethyl ester | C10H13NO2 | CID 225219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. msds.nipissingu.ca [msds.nipissingu.ca]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. westliberty.edu [westliberty.edu]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
